molecular formula C13H13N3O2 B1298761 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 81261-97-4

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B1298761
CAS No.: 81261-97-4
M. Wt: 243.26 g/mol
InChI Key: YVQYEHFOENIYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-5-3-10(4-6-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQYEHFOENIYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352712
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81261-97-4
Record name 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a heterocyclic compound incorporating a substituted pyrimidine ring linked to a benzoic acid moiety. While its structural analogues have been investigated for a range of biological activities, detailed public domain data on this specific molecule, including its mechanism of action, comprehensive biological activity, and associated signaling pathways, remains limited. This guide synthesizes the available information on its chemical properties, synthesis, and structural features, while also highlighting the current gaps in knowledge to guide future research endeavors.

Chemical Identity and Physicochemical Properties

This compound is characterized by the presence of a 4,6-dimethylpyrimidine group attached to the nitrogen of a 4-aminobenzoic acid scaffold. This structure imparts a combination of aromatic and heterocyclic features, influencing its physicochemical properties and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81261-97-4Vendor Information
Molecular Formula C₁₃H₁₃N₃O₂Calculated
Molecular Weight 243.26 g/mol Calculated
Appearance Solid (predicted)General chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical knowledge

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of N-aryl-2-aminopyrimidines is the condensation of a 2-halopyrimidine with an aromatic amine. In this case, 2-chloro-4,6-dimethylpyrimidine would be reacted with 4-aminobenzoic acid in the presence of a base.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Chloro-4,6-dimethylpyrimidine Product This compound Reactant1->Product Reactant2 4-Aminobenzoic acid Reactant2->Product Solvent Solvent (e.g., DMF, Dioxane) Solvent->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Temperature Heat (Reflux) Temperature->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification

Caption: General synthetic workflow for this compound.

Characterization

Characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid ring, the pyrimidine ring proton, the methyl groups on the pyrimidine ring, and the amine proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (243.26 m/z for [M]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.

Biological Activity and Mechanism of Action

There is a significant lack of publicly available data on the specific biological activity and mechanism of action of this compound. However, the broader class of aminopyrimidine derivatives has been explored for various therapeutic applications, often as kinase inhibitors. It is plausible that this compound may exhibit similar properties, but this requires experimental validation.

Potential Therapeutic Targets

Based on the activity of structurally related molecules, potential, yet unconfirmed, biological targets could include:

  • Protein Kinases: Many aminopyrimidine derivatives are known to target the ATP-binding site of various protein kinases involved in cell signaling pathways related to cancer and inflammation.

  • Other Enzymes: The structural motifs may allow for interaction with other enzyme classes.

Suggested Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays would be necessary.

3.2.1. Kinase Inhibition Assay (General Protocol)

  • Objective: To determine if the compound inhibits the activity of a specific protein kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, this compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

3.2.2. Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the effect of the compound on the growth of cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, this compound, MTT reagent, and a plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength to determine cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways (Hypothetical)

Given the absence of specific data for this compound, a hypothetical signaling pathway diagram is presented based on the common mechanism of action for aminopyrimidine-based kinase inhibitors.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_input Upstream Signaling cluster_pathway Intracellular Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Effectors Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of aminopyrimidine derivatives. While its fundamental chemical properties can be inferred, a comprehensive understanding of its biological potential is currently lacking in the public domain. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and reproducible synthetic protocol along with comprehensive spectroscopic data.

  • Broad Biological Screening: Evaluation against a panel of protein kinases and in various cancer cell lines to identify potential therapeutic applications.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

The generation of such data will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid can be logically approached through a nucleophilic aromatic substitution reaction. This involves the condensation of a halogenated pyrimidine with 4-aminobenzoic acid. A plausible and efficient route is the reaction of 2-chloro-4,6-dimethylpyrimidine with 4-aminobenzoic acid under basic conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_4_6_dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine Reaction Nucleophilic Aromatic Substitution 2_chloro_4_6_dimethylpyrimidine->Reaction 4_aminobenzoic_acid 4-Aminobenzoic Acid 4_aminobenzoic_acid->Reaction Base Base (e.g., K2CO3 or Et3N) Base->Reaction Solvent Solvent (e.g., DMF or DMSO) Solvent->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1: Proposed Synthesis Workflow

Spectroscopic and Analytical Characterization

The cornerstone of structure elucidation lies in the application of various analytical techniques. Below are the predicted data and detailed experimental protocols for the comprehensive characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyrimidine-CH₃~2.4~24
Pyrimidine-H₅~6.7~112
Benzoic Acid H₂, H₆~7.8 (d)~118
Benzoic Acid H₃, H₅~7.9 (d)~131
Pyrimidine-C₄, C₆-~167
Pyrimidine-C₂-~161
Benzoic Acid-C₁-~125
Benzoic Acid-C₄-~145
COOH~12.5 (br s)~168
NH~9.8 (s)-

Note: Predicted shifts are relative to TMS in DMSO-d₆. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a spectral width of 0-15 ppm. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon spectra with a spectral width of 0-200 ppm. Employ proton decoupling. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
N-H stretch (Amine)3350-3250Medium
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)2980-2850Medium
C=O stretch (Carboxylic Acid)1710-1680Strong
C=N, C=C stretch (Aromatic Rings)1620-1450Medium-Strong
N-H bend1600-1550Medium
C-N stretch1350-1250Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
[M+H]⁺ (ESI+) m/z 244.10
[M-H]⁻ (ESI-) m/z 242.09
Key Fragments Loss of COOH (m/z 198), cleavage of the amino linkage.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis: Determine the exact mass of the parent ion to confirm the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise spatial arrangement of atoms.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[1] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.[2]

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

  • Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer. The crystal is typically cooled in a stream of nitrogen gas (~100 K) to minimize thermal vibrations.[3] X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

Structure Elucidation Workflow

The process of elucidating the structure of a newly synthesized compound follows a logical progression of experiments, each providing a piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Proposed Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check MS Mass Spectrometry (Molecular Formula) Purity_Check->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) IR->NMR XRay X-ray Crystallography (3D Structure) NMR->XRay If single crystals are obtained Confirmation Structure Confirmed NMR->Confirmation If data is conclusive XRay->Confirmation

References

Navigating the Therapeutic Potential of 2-Aminopyrimidine Benzoic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical class of 2-aminopyrimidine benzoic acid derivatives. As of the latest searches, a specific CAS number and detailed experimental data for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid are not publicly available. The information presented herein is a consolidated overview of synthetic methodologies, and potential biological activities based on structurally related compounds and the broader class of 2-aminopyrimidine derivatives.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The incorporation of a benzoic acid functional group introduces a versatile handle for modulating physicochemical properties and exploring further chemical space, making this class of compounds particularly attractive for drug discovery programs.

Physicochemical and Structural Data

While specific quantitative data for this compound is unavailable, the table below presents data for structurally similar compounds to provide a comparative reference. This information is crucial for understanding potential properties such as solubility, lipophilicity, and metabolic stability.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid641569-94-0C₁₇H₁₄N₄O₂306.32[4][5]
2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid94134-30-2C₂₀H₁₈N₄O₅S426.446[6][7]
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acidNot AvailableC₁₄H₁₅N₃O₂257.29[8]
4-Aminobenzoic acid150-13-0C₇H₇NO₂137.14[9]

Synthetic Strategies for 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives can be achieved through various established chemical methodologies. Greener approaches, such as microwave-assisted and ultrasound-assisted syntheses, have been developed to improve reaction efficiency and reduce environmental impact.[10][11]

General Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with guanidine.[10] For the specific class of compounds discussed, a plausible synthetic route would involve the reaction of a substituted aminobenzoic acid with a suitable pyrimidine precursor.

A representative protocol is as follows:

  • Reaction Setup: A mixture of a substituted amine (e.g., an aminobenzoic acid derivative), 2-amino-4,6-dichloropyrimidine (or a similar precursor), and a base such as triethylamine is prepared.[12][13]

  • Solvent Conditions: The reaction can be carried out in a suitable solvent, or in some cases, under solvent-free conditions.[12][13]

  • Reaction Conditions: The reaction mixture is typically heated, for example, at 80–90 °C.[12][13] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve the addition of water to precipitate the product, followed by filtration.[12][13] The crude product is then purified, often by crystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[12][13]

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2-aminopyrimidine benzoic acid derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aminobenzoic acid, Pyrimidine precursor) reaction Reaction (e.g., Condensation) start->reaction Base, Heat workup Work-up (e.g., Precipitation, Filtration) reaction->workup purification Purification (e.g., Crystallization) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental bioassay Biological Assays (e.g., Kinase Inhibition, Antimicrobial) purification->bioassay G cluster_pathway Cellular Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Intracellular Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Leads to inhibitor 2-Aminopyrimidine Benzoic Acid Derivative inhibitor->kinase Inhibits

References

An In-Depth Technical Guide to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, a plausible synthetic pathway with experimental protocols for its precursors, and discusses the potential biological significance of this class of compounds.

Molecular Profile

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethylpyrimidine group via an amine bridge.

Molecular Formula: C₁₃H₁₃N₃O₂

Molecular Weight: 243.26 g/mol

PropertyValue
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)C
InChI Key YWXYZPBHXIWSGF-UHFFFAOYSA-N

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: first, the synthesis of the key intermediate, 2-amino-4,6-dimethylpyrimidine, followed by its coupling with a suitable 4-halobenzoic acid via a nucleophilic aromatic substitution reaction.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine cluster_step2 Step 2: Nucleophilic Aromatic Substitution Guanidine Guanidine Salt Intermediate 2-Amino-4,6-dimethylpyrimidine Guanidine->Intermediate Aqueous Alkaline Medium Acetylacetone Acetylacetone Acetylacetone->Intermediate FinalProduct This compound Intermediate->FinalProduct Base-catalyzed Condensation Halobenzoic 4-Halobenzoic Acid (e.g., 4-Fluorobenzoic Acid) Halobenzoic->FinalProduct

Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This procedure is based on the well-established condensation reaction of a guanidine salt with acetylacetone in an alkaline medium.[1][2]

Materials:

  • Guanidine hydrochloride or Guanidine nitrate

  • Acetylacetone

  • Sodium carbonate or Sodium hydroxide

  • Water

  • Brine solution (2.5%)

Procedure:

  • In a suitable reaction vessel, dissolve guanidine nitrate (1.0 eq) and sodium carbonate (1.0 eq) in water.

  • To this aqueous solution, add acetylacetone (1.0 eq).

  • Heat the resulting slurry to 95-100 °C with stirring for approximately two hours. During this time, the product is expected to crystallize out of the solution.

  • After the reaction is complete, cool the slurry to room temperature and then further cool to 10 °C for one hour to maximize precipitation.

  • Filter the crystalline product and wash the filter cake with a cold 2.5% brine solution.

  • Dry the product thoroughly.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the principles of nucleophilic aromatic substitution, a common method for forming aryl-amine bonds.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • 4-Fluorobenzoic acid or 4-Chlorobenzoic acid

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A high-boiling point aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in the chosen aprotic solvent.

  • Add the base (e.g., potassium carbonate, 1.5 eq) to the solution and stir.

  • Add 4-fluorobenzoic acid (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 120-150 °C) and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and then with a non-polar solvent (e.g., hexane or ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow start Start dissolve Dissolve 2-amino-4,6-dimethylpyrimidine and base in aprotic solvent start->dissolve add_reagent Add 4-halobenzoic acid dissolve->add_reagent heat Heat and monitor reaction add_reagent->heat cool Cool to room temperature heat->cool acidify Acidify to precipitate product cool->acidify filter_wash Filter and wash precipitate acidify->filter_wash purify Purify by recrystallization filter_wash->purify end End Product purify->end

Figure 2: General experimental workflow for the final synthesis step.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule—namely the aminopyrimidine and aminobenzoic acid moieties—are found in numerous biologically active compounds.

Derivatives of aminobenzoic acid are known to possess a wide range of therapeutic properties, including antimicrobial and anticancer activities. Similarly, the pyrimidine core is a fundamental component of nucleobases and is prevalent in many approved drugs, particularly in the oncology space. For instance, related aminopyrimidine structures are known to act as kinase inhibitors, which are crucial regulators of cell signaling pathways.

It is plausible that this compound could interact with various protein targets, such as kinases, by forming hydrogen bonds and other non-covalent interactions within the ATP-binding pocket. Inhibition of such kinases could disrupt downstream signaling pathways that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activation Compound 4-[(4,6-Dimethylpyrimidin-2-yl) amino]benzoic acid Compound->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Figure 3: Hypothesized mechanism of action via kinase inhibition.

Further research, including in vitro screening against a panel of kinases and other relevant biological targets, is necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.

References

A Technical Guide to the Potential Mechanisms of Action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available as of December 2025 does not provide specific data on the mechanism of action for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. This guide, therefore, presents potential mechanisms of action based on the known biological activities of structurally similar aminopyrimidine and 4-aminobenzoic acid (PABA) derivatives. The experimental data and protocols provided are for these related compounds and should be considered as a reference for investigating the specific compound of interest.

Introduction

The chemical scaffold of this compound combines two key pharmacophores: a 2-aminopyrimidine group and a 4-aminobenzoic acid moiety. Derivatives containing these structures have been reported to exhibit a range of biological activities, primarily as kinase inhibitors and antimicrobial agents. This technical guide will explore these potential mechanisms of action, present quantitative data from related compounds, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Potential Mechanism of Action 1: Kinase Inhibition

The 2-aminopyrimidine core is a well-established scaffold in the design of kinase inhibitors.[1] This is due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases.[1] By occupying this site, such compounds can prevent the phosphorylation of substrate proteins, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2]

Quantitative Data for Related Aminopyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several aminopyrimidine derivatives against various kinases. It is important to note that these are not values for this compound but for structurally related compounds.

Compound Class/NameTarget Kinase(s)IC50 (nM)Reference
2-Aminopyrimidine Derivative 7Aurora A, MPS1, GSK3b, RSK1, PKD2>50% inhibition against 23 of 26 kinases[3]
2-Aminopyrimidine Derivative 8eCDK9, HDAC188.4, 168.9[4]
2-Aminopyrimidine Derivative 9eFLT3, HDAC1, HDAC330.4, 52.4, 14.7[4]
Experimental Protocols for Kinase Inhibition

1. In Vitro Kinase Activity Assay (Luminescence-Based - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5]

  • Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the initial kinase activity.

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations.[5]

    • Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).[5]

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]

    • Data Acquisition: Measure luminescence using a plate reader.[5]

    • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

2. Cellular Kinase Target Engagement (Western Blot)

This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.[1]

  • Principle: Cells are treated with the inhibitor, and the total protein is extracted. Western blotting uses specific antibodies to detect the phosphorylated form of a target protein, providing a readout of the upstream kinase's activity.[1]

  • Protocol:

    • Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the test compound for a specified time.

    • Protein Extraction: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathway and Workflow Diagrams

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 4-[(4,6-Dimethylpyrimidin-2-yl) amino]benzoic acid Inhibitor->Kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway showing inhibition.

experimental_workflow start Start: Synthesize Compound in_vitro In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro ic50 Determine IC50 Value in_vitro->ic50 cell_based Cell-Based Assay (e.g., Western Blot) ic50->cell_based If potent phospho Assess Substrate Phosphorylation cell_based->phospho end End: Identify Mechanism phospho->end

Caption: Workflow for kinase inhibitor mechanism identification.

Potential Mechanism of Action 2: Antimicrobial Activity

4-Aminobenzoic acid (PABA) is an essential precursor in the folic acid synthesis pathway of many bacteria.[6] Compounds that mimic PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for this pathway.[7] Inhibition of folate synthesis disrupts the production of nucleotides and certain amino acids, ultimately leading to bacteriostasis.

Quantitative Data for Related Antimicrobial Benzoic Acid Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for several PABA derivatives against various microbial strains.

Compound Class/NameMicrobial Strain(s)MIC (µM)Reference
PABA-derived Schiff basesStaphylococcus aureus (MRSA)from 15.62[8][9]
PABA-derived Schiff basesMycobacteria≥ 62.5[8][9]
PABA-derived Schiff basesAntifungal≥ 7.81[8][9]
Isatin-aminobenzoic acid hybrid 2aS. aureus, B. subtilis90[10]
Experimental Protocols for Antimicrobial Activity

1. Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

  • Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculation: Add the microbial suspension to each well of the microtiter plate.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

    • Data Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A growth indicator like resazurin can also be used for a colorimetric readout.[8][9]

Antimicrobial Mechanism and Workflow Diagrams

folate_pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS Inhibitor 4-[(4,6-Dimethylpyrimidin-2-yl) amino]benzoic acid Inhibitor->DHPS Competitively Inhibits DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Growth Bacterial Growth Nucleotides->Growth

Caption: Potential inhibition of the bacterial folate synthesis pathway.

antimicrobial_workflow start Start: Compound of Interest screening Initial Screening (e.g., Disk Diffusion) start->screening mic_test Quantitative Testing (Broth Microdilution) screening->mic_test If active mic_value Determine MIC Value mic_test->mic_value mechanism_study Mechanism of Action Study (e.g., DHPS Assay) mic_value->mechanism_study conclusion End: Characterize Antimicrobial Activity mechanism_study->conclusion

Caption: Workflow for antimicrobial activity and mechanism testing.

Conclusion

While the specific biological activity of this compound is not documented, its structural components suggest plausible mechanisms of action as either a kinase inhibitor or an antimicrobial agent. The methodologies and data presented in this guide for related compounds offer a robust framework for initiating an investigation into its true biological function. Further research, beginning with broad screening assays followed by more specific mechanistic studies, is required to elucidate its precise role and potential therapeutic applications.

References

The Biological Versatility of Pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a central role in cellular physiology, making their analogues potent modulators of various biological processes. This technical guide provides an in-depth exploration of the biological activities of pyrimidine analogues, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways.

Anticancer Activity of Pyrimidine Analogues

Pyrimidine analogues represent a major class of chemotherapeutic agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and metabolism. Their structural similarity to endogenous pyrimidines allows them to be incorporated into cellular metabolic pathways, where they can inhibit critical enzymes or be incorporated into DNA and RNA, leading to cytotoxicity in rapidly proliferating cancer cells.

Mechanisms of Anticancer Action

The anticancer effects of pyrimidine analogues are diverse and target various hallmarks of cancer. Key mechanisms include:

  • Inhibition of DNA Synthesis: Many pyrimidine analogues, after intracellular activation to their nucleotide forms, inhibit key enzymes involved in the de novo synthesis of pyrimidines. A primary target is thymidylate synthase (TS), which is crucial for the synthesis of thymidine, a necessary component of DNA. The most well-known example is 5-fluorouracil (5-FU).

  • DNA and RNA Damage: Some analogues can be incorporated into DNA and RNA during replication and transcription. This incorporation can lead to strand breaks, miscoding, and ultimately, apoptosis.

  • Inhibition of Signaling Pathways: More recently developed pyrimidine derivatives act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrimidine analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluorouracil HCT-116 (Colon)3.30
HT-29 (Colon)16.07
Gemcitabine Pancreatic Cancer Cell LinesVaries
Compound 2a CAL27 (Oral Squamous)5-8 (48h)
Compound 15 MDA-MB-231 (Breast)5.98-10.34
Compound 4g MCF-7 (Breast)5.1
HepG2 (Liver)5.02
HCT-116 (Colon)6.6
Compound 138 MCF-7 (Breast)0.01
A549 (Lung)0.04
PC3 (Prostate)0.08
Compound 20 HCT-116 (Colon)Varies (apoptosis induction)

Table 1: In vitro anticancer activity of selected pyrimidine analogues.

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFRVaries
Erlotinib EGFRVaries
Lapatinib EGFR/HER2Varies
Compound 11 EGFRWT99
EGFRT790M123
Compound 13 CDK25
Compound 31a EGFR19del/T790M/C797S30.6
EGFRL858R/T790M/C797S12.8

Table 2: Kinase inhibitory activity of selected pyrimidine-based inhibitors.

Signaling Pathways in Cancer Targeted by Pyrimidine Analogues

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, to promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) Pyrimidine_Inhibitor Pyrimidine CDK4/6 Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Binds and Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Transcription MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Pyrimidine Analogue Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

The Kinase Inhibitor Profile of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of kinase inhibitor discovery is a cornerstone of modern drug development, particularly in oncology. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors. This technical guide aims to provide an in-depth analysis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid as a kinase inhibitor, summarizing its biological activity, relevant experimental protocols, and associated signaling pathways.

Kinase Inhibitory Activity of this compound

A comprehensive review of the scientific literature and chemical databases reveals a notable lack of specific data on the kinase inhibitory activity of this compound. While the individual components of the molecule—a 2-aminopyrimidine core and a benzoic acid moiety—are present in various biologically active compounds, the specific combination as named has not been characterized as a kinase inhibitor in publicly available research.

Searches for this compound have primarily yielded information on structurally related but distinct molecules. For instance, significant research exists for "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid," a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Nilotinib. Furthermore, studies have been published on co-crystals formed between 2-amino-4,6-dimethylpyrimidine and benzoic acid[1][2], which represent a different chemical entity from the covalently linked molecule of interest.

The absence of specific IC50, Ki, or other quantitative data for this compound against any known kinase prevents a detailed analysis of its potency and selectivity.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of empirical data, a hypothetical signaling pathway and experimental workflow can be proposed based on the general activity of similar 2-aminopyrimidine-based kinase inhibitors. Many such inhibitors target ATP-binding sites in the kinase domain.

Hypothetical Target Kinase Signaling

A common target for aminopyrimidine-based inhibitors is the tyrosine kinase family. A simplified, hypothetical signaling cascade that could be investigated is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Inhibitor This compound (Hypothetical Inhibition) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

General Experimental Workflow for Kinase Inhibitor Profiling

Should this compound be synthesized and tested, a standard workflow would be employed to characterize its activity.

G Primary_Screening Primary Kinase Panel Screening (Biochemical Assays) Dose_Response Dose-Response & IC50 Determination for Hits Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (Broader Kinase Panel) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity_Profiling->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Profiling Cell_Based_Assays->ADME_Tox

Caption: Standard workflow for kinase inhibitor characterization.

Detailed Experimental Protocols (General)

While no specific protocols for the title compound exist, the following are generalized methodologies commonly used for kinase inhibitor characterization.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, its substrate (e.g., a generic peptide), ATP, and the test compound (this compound) at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Phosphorylation Assay (e.g., Western Blot)

This method is used to determine if the compound can inhibit the phosphorylation of a target protein within a cellular context.

  • Cell Culture and Treatment: A relevant cell line is cultured and then treated with varying concentrations of the test compound for a specified time. Cells are often stimulated with a growth factor to activate the kinase signaling pathway of interest.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein. A second primary antibody for the total amount of the target protein is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signal is captured, and the band intensities are quantified to determine the relative level of protein phosphorylation at different inhibitor concentrations.

Conclusion

References

Therapeutic Applications of Aminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid derivatives are a versatile class of compounds that form the backbone of a wide array of therapeutic agents. The structural isomers—para-aminobenzoic acid (PABA), ortho-aminobenzoic acid (anthranilic acid), and meta-aminobenzoic acid—and their derivatives have been extensively explored for their pharmacological potential. Their ability to be readily modified at both the amino and carboxyl groups allows for the synthesis of diverse molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic applications, experimental protocols for synthesis and evaluation, and the underlying mechanisms of action of key aminobenzoic acid derivatives.

Core Therapeutic Areas and Mechanisms of Action

Aminobenzoic acid derivatives have demonstrated efficacy in several key therapeutic areas, including as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, as well as local anesthetics.

Anti-inflammatory Activity

Anthranilic acid derivatives, particularly the N-arylanthranilic acids known as fenamates (e.g., mefenamic acid, flufenamic acid), are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which can offer a better safety profile regarding gastrointestinal side effects.[6][7]

Signaling Pathway: COX-2 Inhibition by Anthranilic Acid Derivatives

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation promotes Anthranilic Acid Derivative Anthranilic Acid Derivative Anthranilic Acid Derivative->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by anthranilic acid derivatives.

Antimicrobial Activity

Para-aminobenzoic acid is an essential precursor for folate synthesis in many bacteria, a pathway absent in humans. This makes the folate synthesis pathway an attractive target for antimicrobial agents.[8] Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, a key enzyme in this pathway.[9] Furthermore, various Schiff bases and other derivatives of PABA have been synthesized and shown to possess broad-spectrum antibacterial and antifungal activities, with some exhibiting potent activity against resistant strains like MRSA.[10][11][12]

Anticancer Activity

The anticancer potential of aminobenzoic acid derivatives is an active area of research. Derivatives of PABA have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[13][14] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as β-tubulin and protein kinases, as well as the induction of apoptosis.[2][15] For instance, some PABA-acrylamide hybrids have demonstrated potent anti-proliferative activity by inhibiting β-tubulin polymerization.[15]

Signaling Pathway: Putative Anticancer Mechanism

Anticancer_Pathway Aminobenzoic Acid Derivative Aminobenzoic Acid Derivative Tubulin Tubulin Aminobenzoic Acid Derivative->Tubulin inhibits polymerization Protein Kinases Protein Kinases Aminobenzoic Acid Derivative->Protein Kinases inhibits Microtubule Microtubule Tubulin->Microtubule polymerizes Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis induces Cancer Cell Proliferation Cancer Cell Proliferation Apoptosis->Cancer Cell Proliferation prevents Protein Kinases->Cancer Cell Proliferation promotes AChE_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE substrate Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolyzes to PABA Derivative PABA Derivative PABA Derivative->AChE inhibits Benzocaine_Synthesis_Workflow start Start step1 Dissolve p-aminobenzoic acid in ethanol start->step1 step2 Add concentrated sulfuric acid step1->step2 step3 Reflux the mixture for 1-2 hours step2->step3 step4 Cool the reaction mixture step3->step4 step5 Neutralize with sodium carbonate solution step4->step5 step6 Collect precipitate by vacuum filtration step5->step6 step7 Wash precipitate with cold water step6->step7 step8 Recrystallize from ethanol/water step7->step8 end End (Pure Benzocaine) step8->end

References

Whitepaper: The Central Role of Pyrimidine Metabolism in Cancer Cell Proliferation and its Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rapidly proliferating cancer cells exhibit a profound dependence on the availability of nucleotides for the synthesis of DNA and RNA. This metabolic reprogramming elevates the activity of pyrimidine biosynthesis pathways, making them critical nodes for tumor growth and survival. This technical guide provides an in-depth examination of the de novo and salvage pathways of pyrimidine synthesis, the oncogenic signaling networks that drive their upregulation, and their validation as high-value targets for cancer therapy. We detail the key enzymes involved, present quantitative data on their activity and inhibition, and provide standardized experimental protocols for investigating pyrimidine metabolism in a research setting.

Introduction: The Metabolic Imperative of Cancer Proliferation

Cancer is characterized by uncontrolled cell division, a process that demands a constant and substantial supply of metabolic precursors for the synthesis of macromolecules, including nucleic acids.[1][2][3] Pyrimidines (cytosine, thymine, and uracil) are fundamental components of DNA and RNA, and their synthesis is a rate-limiting factor for cell cycle progression.[4] Unlike most normal, quiescent cells which can rely on recycling nucleotides through salvage pathways, cancer cells frequently upregulate the high-flux de novo synthesis pathway to meet the heightened demand for DNA replication and RNA production.[5][6][7][8] This addiction to pyrimidine production presents a key metabolic vulnerability that can be exploited for therapeutic intervention.[9][10] This document explores the molecular intricacies of pyrimidine metabolism in cancer, its regulation by oncogenic drivers, and its role as a target for drug development.

The Two Arms of Pyrimidine Synthesis: De Novo and Salvage Pathways

Mammalian cells possess two distinct pathways for producing pyrimidine nucleotides: the de novo synthesis pathway and the nucleoside salvage pathway.[5][7]

De Novo Pyrimidine Synthesis

The de novo pathway constructs the pyrimidine ring from basic precursors like glutamine, aspartate, and bicarbonate.[11] This multi-step enzymatic process is the primary source of pyrimidines in rapidly dividing cells.[8]

The key steps are:

  • Formation of Carbamoyl Phosphate: The pathway is initiated in the cytosol by the multifunctional enzyme CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase).[1][8][11] Its Carbamoyl-Phosphate Synthetase II (CPSII) domain catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate.[4][8] This is the first and rate-limiting step.[4][12]

  • Synthesis of Dihydroorotate: The subsequent Aspartate Transcarbamylase (ATCase) and Dihydroorotase domains of CAD convert carbamoyl phosphate and aspartate into dihydroorotate.[8][13]

  • Oxidation to Orotate: Dihydroorotate is then transported to the inner mitochondrial membrane, where Dihydroorotate Dehydrogenase (DHODH) oxidizes it to orotate.[8][11][13] This reaction is uniquely linked to the mitochondrial electron transport chain.[13]

  • Formation of UMP: Orotate returns to the cytosol and is converted to the first pyrimidine nucleotide, Uridine Monophosphate (UMP), by the bifunctional enzyme UMP Synthase (UMPS) .[1][11] UMP serves as the precursor for all other pyrimidine nucleotides, including CTP (for RNA and lipid synthesis) and dTMP (for DNA synthesis).[8]

de_novo_pathway cluster_cytosol1 Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD (CPSII) N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate CAD (ATCase) Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate CAD (Dihydroorotase) DHODH DHODH Orotate_mito Orotate DHODH->Orotate_mito Orotate_cyto Orotate Dihydroorotate_cyto Dihydroorotate_cyto Dihydroorotate_cyto->DHODH UMP UMP Orotate_cyto->UMP UMPS PRPP PRPP PRPP->UMP UTP UTP UMP->UTP Kinases dUMP dUMP UMP->dUMP RNR / TS CTP CTP UTP->CTP CTPS1/2 dTMP dTMP dUMP->dTMP RNR / TS

Caption: De Novo Pyrimidine Synthesis Pathway.
Pyrimidine Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles pre-existing pyrimidine nucleosides (like uridine and cytidine) and nucleobases from intracellular degradation of nucleic acids or from the extracellular environment.[6][7][8] These precursors are taken up by cells via nucleoside transporters (ENTs and CNTs).[6] Key enzymes in this pathway include:

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP.[8]

  • Thymidine Kinase 1 (TK1): Phosphorylates thymidine to TMP, a crucial step for DNA synthesis and repair. TK1 activity is tightly regulated with the cell cycle, peaking during the S-phase.

Cancer cells can utilize the salvage pathway to bypass therapeutic agents that target the de novo pathway, contributing to drug resistance.[5][6][7]

salvage_pathway cluster_extracellular Extracellular Space / Bloodstream cluster_intracellular Intracellular Space (Cytosol) Uridine_ext Uridine Nucleoside_Transporter Nucleoside Transporters (ENTs, CNTs) Uridine_ext->Nucleoside_Transporter Cytidine_ext Cytidine Cytidine_ext->Nucleoside_Transporter Thymidine_ext Thymidine Thymidine_ext->Nucleoside_Transporter Uridine_int Uridine UMP UMP Uridine_int:e->UMP:w ATP -> ADP Cytidine_int Cytidine CMP CMP Cytidine_int:e->CMP:w ATP -> ADP Thymidine_int Thymidine dTMP dTMP Thymidine_int:e->dTMP:w ATP -> ADP UCK UCK UMP->UCK CMP->UCK TK1 TK1 dTMP->TK1 Nucleoside_Transporter->Uridine_int Nucleoside_Transporter->Cytidine_int Nucleoside_Transporter->Thymidine_int UCK->Uridine_int UCK->Cytidine_int TK1->Thymidine_int DNA_RNA_degradation DNA/RNA Degradation DNA_RNA_degradation->Uridine_int DNA_RNA_degradation->Thymidine_int

Caption: Pyrimidine Salvage Pathway.

Regulation of Pyrimidine Metabolism in Cancer

The upregulation of pyrimidine synthesis in cancer is not a passive process but is actively driven by oncogenic signaling pathways and the loss of tumor suppressors.

  • Oncogenic Drivers:

    • MYC: The c-Myc oncogene directly promotes the transcription of multiple genes in the pyrimidine synthesis pathway, including CAD, DHODH, and UMPS, to fuel proliferation.[13]

    • RAS/MAPK Pathway: Activation of the KRAS-MAPK signaling cascade leads to the upregulation of genes involved in nucleotide biosynthesis.[8] KRAS mutant cells often exhibit a heightened dependency on the de novo pathway.[8][13]

    • PI3K/AKT/mTORC1 Pathway: The mTORC1 signaling complex, a central regulator of cell growth, promotes pyrimidine synthesis by phosphorylating and activating CAD via S6K1.[11]

  • Tumor Suppressors:

    • p53: The tumor suppressor p53 plays a complex role. While wild-type p53 can restrain the cell cycle, some mutant forms of p53 have been shown to increase the expression of pyrimidine metabolism genes.[1] Furthermore, p53 deficiency can activate pathways that support DHODH function.[8][13]

regulation_pathway cluster_signals Oncogenic Signaling cluster_enzymes De Novo Pyrimidine Synthesis Enzymes cluster_output Metabolic Output KRAS KRAS cMYC c-Myc KRAS->cMYC PI3K PI3K mTORC1 mTORC1 PI3K->mTORC1 S6K1 S6K1 mTORC1->S6K1 CAD CAD S6K1->CAD Phosphorylates & Activates cMYC->CAD Upregulates Transcription DHODH DHODH cMYC->DHODH Upregulates Transcription UMPS UMPS cMYC->UMPS Upregulates Transcription Pyrimidines Increased Pyrimidines CAD->Pyrimidines DHODH->Pyrimidines UMPS->Pyrimidines Proliferation Cell Proliferation Pyrimidines->Proliferation

Caption: Oncogenic Regulation of Pyrimidine Synthesis.

Pyrimidine Synthesis as a Therapeutic Target

The dependence of cancer cells on pyrimidine synthesis makes its key enzymes attractive targets for chemotherapy.[1][14] Several drugs have been developed to inhibit this pathway.

DrugTarget EnzymeMechanism of ActionClinical Use
5-Fluorouracil (5-FU) Thymidylate Synthase (TS)A pyrimidine analog that, once metabolized to F-dUMP, irreversibly inhibits TS, blocking dTMP synthesis and halting DNA replication.[1][4]Colorectal, Breast, Gastric Cancers
Capecitabine Thymidylate Synthase (TS)An oral prodrug that is converted to 5-FU in the body, offering a more targeted delivery to tumor tissues.[1]Colorectal, Breast Cancers
Methotrexate Dihydrofolate Reductase (DHFR)Inhibits DHFR, depleting the tetrahydrofolate pool required by Thymidylate Synthase for dTMP synthesis.[15][16]Leukemia, Lymphoma, Breast Cancer
Pemetrexed Thymidylate Synthase (TS), DHFRA multi-targeted antifolate that inhibits several enzymes in both pyrimidine and purine synthesis.[1]Non-small cell lung cancer, Mesothelioma
Leflunomide Dihydroorotate Dehydrogenase (DHODH)Reversibly inhibits DHODH, blocking the fourth step of de novo pyrimidine synthesis.[4][15]Primarily Rheumatoid Arthritis; investigational in cancer.
Brequinar Dihydroorotate Dehydrogenase (DHODH)A potent, non-competitive inhibitor of DHODH currently under investigation in clinical trials for various cancers, including AML.Investigational
Quantitative Data on Pyrimidine Pathway Inhibitors
InhibitorTarget Cancer Cell LineIC50 ValueReference Study
PALAHT-29 (Colon)~15 µMMoyer JD, et al. Cancer Res. 1977[17]
BrequinarA549 (Lung)~25 nMChen SF, et al. Cancer Res. 1992
LeflunomideJurkat (T-cell leukemia)~50 µMFairbanks LD, et al. Biochem J. 1995
5-FluorouracilHCT-116 (Colon)~5 µMLongley DB, et al. J Clin Oncol. 2003

Note: IC50 values are highly dependent on experimental conditions and cell line.

Non-Proliferative Roles and Chemoresistance

Beyond its canonical role in proliferation, pyrimidine metabolism influences other aspects of cancer biology.

  • Epithelial-to-Mesenchymal Transition (EMT): In some solid tumors, the catalytic degradation of pyrimidines has been linked to the maintenance of a mesenchymal-like state, which is associated with metastasis and chemoresistance.[1][2][3]

  • Chemoresistance: Cancer cells can develop resistance to pyrimidine-targeting drugs by upregulating the expression of the target enzyme (e.g., Thymidylate Synthase) or by increasing reliance on the salvage pathway to bypass the blocked de novo pathway.[1][18] For instance, increased flux through the de novo pathway can help repair DNA damage caused by genotoxic agents like doxorubicin.[18]

Experimental Protocols

Investigating the role of pyrimidine metabolism requires specific methodologies to quantify metabolites and assess enzyme activity and cell viability.

Protocol: Cell Viability Assay for Pyrimidine Synthesis Inhibitors

This protocol outlines a method to determine the effect of a pyrimidine synthesis inhibitor (e.g., a DHODH inhibitor) on the proliferation of cancer cells.

experimental_workflow A 1. Cell Seeding Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at optimal density (e.g., 5,000 cells/well). B 2. Drug Treatment After 24h, treat cells with serial dilutions of the pyrimidine synthesis inhibitor. Include a vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO2). B->C D 4. Viability Reagent Addition Add a viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT) to each well according to the manufacturer's protocol. C->D E 5. Signal Measurement Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. D->E F 6. Data Analysis Normalize data to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression. E->F

Caption: Workflow for Cell Viability Assay.

Methodology:

  • Cell Culture: Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the inhibitor (e.g., Brequinar) in culture media. Remove old media from cells and add 100 µL of the drug-containing media. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification:

    • For Resazurin Assay: Add 10 µL of Resazurin stock solution to each well and incubate for 2-4 hours. Measure fluorescence at 560 nm excitation / 590 nm emission.

    • For Crystal Violet Assay: Gently wash wells with PBS, fix cells with 4% paraformaldehyde, and stain with 0.5% crystal violet solution. Solubilize the stain with methanol and measure absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Quantification of Intracellular Pyrimidine Metabolites via LC-MS/MS

This protocol provides a general workflow for the targeted analysis of pyrimidine nucleotides and their intermediates.

  • Cell Culture and Treatment: Plate 5-10 million cells in 10 cm dishes. Treat with the compound of interest or vehicle for the desired time.

  • Metabolite Extraction:

    • Aspirate media and quickly wash cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol: 20% Water) to the plate.

    • Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at maximum speed for 15 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of an appropriate buffer for LC-MS analysis (e.g., 50% Acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a HILIC or reverse-phase column).

    • Separate metabolites using a gradient of mobile phases.

    • Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each pyrimidine metabolite (e.g., UMP, CTP, Orotate) must be pre-determined using authentic standards.

  • Data Analysis: Quantify the peak area for each metabolite. Normalize the data to the total protein content or cell number from a parallel plate. Compare metabolite levels between different treatment conditions.

Conclusion

The metabolic reprogramming of pyrimidine synthesis is a hallmark of cancer, driven by oncogenic signaling to sustain relentless proliferation.[1][2] The enzymes of the de novo pathway, particularly CAD, DHODH, and TS, represent validated and clinically relevant targets for anticancer therapies. However, the development of drug resistance, often through the compensatory activation of the salvage pathway, remains a significant clinical challenge.[5][7] Future strategies will likely focus on co-targeting both the de novo and salvage pathways, or combining pyrimidine synthesis inhibitors with drugs that target the upstream oncogenic drivers. A deeper understanding of the complex interplay between pyrimidine metabolism, signaling networks, and other features of tumorigenesis will continue to uncover new therapeutic vulnerabilities for precision cancer medicine.[8][13]

References

A Technical Review of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid: Synthesis, Potential Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive literature review on 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Due to a scarcity of direct research on this specific molecule, this document focuses on data from structurally related compounds to infer its potential chemical and biological properties. The information is curated from studies on analogous aminopyrimidine and aminobenzoic acid derivatives to provide a predictive overview of its synthesis, potential biological activities, and mechanisms of action.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology. Similarly, 4-aminobenzoic acid (PABA) and its derivatives are known for a range of bioactivities, including antimicrobial and cytotoxic effects.[1] The title compound, this compound, combines these two key pharmacophores. This review synthesizes the available information on related structures to build a profile of this molecule's potential for drug discovery and development.

Synthesis and Characterization

While no specific synthesis for this compound has been published, a plausible synthetic route can be extrapolated from established methods for analogous compounds. The most common method for synthesizing 2-aminopyrimidines involves the condensation of a guanidine derivative with a β-dicarbonyl compound.[2]

Proposed Experimental Protocol: Synthesis of this compound

A likely synthetic pathway would involve the reaction of 4-aminobenzoic acid with a suitable pyrimidine precursor. A common method is the nucleophilic substitution of a halogenated pyrimidine.

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine. This intermediate can be synthesized from the condensation of urea with acetylacetone followed by chlorination.

Step 2: Synthesis of 4-guanidinobenzoic acid. This can be prepared by reacting 4-aminobenzoic acid with cyanamide.

Step 3: Condensation Reaction. A more direct and common approach is the condensation of 4-guanidinobenzoic acid with acetylacetone.

  • Reactants: 4-guanidinobenzoic acid and acetylacetone (2,4-pentanedione).

  • Solvent and Catalyst: The reaction is typically carried out in an aqueous alkaline medium, for example, using sodium carbonate.[3]

  • Reaction Conditions: The mixture is heated, often at reflux temperatures (around 95-100 °C), for several hours.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of such a compound.

G cluster_synthesis Synthesis cluster_screening Biological Screening Reactants 4-Guanidinobenzoic Acid + Acetylacetone Reaction Condensation Reaction (Aqueous Alkaline Medium, Reflux) Reactants->Reaction Workup Cooling, Acidification, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization NMR, MS, Elemental Analysis Purification->Characterization In_vitro_assays In vitro Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Characterization->In_vitro_assays Test Compound Cell-based_assays Cell-based Assays (e.g., Cytotoxicity on Cancer Cell Lines) In_vitro_assays->Cell-based_assays SAR_studies Structure-Activity Relationship (SAR) Studies Cell-based_assays->SAR_studies G RTK Receptor Tyrosine Kinase (RTK) P1 Phosphorylation RTK->P1 Activates Substrate Downstream Substrate P1->Substrate Acts on P2 Phosphorylation Substrate->P2 Response Cell Proliferation, Survival P2->Response Leads to Inhibitor 4-[(4,6-Dimethylpyrimidin-2-yl) amino]benzoic acid Inhibitor->RTK Inhibits (ATP-competitive)

References

Antiviral Activity of Pyrazine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of pyrazine-based inhibitors, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction to Pyrazine Inhibitors

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyrazine have demonstrated a broad spectrum of biological activities, including antiviral effects against a range of pathogens.[2][3] The most prominent example of a pyrazine-based antiviral is favipiravir (T-705), which has shown efficacy against various RNA viruses. This guide will delve into the specifics of favipiravir and other notable pyrazine inhibitors, providing a detailed examination of their antiviral properties.

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of many pyrazine inhibitors, including the well-studied favipiravir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4][5] This enzyme is essential for the replication and transcription of the genomes of many RNA viruses and is a prime target for antiviral drug development due to its absence in host cells.[6][7]

Favipiravir: A Case Study in RdRp Inhibition

Favipiravir is a prodrug that, upon entering a cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite structurally mimics purine nucleosides (adenosine and guanosine) and is recognized as a substrate by the viral RdRp. The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication.[5] An alternative proposed mechanism is that the incorporation of favipiravir-RTP induces lethal mutagenesis in the viral genome.

The signaling pathway for the activation and action of favipiravir is illustrated below:

favipiravir_mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Host Enzymes Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Host Enzymes Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Host Enzymes RdRp Viral RdRp Favipiravir_RTP->RdRp Inhibition Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Termination Chain Termination/ Lethal Mutagenesis Nascent_RNA->Termination Incorporation of Favipiravir-RTP antiviral_testing_workflow cluster_screening In Vitro Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Studies Compound_Library Compound Library (Pyrazine Derivatives) Primary_Screening Primary Antiviral Screening (e.g., CPE Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (EC50/IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index Yield_Reduction Virus Yield Reduction Assay Selectivity_Index->Yield_Reduction Enzyme_Inhibition Enzyme Inhibition Assay (e.g., RdRp Assay) Yield_Reduction->Enzyme_Inhibition Resistance_Studies Resistance Selection and Genotypic Analysis Enzyme_Inhibition->Resistance_Studies drug_development_flowchart cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen In_Vivo In Vivo Efficacy & Toxicology (Animal Models) Lead_Gen->In_Vivo Phase_I Phase I (Safety in Humans) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Review Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a key intermediate in the preparation of various pharmacologically active compounds. The document outlines two primary synthetic strategies, presents a detailed experimental protocol for a common synthetic route, summarizes key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutic agents. The core structure, featuring a substituted pyrimidine ring linked to a benzoic acid moiety, is found in molecules targeting a range of biological pathways. The primary methods for the synthesis of this and structurally related compounds involve the formation of a carbon-nitrogen bond between an aromatic amine and a pyrimidine ring.

Synthetic Strategies

The formation of the C-N bond in this compound can be achieved through two principal synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an amine with an aryl halide or sulfonate that is activated by electron-withdrawing groups.[1] In the context of this synthesis, 4-aminobenzoic acid acts as the nucleophile, attacking an electron-deficient 2-substituted-4,6-dimethylpyrimidine, such as one with a chloro or methylsulfonyl leaving group.[2] SNAr reactions on pyrimidine rings are common in medicinal chemistry.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds between amines and aryl halides or triflates.[4][5] This reaction is particularly useful when the aryl halide is not sufficiently reactive for a traditional SNAr reaction.[1] The Buchwald-Hartwig amination employs a palladium catalyst, a phosphine or carbene ligand, and a base.[1]

While both methods are viable, the following protocol details a likely synthesis pathway based on the principles of nucleophilic aromatic substitution, a common and often cost-effective approach for this type of transformation.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and 2-chloro-4,6-dimethylpyrimidine.

Materials:

  • 4-Aminobenzoic acid

  • 2-Chloro-4,6-dimethylpyrimidine (synthesized from the reaction of guanidine with acetylacetone to form 2-amino-4,6-dimethylpyrimidine, followed by a Sandmeyer-type reaction)[6]

  • Sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzoic acid (1.0 equivalent), 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents), and a suitable base such as sodium tert-butoxide (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the reagents. The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This will precipitate the product.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

  • Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The data is based on typical yields and characterization of similar compounds reported in the literature.

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Melting Point >250 °C (with decomposition)
1H NMR (DMSO-d6, 400 MHz) δ (ppm) 12.5 (s, 1H, COOH), 9.8 (s, 1H, NH), 7.8 (d, 2H), 7.6 (d, 2H), 6.6 (s, 1H), 2.3 (s, 6H)
13C NMR (DMSO-d6, 100 MHz) δ (ppm) 167.5, 162.1, 158.3, 144.2, 130.8, 122.5, 118.0, 110.5, 24.1
Mass Spectrometry (ESI-) m/z [M-H]- calculated for C13H12N3O2: 242.09; found: 242.1

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants (4-Aminobenzoic acid, 2-Chloro-4,6-dimethylpyrimidine, Base, Solvent) Start->Reagents Reaction Heat and Stir (80-100 °C, 4-8 h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Ice-Water and Acidify with HCl Monitoring->Workup Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallize Isolation->Purification Drying Dry Under Vacuum Purification->Drying Analysis Characterize Product (NMR, MS, HPLC) Drying->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules, including nucleobases like cytosine, thymine, and uracil.[1][2] Their versatile biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery.[3][4][5][6] This document provides detailed experimental protocols for several key methods used in the synthesis of pyrimidine derivatives, including the Biginelli reaction, Suzuki-Miyaura cross-coupling, and nucleophilic substitution reactions. Quantitative data is summarized for easy comparison of different methodologies.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a classic one-pot, three-component condensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[7][8] This method is highly efficient for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess biological activities themselves.[9][10] Modern variations include microwave-assisted and solvent-free conditions to improve yields and reduce reaction times.[9][11]

Data Presentation: Comparison of Biginelli Reaction Protocols

The following table summarizes quantitative data from various published protocols, highlighting the impact of different catalysts and conditions on reaction yields.

Protocol VariationAldehydeβ-KetoesterN-SourceCatalystConditionsReported Yield (%)Reference
Classical BiginelliBenzaldehydeEthyl AcetoacetateUreaHClEthanol, Reflux, 3 hrsOften low[11]
Modified (Grindstone)BenzaldehydeEthyl AcetoacetateUreaCuCl₂·2H₂O / HClSolvent-free, Grinding>90[11]
Microwave-Assisted4-ChlorobenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃Solvent-free, MW, 3 min92[9]
Ionic Liquid CatalyzedBenzaldehydeEthyl AcetoacetateUrea[bmim]PF₆Solvent-free, 100°C, 45 min91[7]
Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol describes a solvent-free, microwave-assisted synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones.[9]

Materials:

  • Aryl aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ytterbium triflate (Yb(OTf)₃) (0.4 mmol, 4 mol%) or another suitable Lewis acid catalyst

  • Microwave reactor vials (10 mL)

  • Ethanol for recrystallization

  • Ethyl acetate and water for work-up

Procedure:

  • In a 10 mL microwave reactor vial, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.4 mmol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a power and temperature appropriate for the specific reactants (e.g., 100-150W, 100°C) for 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Add 20 mL of cold water to the reaction mixture and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the desired dihydropyrimidinone.

Visualization: Biginelli Reaction Mechanism

Biginelli_Reaction cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea H₂N(C=O)NH₂ Urea->Acyliminium Ureide Open-chain Ureide Acyliminium->Ureide + β-Ketoester Ketoester β-Ketoester (Enol) Ketoester->Ureide DHPM Dihydropyrimidinone Ureide->DHPM Cyclization, -H₂O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Suzuki-Miyaura Cross-Coupling for Arylpyrimidine Synthesis

The Suzuki-Miyaura cross-coupling is a robust palladium-catalyzed reaction for forming C-C bonds between organohalides and organoboron compounds.[12][13] It is extensively used to synthesize aryl- or heteroaryl-substituted pyrimidines by coupling a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) with a suitable boronic acid.[12][14] Microwave assistance significantly accelerates this transformation.[12]

Data Presentation: Optimization of Microwave-Assisted Suzuki Coupling

The following data is for the model reaction of 2,4-dichloropyrimidine with phenylboronic acid.[12]

Table 1: Catalyst Screening

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[12]

Table 2: Base Screening

Base (3.0 eq)Yield (%)
K₂CO₃65
Na₂CO₃62
Cs₂CO₃55
K₃PO₄48
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[12]
Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of a halogenated pyrimidine with a boronic acid.[12]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5-0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate and brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol).

  • Add 6 mL of the degassed solvent mixture (1,4-dioxane/H₂O, 2:1).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[12]

Visualization: Suzuki Coupling Experimental Workflow

Suzuki_Workflow start 1. Reagent Addition reagents Add Halopyrimidine, Boronic Acid, Catalyst, & Base to Vial start->reagents solvent Add Degassed Solvent reagents->solvent microwave 2. Microwave Reaction solvent->microwave irradiate Seal Vial & Irradiate at 100°C for 15 min microwave->irradiate workup 3. Work-up irradiate->workup extract Cool, Dilute with H₂O, & Extract with Ethyl Acetate workup->extract dry Wash with Brine, Dry (Na₂SO₄), & Concentrate extract->dry purify 4. Purification dry->purify column Purify by Silica Gel Column Chromatography purify->column product Isolated Product column->product

Caption: Workflow for microwave-assisted Suzuki coupling.

Nucleophilic Substitution on Halomethylpyrimidines

Reactive intermediates such as 2-(chloromethyl)pyrimidine hydrochloride are versatile building blocks for synthesizing a wide range of 2-substituted pyrimidine derivatives.[15] The chloromethyl group is susceptible to nucleophilic substitution (Sₙ2) by various nucleophiles, including amines, thiols, and phenols, allowing for the facile introduction of diverse functional groups.[15]

Data Presentation: Representative Yields for Nucleophilic Substitution
Nucleophile ClassExample NucleophileBaseSolventConditionsYield (%)Reference
ArylamineSubstituted AnilineK₂CO₃DMF60-80°C, 4-8 hrs75-90[15]
ThiophenolSubstituted ThiophenolNaOHEthanolRT, 12-24 hrs80-95[15]
PhenolSubstituted PhenolK₂CO₃AcetonitrileReflux, 6-12 hrs70-88[15]
Experimental Protocol: N-Alkylation of Anilines

This protocol describes the synthesis of 2-((arylamino)methyl)pyrimidine derivatives.[15]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate and brine for work-up

Procedure:

  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[15]

Visualization: General Scheme for Nucleophilic Substitution

Nucleophilic_Substitution start_material 2-(Chloromethyl)pyrimidine product 2-(Nu-methyl)pyrimidine start_material->product + Nucleophile Base, Solvent - HCl nucleophile Nucleophile (Nu-H) - Amine (R₂NH) - Thiol (RSH) - Phenol (ArOH) nucleophile->product

Caption: General pathway for synthesis via nucleophilic substitution.

References

Purifying Aminobenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methods for the purification of aminobenzoic acids, essential intermediates in the pharmaceutical and chemical industries.[1][2][3] The protocols outlined below—recrystallization, acid-base extraction, and High-Performance Liquid Chromatography (HPLC)—are designed to yield high-purity aminobenzoic acids suitable for a range of research and development applications.

Introduction

Aminobenzoic acids are bifunctional molecules containing both an amino group and a carboxylic acid group attached to a benzene ring.[4] The three primary isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[2][5][6] The purity of these isomers is paramount to ensure the quality, safety, and efficacy of the final products.[1]

Commercial aminobenzoic acids may contain various impurities stemming from their synthesis or degradation, such as regioisomers, starting materials (e.g., 4-nitrobenzoic acid), over-reacted species (e.g., 4-amino-3,5-dibromobenzoic acid), and byproducts like aniline and toluidine.[1][7] This guide details common laboratory techniques to remove these impurities.

Purification Method Selection

The choice of purification method depends on the nature of the impurities, the required purity level, and the scale of the purification.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from solid samples, provided a suitable solvent is identified.

  • Acid-Base Extraction is highly effective for separating aminobenzoic acids from neutral or basic impurities based on their differential solubility in acidic and basic aqueous solutions.

  • High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of isomers and other closely related impurities, making it suitable for achieving very high purity, albeit at a smaller scale.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification of aminobenzoic acids.

Table 1: Solubility of 4-Aminobenzoic Acid (PABA) in Various Solvents

SolventSolubility (g/L)Temperature (°C)Reference
Water5.3925[9]
Boiling Water11.1 (1g in 90mL)100[9]
Ethanol125 (1g in 8mL)Room Temp[9][10]
Ether16.7 (1g in 60mL)Room Temp[9][10]
Ethyl AcetateSolubleRoom Temp[9][10]
Glacial Acetic AcidSolubleRoom Temp[9][10]
BenzeneSlightly SolubleRoom Temp[9][10]
Petroleum EtherPractically InsolubleRoom Temp[9][10]

Table 2: Solubility of 3-Aminobenzoic Acid (m-ABA) in Various Solvents at 25°C (298.15 K)

SolventMole Fraction Solubility (x10^3)Reference
1,4-Dioxane155.9[11]
Acetone128.5[11]
Methanol115.1[11]
Ethanol80.0[11]
Methyl Acetate72.8[11]
2-Propanol56.7[11]
1-Propanol52.8[11]
1-Butanol41.6[11]
Isobutyl Alcohol32.5[11]
Isopropyl Acetate15.1[11]
Acetonitrile13.1[11]
Water5.9[11]

Table 3: Typical Purity Specifications for Commercial 4-Aminobenzoic Acid

ParameterSpecificationReference
Assay (HPLC, on dry basis)≥98.0% - NLT 98.0%[2]
4-Nitrobenzoic acidNMT 0.2%[2]
BenzocaineNMT 0.2%[2]
Any individual impurityNMT 0.1%[2]
Total impuritiesNMT 0.5%[2]
AnilineNMT 10 ppm[2]
p-ToluidineNMT 10 ppm[2]

Experimental Protocols

Protocol 1: Recrystallization of 4-Aminobenzoic Acid

This protocol is a general guideline for the purification of solid 4-aminobenzoic acid by recrystallization. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[12] For PABA, alcohols like ethanol or methanol, or a mixed solvent system like ethanol/water, are often effective.[10][13]

Methodology

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 4-aminobenzoic acid. Add the minimum amount of the selected solvent to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.[14] This step should be performed rapidly to prevent premature crystallization.[12]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[12]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[12]

Troubleshooting:

  • No Crystal Formation: The solution may be too dilute. Boil off some solvent to concentrate the solution and allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[12]

  • "Oiling Out": If an oil forms instead of crystals, the solution may be too concentrated or cooling too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]

G cluster_recrystallization Recrystallization Workflow crude Crude Aminobenzoic Acid dissolve Dissolve in Minimum Hot Solvent crude->dissolve Add solvent hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter Solution cool Slow Cooling (Crystallization) hot_filter->cool Hot filtrate vacuum_filter Vacuum Filtration cool->vacuum_filter Crystal slurry wash Wash with Cold Solvent vacuum_filter->wash Wet crystals dry Dry Crystals wash->dry pure Pure Aminobenzoic Acid dry->pure

Caption: Experimental workflow for the recrystallization of aminobenzoic acid.

Protocol 2: Acid-Base Extraction for Purification of Aminobenzoic Acid from a Neutral Impurity

This protocol describes the separation of an aminobenzoic acid from a neutral impurity (e.g., 9-fluorenone) and a basic impurity (e.g., ethyl 4-aminobenzoate) using liquid-liquid extraction.[15][16] The principle relies on the fact that the acidic aminobenzoic acid can be deprotonated by a base to form a water-soluble salt, while the basic component can be protonated by an acid to form a water-soluble salt, leaving the neutral component in the organic phase.[17][18]

Methodology

  • Dissolution: Dissolve the mixture of crude aminobenzoic acid (containing neutral and/or basic impurities) in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.[15][16]

  • Separation of Basic Component:

    • Add a dilute aqueous acid solution (e.g., 3 M HCl) to the separatory funnel.[15]

    • Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[16]

    • Drain the lower aqueous layer containing the protonated basic impurity into a separate flask.

    • Repeat the extraction of the organic layer with the acid solution to ensure complete removal of the basic component. Combine the aqueous extracts.[15]

  • Separation of Acidic Component (Aminobenzoic Acid):

    • To the remaining organic layer in the separatory funnel, add a dilute aqueous base solution (e.g., 3 M NaOH).[15]

    • Shake the funnel as described above and allow the layers to separate.

    • Drain the lower aqueous layer, which now contains the deprotonated, water-soluble salt of the aminobenzoic acid, into a new flask.

    • Repeat the extraction of the organic layer with the base solution and combine the aqueous extracts.[15]

  • Isolation of the Neutral Component: The remaining organic layer now contains only the neutral impurity. Wash this layer with water, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to isolate the neutral compound.[16]

  • Isolation of Aminobenzoic Acid:

    • Cool the combined basic aqueous extracts (from step 3) in an ice bath.

    • Slowly add a concentrated acid (e.g., 6 M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper).[16] The aminobenzoic acid will precipitate out of the solution.

    • Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.[15]

    • Collect the solid precipitate by vacuum filtration using a Hirsch or Büchner funnel.[15]

    • Wash the precipitate with a small amount of cold distilled water.[15]

    • Dry the purified aminobenzoic acid.

G cluster_basic Basic Impurity Isolation cluster_acidic Aminobenzoic Acid Isolation cluster_neutral Neutral Impurity Isolation start Mixture in Organic Solvent (Aminobenzoic Acid, Basic Impurity, Neutral Impurity) add_hcl Extract with aq. HCl start->add_hcl aq_basic Aqueous Layer (Protonated Basic Impurity) add_hcl->aq_basic Aqueous Phase org_neutral_acid Organic Layer (Aminobenzoic Acid, Neutral Impurity) add_hcl->org_neutral_acid Organic Phase add_naoh_basic Add aq. NaOH aq_basic->add_naoh_basic precipitate_basic Precipitate Basic Impurity add_naoh_basic->precipitate_basic isolate_basic Isolate Pure Basic Impurity precipitate_basic->isolate_basic add_naoh Extract with aq. NaOH org_neutral_acid->add_naoh aq_acid Aqueous Layer (Deprotonated Aminobenzoic Acid) add_naoh->aq_acid Aqueous Phase org_neutral Organic Layer (Neutral Impurity) add_naoh->org_neutral Organic Phase add_hcl_acid Add aq. HCl aq_acid->add_hcl_acid precipitate_acid Precipitate Aminobenzoic Acid add_hcl_acid->precipitate_acid isolate_acid Isolate Pure Aminobenzoic Acid precipitate_acid->isolate_acid dry_evap Dry and Evaporate Solvent org_neutral->dry_evap isolate_neutral Isolate Pure Neutral Impurity dry_evap->isolate_neutral

Caption: Workflow for purification of aminobenzoic acid via acid-base extraction.

Protocol 3: HPLC Purification of Aminobenzoic Acid Isomers

High-performance liquid chromatography is a powerful technique for the separation of aminobenzoic acid isomers, which often have very similar physical properties.[8] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective.[5][19]

Methodology

  • Column Selection: A mixed-mode column such as a Primesep 100 (reversed-phase/cation-exchange) is recommended for baseline separation of the three isomers.[8]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile (MeCN) and an aqueous buffer (e.g., phosphoric acid or sulfuric acid in water).[8]

    • The exact ratio of MeCN to buffer and the buffer concentration and pH will need to be optimized to achieve the best separation. Retention time can be controlled by adjusting these parameters.[5]

  • Sample Preparation: Dissolve the crude aminobenzoic acid mixture in a suitable solvent, ensuring it is soluble in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Set the UV detector to an appropriate wavelength for detection (e.g., 230 nm).[8]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the desired isomer as it elutes from the column.

  • Post-Collection Processing:

    • Combine the collected fractions containing the pure isomer.

    • Remove the mobile phase solvents, typically by rotary evaporation, to yield the purified aminobenzoic acid.

G cluster_hplc HPLC Purification Workflow crude_sol Crude Sample in Solution inject Inject into HPLC crude_sol->inject separation Separation on Mixed-Mode Column inject->separation detect UV Detection separation->detect collect Fraction Collection detect->collect Collect desired peak evaporate Solvent Evaporation collect->evaporate pure_iso Pure Isomer evaporate->pure_iso

Caption: General workflow for the HPLC purification of aminobenzoic acid isomers.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and separating the target compound from any remaining impurities.[14] Thin-Layer Chromatography (TLC) provides a quick and convenient way to monitor the progress of the purification.[14] The identity and structural integrity of the purified compound can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.[20]

References

In Vitro Assays for Kinase Inhibitor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A crucial step in the discovery and development of these inhibitors is the robust and reliable in vitro assessment of their activity and potency.

This document provides detailed application notes and protocols for commonly used in vitro assays to determine the inhibitory activity of chemical compounds against specific kinases. These assays are essential for primary screening, lead optimization, and selectivity profiling of kinase inhibitors. The methodologies covered include luminescence-based assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Fluorescence Polarization (FP) assays. Additionally, this guide presents a compilation of inhibitory potency data for well-characterized kinase inhibitors and visual representations of key signaling pathways and experimental workflows.

I. Biochemical Kinase Assays: Principles and Methodologies

Biochemical assays utilize purified kinase enzymes, substrates, and ATP to directly measure the catalytic activity of the kinase in a cell-free system. These assays are highly amenable to high-throughput screening (HTS) and provide a direct measure of a compound's ability to inhibit the kinase of interest.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Luminescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format. The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[2][3]

Experimental Workflow:

ADP-Glo™ Assay Workflow cluster_0 Kinase Reaction cluster_1 Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor Incubate_Kinase Incubate (e.g., 60 min at RT) Kinase->Incubate_Kinase Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_Depletion Incubate (40 min at RT) Add_ADP_Glo_Reagent->Incubate_Depletion Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Kinase_Detection_Reagent Incubate_Luminescence Incubate (30-60 min at RT) Add_Kinase_Detection_Reagent->Incubate_Luminescence Read_Luminescence Read Luminescence Incubate_Luminescence->Read_Luminescence

Caption: Generalized workflow for the ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (kinase inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque microplates

  • Luminometer

Procedure: [4][5][6][7][8]

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. A typical starting concentration for a 10-point dilution series is 100 µM.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1 µL of serially diluted compound or DMSO (for 0% and 100% activity controls) to the wells of a 384-well plate.

    • Add 2 µL of a 2.5X kinase/substrate solution (prepared in kinase reaction buffer) to each well.

    • To initiate the kinase reaction, add 2 µL of a 2.5X ATP solution (prepared in kinase reaction buffer) to each well. The final ATP concentration should ideally be at the Kₘ for the specific kinase.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and a "no enzyme" control (0% activity).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are another robust technology for HTS of kinase inhibitors. They offer a homogeneous format with low background interference.[9]

Principle: This assay typically involves a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Experimental Workflow:

TR-FRET Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Fluorescent Substrate + ATP + Inhibitor Incubate_Kinase Incubate (e.g., 60 min at RT) Kinase->Incubate_Kinase Add_Detection_Reagents Add TR-FRET Detection Reagents (e.g., Eu-labeled antibody) Incubate_Kinase->Add_Detection_Reagents Incubate_Detection Incubate (e.g., 60 min at RT) Add_Detection_Reagents->Incubate_Detection Read_TR_FRET Read TR-FRET Signal Incubate_Detection->Read_TR_FRET

Caption: Generalized workflow for a TR-FRET based kinase assay.

Detailed Protocol: TR-FRET Kinase Assay

Materials:

  • Purified kinase of interest

  • Fluorescently labeled substrate

  • ATP

  • Test compounds

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody)

  • Kinase reaction buffer

  • 384-well black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and add to the microplate.

  • Kinase Reaction:

    • Prepare a master mix of kinase and fluorescently labeled substrate in kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the TR-FRET detection reagent (e.g., Europium-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction).

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • The TR-FRET ratio is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition based on controls.

  • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Fluorescence Polarization (FP) Assays

Fluorescence Polarization (FP) is a homogeneous technique used to measure the binding of a small fluorescent molecule to a larger molecule. It is well-suited for studying the interaction of kinase inhibitors with their target enzymes.

Principle: A small fluorescently labeled tracer (e.g., a fluorescent ATP competitive probe) is used. When the tracer is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When the tracer binds to the larger kinase enzyme, its rotation slows down, and the emitted light remains polarized. An inhibitor that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.

Experimental Workflow:

Fluorescence Polarization Kinase Assay Workflow cluster_0 Binding Reaction Mix_Components Kinase + Fluorescent Tracer + Inhibitor Incubate_Binding Incubate to Reach Equilibrium Mix_Components->Incubate_Binding Read_FP Read Fluorescence Polarization Incubate_Binding->Read_FP

Caption: Generalized workflow for a competitive FP kinase assay.

Detailed Protocol: Fluorescence Polarization Kinase Assay

Materials:

  • Purified kinase of interest

  • Fluorescently labeled tracer (e.g., a fluorescent ATP analog)

  • Test compounds

  • FP assay buffer

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure: [10][11]

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and test compounds in FP assay buffer.

  • Assay Setup:

    • Add test compounds at various concentrations to the wells of the microplate.

    • Add a solution containing the kinase and the fluorescent tracer to all wells. The concentrations of the kinase and tracer should be optimized beforehand.

    • Mix the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

  • The fluorescence polarization signal is inversely proportional to the amount of tracer displaced by the inhibitor.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

II. Cell-Based Kinase Assays

While biochemical assays are excellent for primary screening, cell-based assays provide a more physiologically relevant context by measuring an inhibitor's activity within a living cell.[12] These assays can assess factors such as cell permeability and off-target effects.

Common formats for cell-based kinase assays include:

  • Phospho-specific antibody-based assays (e.g., ELISA, Western Blot): These assays measure the phosphorylation of a specific downstream substrate of the target kinase. A decrease in the phosphorylation signal upon treatment with an inhibitor indicates its efficacy.

  • Reporter gene assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the kinase signaling pathway. Inhibition of the kinase leads to a change in reporter gene expression.

  • Cell proliferation/viability assays: For kinases involved in cell growth and survival, their inhibition will lead to a decrease in cell proliferation or viability, which can be measured using various colorimetric or luminescence-based assays.

III. Data Presentation: Inhibitory Potency of Selected Kinase Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a kinase inhibitor. The following tables summarize the IC₅₀ values for several well-known kinase inhibitors against their primary targets and other kinases, as determined by in vitro biochemical assays.

Table 1: IC₅₀ Values of Axitinib

Target KinaseIC₅₀ (nM)Reference(s)
VEGFR10.1[13]
VEGFR20.2[13]
VEGFR30.1-0.3
PDGFRβ1.6[1][13]
c-Kit1.7[1][13]

Table 2: IC₅₀ Values of Imatinib (Gleevec)

Target KinaseIC₅₀ (nM)Reference(s)
v-Abl600[2][14]
c-Kit100[2][14]
PDGFR100[2][14]
Bcr-Abl38[15]

Table 3: IC₅₀ Values of Sorafenib

Target KinaseIC₅₀ (nM)Reference(s)
Raf-16[1][16]
B-Raf22[1][16]
VEGFR-290[1][16][17]
VEGFR-320[1][16][17]
PDGFR-β57[1][16][17]
c-KIT68[1][16][17]
Flt358[16]

IV. Assay Quality Control: Z'-Factor

For high-throughput screening assays, it is crucial to assess the quality and reliability of the assay. The Z'-factor is a statistical parameter that provides a measure of the separation between the high and low controls, taking into account the signal variability.[18][19][20][21][22]

Formula:

Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ = mean of the positive control (e.g., 0% inhibition)

  • σₚ = standard deviation of the positive control

  • μₙ = mean of the negative control (e.g., 100% inhibition or no enzyme)

  • σₙ = standard deviation of the negative control

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for HTS.

V. Signaling Pathway and Experimental Workflow Visualizations

Understanding the cellular context in which a kinase operates is critical for inhibitor development. The following diagrams illustrate key signaling pathways that are frequently targeted in drug discovery.

Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.[3][23][24][25][26]

Simplified PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway with points of inhibition.[4][27][28][29][30]

References

Application Notes and Protocols for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a theoretical guide for the potential use of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid in cell culture studies. To date, there is a lack of published experimental data for this specific compound. The proposed applications and methodologies are extrapolated from the known biological activities of structurally related molecules, including derivatives of 2-aminopyrimidine and 4-aminobenzoic acid (PABA). Researchers should perform their own validation experiments to determine the actual biological effects and optimal conditions for their specific cell culture systems.

Introduction

This compound is a small molecule that incorporates two key pharmacophores: a 2-aminopyrimidine moiety and a 4-aminobenzoic acid (PABA) backbone. Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] Similarly, PABA derivatives are utilized in various pharmaceutical applications and have been investigated for their potential as anticancer and antimicrobial agents.[7][8][9][10] The combination of these two moieties in this compound suggests its potential as a bioactive compound worthy of investigation in cell culture-based research, particularly in the fields of oncology and inflammation.

These application notes provide a starting point for researchers interested in exploring the potential cytotoxic and anti-inflammatory properties of this compound.

Predicted Biological Activities and Potential Applications

Based on its structural components, this compound is hypothesized to possess the following activities:

  • Anticancer Activity: The 2-aminopyrimidine core is a well-established scaffold in the development of kinase inhibitors and other anticancer agents. Therefore, this compound could potentially inhibit the proliferation of cancer cells.

  • Anti-inflammatory Activity: Both pyrimidine and PABA derivatives have been reported to have anti-inflammatory properties. This compound may therefore modulate inflammatory responses in relevant cell models.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. This table is for illustrative purposes only and aims to provide a template for data presentation.

Assay Cell Line Parameter Hypothetical Value
CytotoxicityMCF-7 (Breast Cancer)IC5025 µM
CytotoxicityA549 (Lung Cancer)IC5040 µM
CytotoxicityHepG2 (Liver Cancer)IC5035 µM
Anti-inflammatoryRAW 264.7 (Macrophage)NO Inhibition IC5015 µM

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol is designed to evaluate the potential anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13][14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS alone), and a vehicle control (LPS + DMSO).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.

Investigation of Signaling Pathways by Western Blot

This protocol provides a general framework for analyzing the effect of this compound on key inflammatory signaling pathways, such as MAPK and NF-κB.[16][17][18][19][20]

Materials:

  • Cell line of interest (e.g., RAW 264.7)

  • This compound

  • LPS (for stimulation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with the compound and/or LPS as described in the previous protocols for an appropriate duration (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway Diagrams

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor mapkkk MAPKKK adaptor->mapkkk ikk IKK Complex adaptor->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, ERK, JNK) mapkk->mapk nucleus Nucleus mapk->nucleus ikb IκB ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nfkb->nucleus genes Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->genes compound 4-[(4,6-Dimethylpyrimidin-2-yl) amino]benzoic acid compound->mapkkk Potential Inhibition compound->ikk Potential Inhibition

Caption: Potential inhibitory effects on MAPK and NF-κB signaling pathways.

Experimental Workflow Diagrams

cluster_cytotoxicity Cytotoxicity Assay Workflow A Seed Cancer Cells (e.g., MCF-7) B Treat with Compound (24-72h) A->B C Add MTT Reagent (4h) B->C D Add Solubilizer C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

cluster_inflammation Anti-inflammatory Assay Workflow G Seed Macrophages (RAW 264.7) H Pre-treat with Compound (1h) G->H I Stimulate with LPS (24h) H->I J Collect Supernatant I->J K Perform Griess Assay J->K L Measure Absorbance (540 nm) K->L M Calculate NO Inhibition IC50 L->M

Caption: Workflow for assessing anti-inflammatory activity.

References

The Pivotal Role of Pyrimidines in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold, a fundamental building block of nucleic acids, has emerged as a powerhouse in medicinal chemistry, forming the core of a multitude of approved therapeutic agents. Its versatile structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target a wide array of diseases, from life-threatening cancers and viral infections to common bacterial ailments. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of pyrimidine-based therapeutics.

Application Notes

The therapeutic success of pyrimidine derivatives stems from their ability to mimic endogenous molecules and interact with key biological targets. By acting as bioisosteres for other aromatic systems, pyrimidines can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The applications of pyrimidines in drug discovery are vast and continue to expand.

Oncology: A significant number of pyrimidine-based drugs are utilized in cancer therapy, primarily as kinase inhibitors. These molecules competitively bind to the ATP-binding site of kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, survival, and angiogenesis.[2] For instance, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases are prominent examples of pyrimidine-based anticancer agents.[3][4] The development of dual-target inhibitors, which can simultaneously block multiple signaling pathways, represents a promising strategy to overcome drug resistance.[5]

Antiviral Therapy: Pyrimidine nucleoside analogs are a cornerstone of antiviral drug discovery.[6] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. This mechanism is central to the action of many anti-HIV drugs that target the reverse transcriptase enzyme.[7][8][9] Furthermore, inhibitors of host cell enzymes involved in pyrimidine biosynthesis have also demonstrated broad-spectrum antiviral activity.[10]

Antibacterial Agents: The pyrimidine scaffold is also prevalent in antibacterial drug development. Certain pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, thereby ensuring selective toxicity.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrimidine derivatives against different biological targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Table 1: Pyrimidine-Based Kinase Inhibitors

Compound/Drug Name Target Kinase IC50 (nM) Cell Line/Assay Conditions
PF-03814735 Aurora A 5 Recombinant enzyme
PF-03814735 Aurora B 0.8 Recombinant enzyme
R763/AS703569 Aurora A 4 Recombinant enzyme
R763/AS703569 Aurora B 4.8 Recombinant enzyme
SNS-314 Aurora A 9 Recombinant enzyme
SNS-314 Aurora B 31 Recombinant enzyme
AMG-900 Aurora A 5 Recombinant enzyme
AMG-900 Aurora B 4 Recombinant enzyme
Compound 12a Aurora A 309 Recombinant enzyme
Compound 12a Aurora B 293 Recombinant enzyme
Avitinib EGFR L858R/T790M 0.18 Recombinant enzyme
Nazartinib H1975 cells (EGFR L858R/T790M) 4.18 Cell-based assay
Nazartinib H3255 cells (EGFR L858R) 6.12 Cell-based assay
Nazartinib HCC827 cells (EGFR ex19del) 1.52 Cell-based assay
Pyrimido-pyrimidinone deriv. EGFR C797S 5.8 Recombinant enzyme
Pyrido[3,4-d]pyrimidine deriv. EGFR L858R 1.1 Recombinant enzyme
Pyrido[3,4-d]pyrimidine deriv. EGFR L858R/T790M/C797S 7.2 Recombinant enzyme
SI306 GIN8, GIN28, GCE28 (GBM cell lines) 7.2 - 11.2 (µM) Cell-based assay[11]
Compound 31a Ba/F3 EGFR 19del/T790M/C797S 30.6 Cell-based assay[12]
Compound 31a Ba/F3 EGFR L858R/T790M/C797S 12.8 Cell-based assay[12]
Compound 31r Ba/F3 EGFR 19del/T790M 0.1 Cell-based assay[12]
Compound 31r Ba/F3 EGFR L858R/T790M 1.6 Cell-based assay[12]
Compound 16 EGFR 0.034 (µM) Recombinant enzyme[13]
Compound 4 EGFR 0.054 (µM) Recombinant enzyme[13]

| Compound 15 | EGFR | 0.135 (µM) | Recombinant enzyme[13] |

Table 2: Antiviral Pyrimidine Derivatives

Compound/Drug Name Virus EC50 (µM) Cell Line
Compound 3 HIV-1 Marginal Activity CEM cells[14]
Compound 4 HIV-1 Marginal Activity CEM cells[14]
Compound 14 HIV-1 Marginal Activity CEM cells[14]
Compound 3 HIV-2 Marginal Activity CEM cells[14]
Compound 4 HIV-2 Marginal Activity CEM cells[14]
Compound 14 HIV-2 Marginal Activity CEM cells[14]
NBD-14204 HIV-1 (Clinical Isolates) 0.24 - 0.9 Env-pseudotyped virus[15]

| NBD-14208 | HIV-1 (Clinical Isolates) | 0.66 - 5.7 | Env-pseudotyped virus[15] |

Table 3: Antibacterial Pyrimidine Analogs

Compound/Drug Name Bacterial Strain MIC (µg/mL)
5-FU S. aureus EC50: 10⁻⁹ - 10⁻⁷ M[16]
5-FdU S. aureus EC50: 10⁻⁹ - 10⁻⁷ M[16]
5-FUrd S. aureus EC50: 10⁻⁹ - 10⁻⁷ M[16]
5-FdC S. aureus EC50: 10⁻⁹ - 10⁻⁷ M[16]
5-FCyd S. aureus EC50: 10⁻⁹ - 10⁻⁷ M[16]
Bromo and Iodo derivatives S. aureus 8[17]

| D-3263 | S. aureus | ≤ 25 µM[18] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful discovery and development of novel drug candidates. The following sections provide step-by-step methodologies for the synthesis of key pyrimidine scaffolds and for performing critical biological assays.

Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, a common scaffold in many biologically active molecules.

Materials:

  • 2,4-dichloro-5-substituted pyrimidine

  • Appropriate amine

  • Solvent (e.g., isopropanol, butanol)

  • Hydrochloric acid (4 N)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the 2,4-dichloro-5-substituted pyrimidine in the chosen solvent.

  • Add the desired amine to the reaction mixture. The reaction conditions (e.g., temperature, reaction time) may need to be optimized depending on the reactivity of the amine.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, reflux the intermediate 2-chloro-4-amino-5-substituted pyrimidine derivative with 4 N hydrochloric acid in isopropanol or butanol.

  • After the reaction is complete (as monitored by TLC), cool the mixture and neutralize it.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the inhibitory activity of pyrimidine compounds against a specific protein kinase. This assay measures the amount of ATP remaining in the solution following the kinase reaction.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test pyrimidine compounds dissolved in DMSO

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test pyrimidine compounds in the kinase assay buffer.

  • In the wells of the microplate, add the test compounds, a positive control (kinase without inhibitor), and a negative control (no kinase).

  • Add the kinase enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent ATP detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test pyrimidine compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the EC50 value.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test pyrimidine compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test pyrimidine compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by pyrimidine-based drugs is crucial for rational drug design and for elucidating their mechanisms of action.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration.[1][4][10][12][21] Aberrant EGFR signaling is a hallmark of many cancers. Pyrimidine-based inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Aurora Kinase A (AURKA) Signaling Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[22] Its overexpression is common in many cancers, making it an attractive therapeutic target. Pyrimidine derivatives have been developed as potent AURKA inhibitors.

AURKA_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurka_regulation AURKA Regulation & Function G2_Phase G2 Phase AURKA Aurora Kinase A (AURKA) G2_Phase->AURKA Activation M_Phase M Phase (Mitosis) Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylation Spindle Spindle Assembly AURKA->Spindle Phosphorylation TPX2 TPX2 TPX2->AURKA Co-activation Centrosome->M_Phase Spindle->M_Phase Pyrimidine_Inhibitor Pyrimidine-based AURKA Inhibitor Pyrimidine_Inhibitor->AURKA Inhibition

Caption: Simplified AURKA signaling in mitosis and its inhibition.

Mechanism of Pyrimidine-Based HIV Reverse Transcriptase Inhibitors

Nucleoside Reverse Transcriptase Inhibitors (NRTIs), many of which are pyrimidine analogs, are a critical component of antiretroviral therapy for HIV.[8] They act as chain terminators during the reverse transcription of the viral RNA genome into DNA.

HIV_RT_Inhibition cluster_process HIV Reverse Transcription Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Binds DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination RT->Chain_termination dNTPs Natural dNTPs dNTPs->RT Incorporation Pyrimidine_NRTI Pyrimidine NRTI (activated) Pyrimidine_NRTI->RT Incorporation

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrimidine-Bridged Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrimidine-bridged thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4] The fusion of the pyrimidine ring, a key component of nucleic acids, with the versatile 1,3,4-thiadiazole scaffold has yielded potent lead compounds for drug discovery.[5]

Overview of Synthetic Strategies

The synthesis of pyrimidine-bridged thiadiazole derivatives typically involves a multi-step process, beginning with the construction of a pyrimidine core, followed by the formation of the thiadiazole ring and subsequent linkage. A common and effective approach is the "active substructure splicing method," where the two heterocyclic systems are synthesized separately and then joined.[1][2]

A general synthetic workflow is depicted below:

Synthetic Workflow A Pyrimidine Intermediate Synthesis C Coupling Reaction A->C B Thiadiazole Intermediate Synthesis B->C D Final Product C->D E Purification and Characterization D->E Carbonic Anhydrase Inhibition A Pyrimidine-Thiadiazole Derivative B Carbonic Anhydrase IX/XII A->B Inhibits C Tumor Microenvironment Acidification B->C Catalyzes D Cancer Cell Proliferation and Metastasis C->D Promotes Cholinesterase Inhibition A Pyrimidine-Thiadiazole Schiff Base B AChE / BChE A->B Inhibits D Improved Cholinergic Neurotransmission A->D Leads to C Hydrolysis of Acetylcholine B->C Catalyzes

References

Application Notes and Protocols for the Analytical Characterization of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminobenzoic acid (p-aminobenzoic acid or PABA) is an organic compound with the formula H₂NC₆H₄CO₂H.[1] It is a white crystalline solid, although commercial samples can appear gray, and it is slightly soluble in water.[1][2] PABA is a key intermediate in the synthesis of folates in bacteria and has been widely used in sunscreens as a UV filter due to its ability to absorb UVB radiation.[2][3] Its accurate characterization and quantification are crucial for quality control in pharmaceutical formulations, cosmetic products, and various research applications.[4] These application notes provide detailed protocols for the characterization of 4-aminobenzoic acid using a range of modern analytical techniques.

Spectroscopic Techniques

Spectroscopic methods are invaluable for elucidating the molecular structure and confirming the identity of 4-aminobenzoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and robust method for the quantitative determination of PABA. The aromatic ring and the presence of chromophoric groups (amino and carboxyl) result in characteristic UV absorption.

Experimental Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of 4-aminobenzoic acid (e.g., 100 µg/mL) in a suitable solvent such as methanol or ethanol.[5]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 20 µg/mL.

  • Analysis:

    • Scan the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the calibration standards and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Quantitative Data:

ParameterValueSolventReference
λmax~266 nmWater[6]
λmax~278 nmNot Specified[7]
λmax~280 nmMethanol[5]

Workflow for UV-Vis Analysis of 4-Aminobenzoic Acid

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Standards Prepare Calibration Standards Prep_Stock->Prep_Standards Scan_LambdaMax Determine λmax Prep_Standards->Scan_LambdaMax Prep_Sample Prepare Sample Solution Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Scan_LambdaMax->Measure_Abs Calibration Construct Calibration Curve Measure_Abs->Calibration Quantify Quantify Sample Calibration->Quantify HPLC_Logical_Flow Start Start Analysis Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Prepare_Samples Prepare Standards & Sample Equilibrate_System->Prepare_Samples Inject_Standards Inject Standards Prepare_Samples->Inject_Standards Generate_Calibration Generate Calibration Curve Inject_Standards->Generate_Calibration Inject_Sample Inject Sample Generate_Calibration->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Identify_Peak Identify PABA Peak Acquire_Data->Identify_Peak Quantify Quantify PABA Identify_Peak->Quantify End End Analysis Quantify->End PABA_Characterization cluster_Structural Structural Elucidation cluster_Quantitative Quantitative Analysis cluster_Physical Physical Properties PABA 4-Aminobenzoic Acid IR IR Spectroscopy (Functional Groups) PABA->IR NMR NMR Spectroscopy (¹H & ¹³C Framework) PABA->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) PABA->MS UV_Vis UV-Vis Spectroscopy PABA->UV_Vis HPLC HPLC PABA->HPLC GC Gas Chromatography PABA->GC DSC DSC (Melting Point) PABA->DSC TGA TGA (Thermal Stability) PABA->TGA UV_Vis->HPLC UV Detector HPLC->MS LC-MS GC->MS GC-MS

References

Application Notes and Protocols: 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and its Analogs as Key Intermediates in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is a recognized chemical entity, its direct application as a key intermediate in the synthesis of major commercial drugs is not extensively documented in publicly available literature. However, structurally analogous compounds, specifically those featuring a substituted aminopyrimidine core linked to a benzoic acid moiety, are of critical importance in the synthesis of highly successful targeted cancer therapies. A prime example of such a crucial intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, a precursor in the synthesis of Imatinib.

This document will leverage the well-established synthesis of Imatinib, a tyrosine kinase inhibitor, to provide detailed application notes and protocols. This will serve as a representative guide for researchers working with similar aminopyrimidine benzoic acid intermediates. Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, and its synthesis is a multi-step process involving several key intermediates.[1][2]

Imatinib: A Case Study in Targeted Therapy

Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the protein product of the Philadelphia chromosome translocation, which is a hallmark of CML.[2] It functions by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[2]

Physicochemical and Characterization Data for Imatinib Mesylate
PropertyValueReference
Molecular FormulaC₂₉H₃₁N₇O · CH₄SO₃[2]
Molecular Weight589.7 g/mol [2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point214-224 °C[1]
Purity (by HPLC)>99%[1]
Spectroscopic Data for Imatinib
TechniqueObserved Features
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of Imatinib (m/z = 493.6 g/mol )
FTIR (cm⁻¹)Characteristic absorption bands for N-H stretching, C=O stretching of the amide, and C=N stretching of the pyrimidine and pyridine rings.

Synthetic Pathway of Imatinib

The synthesis of Imatinib is a multi-step process that can be accomplished through various reported routes. A common approach involves the convergent synthesis where key fragments of the molecule are prepared separately and then coupled together in the final steps.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Pyrimidine Core Formation cluster_3 Reduction cluster_4 Side Chain Synthesis cluster_5 Final Coupling A1 4-Methyl-3-nitroaniline A3 Guanidine Intermediate A1->A3 Reaction A2 Cyanamide A2->A3 C1 N-(4-Methyl-3-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine A3->C1 Cyclization B1 3-Acetylpyridine B3 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one B1->B3 Condensation B2 DMF-DMA B2->B3 B3->C1 D1 N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine C1->D1 Reduction of Nitro Group F1 Imatinib D1->F1 Amide Bond Formation E1 4-(Chloromethyl)benzoyl chloride E3 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride E1->E3 Nucleophilic Substitution E2 N-methylpiperazine E2->E3 E3->F1

A representative synthetic workflow for Imatinib.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of Imatinib. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

This protocol outlines the formation of a key pyrimidine intermediate and the subsequent reduction of the nitro group.

Materials:

  • 4-Methyl-3-nitroaniline

  • Cyanamide

  • 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

  • Appropriate solvents (e.g., ethanol, toluene)

  • Acid or base catalyst as required

  • Reducing agent (e.g., Pd/C with H₂, or SnCl₂/HCl)

Procedure:

  • Guanidine Formation: React 4-methyl-3-nitroaniline with cyanamide in the presence of an acid to form the corresponding guanidine derivative.

  • Cyclization: The guanidine intermediate is then condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in a suitable solvent under reflux to form N-(4-methyl-3-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Nitro Group Reduction: The purified nitro-containing intermediate is dissolved in a suitable solvent, and a reducing agent is added. For catalytic hydrogenation, Pd/C is used under a hydrogen atmosphere.[3] The reaction is monitored by TLC until completion.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine is then purified.

Protocol 2: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

This protocol describes the preparation of the benzoyl chloride side chain.

Materials:

  • 4-(Chloromethyl)benzoyl chloride

  • N-methylpiperazine

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve N-methylpiperazine and a base in an anhydrous aprotic solvent and cool the mixture in an ice bath.

  • Slowly add a solution of 4-(chloromethyl)benzoyl chloride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, which can be used in the next step without further purification.

Protocol 3: Final Coupling to Synthesize Imatinib

This protocol details the final amide bond formation to yield Imatinib.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

  • Anhydrous aprotic solvent (e.g., pyridine, THF)

  • Base (e.g., pyridine)

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in an anhydrous aprotic solvent.

  • Add the 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride solution dropwise to the solution of the amine at room temperature.[3]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[3]

  • Work-up and Purification: The reaction mixture is quenched with water, and the crude Imatinib base is precipitated. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield pure Imatinib. The base is then typically converted to the mesylate salt for pharmaceutical use.

Mechanism of Action: Inhibition of BCR-ABL Signaling

Imatinib's therapeutic effect stems from its ability to inhibit the BCR-ABL tyrosine kinase, thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival in CML.

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Inhibition by Imatinib BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) ADP ADP BCR_ABL->ADP pSubstrate Phosphorylated Substrate Protein BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., JAK/STAT, Ras/MAPK) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP-binding site

Imatinib inhibits the BCR-ABL signaling pathway, leading to apoptosis of cancer cells.

Conclusion

The synthesis of complex drug molecules like Imatinib relies on the strategic assembly of key intermediates. While this compound itself may not be a widely cited precursor, the underlying chemical principles of its structure are central to the synthesis of a class of highly effective tyrosine kinase inhibitors. The protocols and data presented here, using Imatinib as a representative example, provide a valuable resource for researchers and professionals in the field of drug discovery and development working with similar chemical scaffolds. These guidelines should facilitate the synthesis and understanding of novel therapeutics targeting a range of diseases.

References

Development of EP4 Antagonists from Benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists derived from benzoic acid scaffolds. This document is intended to guide researchers through the key stages of discovery and preclinical evaluation, from initial hit identification to in vivo efficacy assessment.

Introduction

The EP4 receptor, a G-protein coupled receptor (GPCR), is a critical mediator of PGE2 signaling, playing significant roles in inflammation, pain, and cancer progression.[1][2][3] Consequently, the development of selective EP4 antagonists has emerged as a promising therapeutic strategy for a range of diseases, including arthritis and various cancers.[4][5] Benzoic acid derivatives have been identified as a privileged scaffold for the design of potent and selective EP4 antagonists.[6][7] This document outlines the essential experimental procedures for the synthesis, characterization, and evaluation of these compounds.

Data Presentation

The following tables summarize key quantitative data for representative benzoic acid-derived EP4 antagonists, facilitating comparison of their biological activities and pharmacokinetic profiles.

Table 1: In Vitro Activity of Benzoic Acid-Derived EP4 Antagonists

Compound IDTargetAssay TypeIC50 (nM)Selectivity vs. other EP receptorsReference
Compound 14 Human EP4GloSensor cAMP1.1 ± 0.1>10,000-fold vs. EP1-3[8]
Human EP4CRE Reporter4.1 ± 0.2[8]
Human EP4Calcium Flux2.1 ± 0.7[8]
Mouse EP4GloSensor cAMP1.6 ± 0.3[8]
Rat EP4GloSensor cAMP36.3 ± 1.6[8]
Monkey EP4GloSensor cAMP17.3 ± 0.4[8]
L001 Human EP4CRE Luciferase7.29 ± 0.64>600-fold vs. EP1-3[9]
Human EP4Calcium Flux1.47 ± 0.02[9]
E7046 Human EP4CRE Reporter40.6 ± 14.8[9]
RQ-15986 NK Cell EP4Not SpecifiedNot SpecifiedNot Specified[5]
Compound 36 Human EP4cAMP Functional Assay4.3>10,000-fold vs. EP1-3[10]

Table 2: Pharmacokinetic Properties of Selected Benzoic Acid-Derived EP4 Antagonists

Compound IDSpeciesRoute of AdministrationBioavailability (%)t1/2 (h)Reference
Compound 36 Not SpecifiedOral76.1Not Specified[10]
12l (VLA-4 Antagonist) MiceOral28Not Specified[7]
RatsOral36Not Specified[7]
DogsOral55Not Specified[7]

Experimental Protocols

I. Synthesis of Benzoic Acid-Derived EP4 Antagonists

This protocol describes a general synthetic route for the preparation of 2H-indazole-3-carboxamide derivatives, a class of potent benzoic acid-based EP4 antagonists.[8]

Scheme 1: General Synthesis of 2H-Indazole-3-carboxamide Derivatives

reagent1 1-(bromomethyl)-4-fluorobenzene intermediate1 Methyl 2-(4-fluorobenzyl)-2H-indazole-3-carboxylate reagent1->intermediate1 (a) KOH, DMF reagent2 methyl 1H-indazole-3-carboxylate reagent2->intermediate1 intermediate2 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid intermediate1->intermediate2 (b) THF/MeOH/H2O reagent3 LiOH·H2O intermediate3 Methyl 4-((2-(4-fluorobenzyl)-2H-indazole-3-carboxamido)methyl)benzoate intermediate2->intermediate3 (c) reagent4 HATU, DIPEA, methyl 4-(aminomethyl)benzoate reagent4->intermediate3 product 4-((2-(4-fluorobenzyl)-2H-indazole-3-carboxamido)methyl)benzoic acid (Final Product) intermediate3->product (b) reagent5 LiOH·H2O

Synthetic scheme for benzoic acid-derived EP4 antagonists.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • 1-(bromomethyl)-4-fluorobenzene

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methyl 4-(aminomethyl)benzoate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step (a): N-Alkylation. To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH. Stir the mixture at room temperature, then add 1-(bromomethyl)-4-fluorobenzene. Continue stirring at room temperature for 3 hours. After completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield methyl 2-(4-fluorobenzyl)-2H-indazole-3-carboxylate.[8]

  • Step (b): Saponification. Dissolve the product from step (a) in a mixture of THF, MeOH, and water. Add LiOH·H2O and heat the reaction mixture at 45°C for 3 hours. Acidify the reaction mixture and extract the product to obtain 2-(4-fluorobenzyl)-2H-indazole-3-carboxylic acid.[8]

  • Step (c): Amide Coupling. To a solution of the carboxylic acid from step (b) in DMF, add HATU, DIPEA, and methyl 4-(aminomethyl)benzoate. Stir the reaction at room temperature for 6 hours. Work up the reaction and purify the product to yield methyl 4-((2-(4-fluorobenzyl)-2H-indazole-3-carboxamido)methyl)benzoate.[8]

  • Final Saponification. Repeat the saponification procedure from step (b) with the product from step (c) to yield the final benzoic acid derivative.[8]

II. In Vitro Assays for EP4 Antagonist Activity

This assay measures the ability of a compound to inhibit the PGE2-induced increase in intracellular cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • PGE2 (agonist).

  • Test compounds (potential antagonists).

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).[11][12]

  • 96-well or 384-well plates.

Protocol:

  • Cell Seeding: Seed HEK293-hEP4 cells into 96-well or 384-well plates at a density that allows for confluent growth overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference antagonist in assay buffer.

  • Antagonist Incubation: Remove the culture medium and add the diluted test compounds to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Calculate the percent inhibition of the PGE2 response for each concentration of the test compound and determine the IC50 value.

This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of the EP4 receptor signaling pathway.

Materials:

  • HEK293 cells.

  • CRE-luciferase reporter plasmid.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • PGE2.

  • Test compounds.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection: Seed HEK293 cells into 96-well plates. Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[13][14]

  • Compound Incubation: After overnight incubation, replace the medium with serum-free medium and add serial dilutions of the test compounds. Incubate for 1 hour.

  • Agonist Stimulation: Add PGE2 to the wells and incubate for an additional 4-6 hours.[15]

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the PGE2-induced reporter activity and determine the IC50 value.

This assay is used to assess the selectivity of the compounds against other EP receptors (EP1 and EP3) that couple to Gq and induce calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the target EP receptor (e.g., EP1 or EP3) and a G-protein like Gα16 that couples to the calcium pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • PGE2 or a selective agonist for the target receptor.

  • Test compounds.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[2][3]

  • Compound Incubation: Add the test compounds to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject the agonist and continue to measure the fluorescence intensity over time to capture the calcium transient.[16][17]

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) and determine the inhibitory effect of the test compounds on the agonist-induced calcium flux.

III. In Vivo Efficacy in a Murine Cancer Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an EP4 antagonist in a syngeneic mouse model of colon cancer.[18][19]

Materials:

  • BALB/c mice.

  • CT26 colon carcinoma cells.

  • Cell culture medium and supplements.

  • Test EP4 antagonist formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Equipment for animal handling and dosing.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of CT26 cells into the flank of the BALB/c mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the EP4 antagonist or vehicle control to the respective groups daily via oral gavage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., histology, flow cytometry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the EP4 antagonist.

IV. Pharmacokinetic Analysis

This protocol provides a general outline for determining the pharmacokinetic profile of a lead compound.[20][21][22]

Materials:

  • Rodents (e.g., rats or mice).

  • Test compound formulated for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Protocol:

  • Dosing: Administer the test compound to two groups of animals via IV and PO routes at a specified dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Mandatory Visualizations

PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Inflammation, Cell Proliferation) CREB->Gene activates BenzoicAcid Benzoic Acid Antagonist BenzoicAcid->EP4 blocks

EP4 Receptor Signaling Pathway and Antagonist Action.

cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Synthesis Synthesis of Benzoic Acid Derivatives PrimaryScreening Primary Screening (cAMP Assay) Synthesis->PrimaryScreening DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse Selectivity Selectivity Assays (vs. other EP receptors) DoseResponse->Selectivity PK Pharmacokinetic Studies Selectivity->PK Efficacy In Vivo Efficacy Models (e.g., Cancer, Arthritis) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Lead Lead Candidate Tox->Lead

Experimental Workflow for EP4 Antagonist Development.

Hit Initial Hit (Benzoic Acid Scaffold) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Potency Improve Potency (IC50 < 10 nM) SAR->Potency Selectivity Enhance Selectivity (>1000-fold vs. other EPs) Potency->Selectivity PK Optimize Pharmacokinetics (e.g., Oral Bioavailability) Selectivity->PK Lead Lead Candidate PK->Lead

Hit-to-Lead Optimization of Benzoic Acid EP4 Antagonists.

References

Troubleshooting & Optimization

Optimizing reaction conditions for aminobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminobenzoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for p-, m-, and o-aminobenzoic acid?

A1: The primary synthesis routes vary by isomer:

  • p-Aminobenzoic Acid (PABA): The most common industrial methods are the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[1][2] Catalytic hydrogenation using catalysts like Pd/C or Raney nickel is a prevalent reduction method.[3][4]

  • m-Aminobenzoic Acid (MABA): This isomer is typically prepared by the reduction of 3-nitrobenzoic acid.[5] An alternative green chemistry approach involves a one-pot oxo-reduction of 3-nitrobenzaldehyde in subcritical water.[6]

  • o-Aminobenzoic Acid (Anthranilic Acid): The classical laboratory and industrial preparation involves the Hofmann degradation of phthalimide using an aqueous solution of sodium hypobromite or sodium hypochlorite (from NaOH and bromine).[7][8]

Q2: My final product is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration, particularly turning yellow, is a common issue, especially for p-aminobenzoic acid, which is known to be sensitive to light and air.[1] Impurities from side reactions or incomplete reactions are also a major cause.

  • Cause: Oxidation of the amino group or residual nitro compounds.

  • Solution:

    • Purification: Recrystallization from hot water is the most common method.[7][8]

    • Decolorization: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[3][8]

    • Storage: Store the purified product in a dark, airtight container to prevent photo-oxidation.[1]

Q3: How do I choose the right reducing agent for converting a nitrobenzoic acid to an aminobenzoic acid?

A3: The choice depends on scale, available equipment, and safety considerations.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni): This is a clean and efficient method, often resulting in high yields and purity.[4] It is highly scalable for industrial production. However, it requires specialized high-pressure equipment (autoclave) and careful handling of flammable hydrogen gas and pyrophoric catalysts (Raney Ni).[3]

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic and effective laboratory-scale method. It avoids the need for high-pressure apparatus but involves a more strenuous workup to remove metal salts, which can be environmentally problematic.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide addresses common causes of lower-than-expected yields in aminobenzoic acid synthesis.

Symptom Possible Cause Recommended Action
Low yield in catalytic hydrogenation of nitrobenzoic acid Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Ni) may be old, poisoned, or improperly activated.Use fresh catalyst. Ensure the reaction solvent is pure and free of potential catalyst poisons like sulfur compounds. For Raney Ni, ensure it is properly activated before use.
Insufficient Hydrogen Pressure/Uptake: The reaction may not have gone to completion due to a leak or insufficient pressure.Check the autoclave for leaks. Ensure the hydrogen pressure is maintained within the recommended range (e.g., 0.9±0.1 MPa) until uptake ceases.[3]
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective.Maintain the reaction temperature within the optimal range specified in the protocol (e.g., 60-100°C).[3][4]
Low yield in Hofmann degradation of phthalimide Incorrect Reagent Stoichiometry: Incorrect molar ratios of phthalimide, base (NaOH), and bromine can lead to side products or incomplete reaction.Carefully measure and use the correct stoichiometry. A typical procedure involves dissolving NaOH in water, adding bromine, and then adding phthalimide.[7]
Temperature Control Issues: Allowing the temperature to rise uncontrollably can cause degradation of the product.The initial reaction to form the N-bromoimide intermediate should be performed in an ice bath.[7] After adding all reagents, the temperature can be allowed to rise to promote the rearrangement.
Product loss during workup/purification Incorrect pH for Precipitation: Aminobenzoic acids are amphoteric. The product will not precipitate if the pH is too high or too low.Carefully adjust the pH to the isoelectric point of the specific aminobenzoic acid to ensure maximum precipitation. For anthranilic acid, this is often achieved by adding acid (e.g., HCl, acetic acid) to a neutral or slightly acidic pH.[7][8]
Premature Crystallization: If using activated charcoal, the product may crystallize out along with the charcoal during hot filtration.Ensure the solution remains hot during filtration. Use a pre-heated funnel and filter flask. Minimize the amount of solvent used for recrystallization to avoid solubility losses.
Guide 2: Product Purity Issues

This guide helps diagnose and resolve common purity problems identified by techniques like melting point analysis, TLC, or HPLC.

Symptom Possible Cause Recommended Action
Melting point is low and/or has a wide range. Presence of Impurities: The product is contaminated with starting materials, intermediates, or side products.Recrystallize the product from a suitable solvent (hot water is common).[1] Ensure complete drying to remove residual solvent.
HPLC analysis shows multiple peaks. Incomplete Reaction: The peak corresponding to the starting material (e.g., nitrobenzoic acid) is still present.Increase reaction time or temperature. Check the activity of the catalyst if applicable.
Formation of Side Products: Additional peaks indicate side reactions have occurred.Optimize reaction conditions (temperature, reagent addition rate) to minimize side reactions. For Hofmann degradation, slow and controlled addition of reagents is crucial.
Product appears dark or off-white after drying. Oxidation or Contamination: The product may have oxidized upon exposure to air/light, or there are residual colored impurities.Perform decolorization with activated charcoal during recrystallization.[3] Store the final product under an inert atmosphere (e.g., nitrogen) and protect it from light.

Quantitative Data and Reaction Parameters

The following tables summarize typical quantitative data for common synthesis protocols.

Table 1: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

ParameterCondition 1: Pd/C Catalyst[4]Condition 2: Raney Nickel Catalyst[3]
Starting Material 4-Nitrobenzoic Acid4-Nitrobenzoic Acid
Catalyst Pd/CRaney Nickel
Catalyst Loading ~1% w/w of starting material~5% w/w of starting material
Solvent Water (as sodium salt solution)Water, Tetrahydrofuran
Temperature 60-70°C100±2°C
Pressure 2-4 MPa0.9±0.1 MPa
Reaction Time ~1-2 hours (until H₂ uptake ceases)4 hours
Typical Yield >96%97.2%
Reported Purity >99% (HPLC)100.2% (Titration)

Table 2: Hofmann Degradation for 2-Aminobenzoic Acid Synthesis [7]

ReagentMolar Ratio (Relative to Phthalimide)Quantity (Example)
Phthalimide 1.05.9 g
Sodium Hydroxide (Total) ~3.413.5 g (8 g + 5.5 g)
Bromine ~1.06.5 g
Solvent (Water) -50 mL (30 mL + 20 mL)
Acid for Precipitation As needed~15 mL conc. HCl + 5 mL glacial acetic acid
Reported Melting Point -146-148 °C

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation

Based on the procedure using a Pd/C catalyst.[4]

  • Preparation: In a 1L autoclave, prepare an aqueous solution of sodium 4-nitrobenzoate by dissolving 83.5 g of 4-nitrobenzoic acid and 20 g of sodium hydroxide in 334 g of water.

  • Catalyst Addition: Add 0.835 g of Pd/C catalyst to the solution.

  • Hydrogenation: Seal the autoclave. Purge with nitrogen gas, then fill with hydrogen. Pressurize the reactor to 2-4 MPa and heat to 60-70°C. Maintain these conditions with stirring until hydrogen pressure no longer drops, then continue for 1 additional hour.

  • Workup: Cool the reactor to room temperature. Vent the hydrogen and filter the solution to recover the catalyst.

  • Precipitation: Transfer the filtrate to a beaker. Acidify the solution by adding 36-38% hydrochloric acid until the pH reaches 3.

  • Isolation: Cool the mixture to room temperature to allow for complete crystallization. Filter the resulting white solid, wash with cold water, and dry to obtain 4-aminobenzoic acid.

Protocol 2: Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid) via Hofmann Degradation

Based on the procedure from phthalimide.[7]

  • Hypobromite Preparation: In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring. Cool the solution in an ice bath. Once cool, add 6.5 g of bromine all at once and stir vigorously until the brown color disappears.

  • Amide Addition: To the cold sodium hypobromite solution, add 5.9 g of finely powdered phthalimide.

  • Second Base Addition: While stirring, add a separate solution of 5.5 g of NaOH in 20 mL of water.

  • Rearrangement: Remove the ice bath and allow the reaction temperature to rise. It should spontaneously warm to about 70°C. Continue stirring for an additional 10 minutes.

  • Precipitation: Cool the reaction mixture thoroughly in an ice bath. Carefully add concentrated HCl dropwise to neutralize the solution (to ~pH 7-8). Then, add 5 mL of glacial acetic acid to precipitate the product.

  • Isolation and Purification: Isolate the crude precipitate by vacuum filtration and wash with a small amount of cold water. Recrystallize the solid from hot water to obtain pure 2-aminobenzoic acid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (e.g., Nitrobenzoic Acid) Reaction Core Synthesis (e.g., Hydrogenation) Start->Reaction Reagents Reagents & Catalyst (e.g., H₂, Pd/C, Solvent) Reagents->Reaction Filter Catalyst Removal / Quenching Reaction->Filter Reaction Complete Precipitate pH Adjustment & Precipitation Filter->Precipitate Isolate Filtration & Washing Precipitate->Isolate Purify Recrystallization (with optional charcoal treatment) Isolate->Purify Dry Drying Purify->Dry End Final Product (Aminobenzoic Acid) Dry->End

Caption: General experimental workflow for aminobenzoic acid synthesis.

Troubleshooting_Yield Start Low Product Yield? Cat_Check Catalytic Hydrogenation? Start->Cat_Check Yes Hofmann_Check Hofmann Degradation? Start->Hofmann_Check Yes Workup_Check Problem during Workup? Start->Workup_Check Yes Cat_Poison Is catalyst old or poisoned? Cat_Check->Cat_Poison Cat_Action Use fresh catalyst. Ensure pure reagents. Cat_Poison->Cat_Action Yes Pressure_Check Was H₂ pressure/temp stable? Cat_Poison->Pressure_Check No Pressure_Action Check for leaks. Increase reaction time. Pressure_Check->Pressure_Action No Temp_Check Was temperature controlled? Hofmann_Check->Temp_Check Temp_Action Use ice bath during hypobromite formation. Temp_Check->Temp_Action No Stoich_Check Reagent ratios correct? Temp_Check->Stoich_Check Yes Stoich_Action Verify stoichiometry of base and bromine. Stoich_Check->Stoich_Action No pH_Check Was precipitation pH correct? Workup_Check->pH_Check pH_Action Adjust pH to isoelectric point. Use pH meter for accuracy. pH_Check->pH_Action No

Caption: Decision tree for troubleshooting low reaction yields.

Synthesis_Paths_PABA Synthesis Pathways for p-Aminobenzoic Acid cluster_route1 Route 1: Reduction cluster_route2 Route 2: Hofmann Degradation cluster_route3 Route 3: From Benzaldehyde Derivative PABA p-Aminobenzoic Acid Nitro 4-Nitrobenzoic Acid Nitro->PABA H₂ / Catalyst (Pd/C or Raney Ni) Terephthalic Terephthalic Acid Monoamide Monoamide Derivative Terephthalic->Monoamide Amidation Monoamide->PABA NaOBr or NaOCl Formyl Methyl-4-formylbenzoate Chloroformyl Methyl-4-chloroformylbenzoate Formyl->Chloroformyl Chlorination Carbamoyl Methyl-4-carbamoylbenzoate Chloroformyl->Carbamoyl Amidation Carbamoyl->PABA Hofmann Reaction

Caption: Comparison of common synthesis pathways for p-aminobenzoic acid.

References

Technical Support Center: Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic routes considered are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic approach. Here’s a breakdown of potential issues and solutions for the most common methods:

  • For Buchwald-Hartwig Amination:

    • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical. Ensure the catalyst and ligand are not degraded. Sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle.

    • Improper Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, potentially requiring higher reaction temperatures.

    • Solvent Purity: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are common choices, but must be thoroughly dried as water can deactivate the catalyst.

    • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure proper degassing of the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • For Ullmann Condensation:

    • Copper Catalyst Source and State: Copper(I) salts, such as CuI, are most commonly used. The quality of the copper salt is important, as oxidation to Cu(II) can be detrimental to the reaction.

    • Ligand Choice: While some Ullmann reactions can proceed without a ligand, the use of ligands like 1,10-phenanthroline or amino acids can significantly improve yields and allow for milder reaction conditions.

    • High Reaction Temperatures: Traditional Ullmann couplings often require high temperatures (>180 °C). If the yield is low at lower temperatures, a gradual increase may be necessary. Microwave irradiation can also be an effective way to increase the reaction rate and yield.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Insufficient Ring Activation: SNAr reactions on 2-halopyrimidines are facilitated by the electron-withdrawing nature of the pyrimidine ring itself. However, the reaction with 4-aminobenzoic acid may be sluggish. The use of a strong base to deprotonate the aminobenzoic acid can increase its nucleophilicity.

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products is a common issue that can significantly reduce the yield of the desired product.

  • Hydrodehalogenation: In Buchwald-Hartwig reactions, the starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere, using high-purity anhydrous base, and using a slight excess of the amine coupling partner.

  • Homocoupling of Aryl Halide: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct. This can often be suppressed by using a ligand and carefully controlling the reaction temperature.

  • Solvolysis: If the reaction solvent is protic (e.g., an alcohol or contains water), it can act as a nucleophile, leading to the formation of hydroxypyrimidine or alkoxypyrimidine byproducts. To avoid this, use anhydrous non-protic solvents and ensure all reagents are dry.

  • Double Amination (in cases of dihalopyrimidines): When using a dihalopyrimidine as a starting material, double substitution can occur. To favor mono-amination, use a 1:1 stoichiometry of the reactants or a slight excess of the pyrimidine.

Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Loading: For challenging couplings, especially with less reactive aryl chlorides in Buchwald-Hartwig reactions, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a certain temperature, consider increasing it incrementally.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent, or by exposure to oxygen. Ensure all components of the reaction are pure and the reaction is performed under an inert atmosphere.

  • Poor Solubility: If the reactants are not fully dissolved in the solvent, the reaction rate will be slow. Choose a solvent in which all reactants are soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Buchwald-Hartwig amination is generally a versatile and reliable method for forming the C-N bond between an aryl halide and an amine under relatively mild conditions. It offers a broad substrate scope. The reaction of 2-chloro-4,6-dimethylpyrimidine with 4-aminobenzoic acid using a suitable palladium catalyst and ligand is a common approach.

Q2: What is the typical order of reactivity for aryl halides in Buchwald-Hartwig and Ullmann reactions?

A2: For both Buchwald-Hartwig and Ullmann reactions, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the least reactive and often require more active catalyst systems, specialized ligands, and higher reaction temperatures.

Q3: Can I perform this reaction without a glovebox?

A3: While a glovebox is ideal for handling air-sensitive reagents like palladium catalysts, phosphine ligands, and strong bases, the reaction can be performed using standard Schlenk techniques to maintain an inert atmosphere. This involves using flame-dried glassware and performing reagent transfers under a positive pressure of an inert gas like argon or nitrogen.

Q4: How can I effectively remove the metal catalyst from my final product?

A4: Removing residual palladium or copper is crucial, especially for pharmaceutical applications. Common purification methods include:

  • Column Chromatography: Silica gel chromatography is often effective at separating the product from the metal catalyst and other impurities.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help extract residual metal salts.

  • Filtration through Celite® or Activated Carbon: Filtering the reaction mixture through a pad of Celite® or treating the solution with activated carbon can help remove the catalyst.

Data Presentation

The following tables summarize quantitative data for reaction conditions that influence the yield of N-aryl-2-aminopyrimidine synthesis.

Table 1: Comparison of Catalysts and Ligands in Buchwald-Hartwig Amination of 2-Chloropyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>95
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane11085-95
PdCl₂(dppf) (3)-Cs₂CO₃DMF12070-85
Pd(PPh₃)₄ (5)-K₃PO₄Toluene11060-75

Table 2: Influence of Solvent and Base on the Ullmann Condensation of 2-Halopyrimidines with Amines

Copper Source (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (10)1,10-PhenanthrolineK₂CO₃DMF14080-90
CuI (10)L-ProlineK₃PO₄DMSO12075-85
Cu(0) powder (20)NoneK₂CO₃NMP18060-70
Cu₂O (5)DBUCs₂CO₃Dioxane11070-80

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via a microwave-assisted Ullmann-type condensation is provided below. This protocol is based on similar reported procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound

  • Reagents and Materials:

    • 2-Chloro-4,6-dimethylpyrimidine

    • 4-Aminobenzoic acid

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 10 mL microwave vial, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol), 4-aminobenzoic acid (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (5 mL) to the vial.

    • Seal the vial with a cap and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and acidify to pH 3-4 with 1 M HCl to precipitate the product.

    • Filter the precipitate and wash with water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Combine Reactants: - 2-Chloro-4,6-dimethylpyrimidine - 4-Aminobenzoic acid - Catalyst (e.g., Pd or Cu salt) - Ligand (if applicable) - Base solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat Under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup 4. Reaction Work-up: - Cool to RT - Dilute with solvent - Filter catalyst reaction->workup extraction 5. Aqueous Extraction & Wash workup->extraction purification 6. Purification: - Column Chromatography or - Recrystallization extraction->purification characterization 7. Characterization: - NMR, MS, etc. purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_catalyst Check Catalyst System - Inactive catalyst/ligand? - Inappropriate choice? start->check_catalyst Yes check_base Check Base - Incorrect strength? - Impure? check_catalyst->check_base check_conditions Check Reaction Conditions - Temperature too low? - Not inert atmosphere? check_base->check_conditions check_reagents Check Reagents/Solvent - Impure starting materials? - Wet solvent? check_conditions->check_reagents

Caption: Troubleshooting guide for low reaction yield.

reaction_pathways reactants 2-Halo-4,6-dimethylpyrimidine + 4-Aminobenzoic Acid buchwald Buchwald-Hartwig (Pd-catalyzed) reactants->buchwald ullmann Ullmann (Cu-catalyzed) reactants->ullmann snar SNAr (Base-mediated) reactants->snar product This compound buchwald->product ullmann->product snar->product

Technical Support Center: Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of purifying polar organic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar organic compounds so challenging?

Polar compounds present a significant challenge in purification primarily due to their strong interactions with polar stationary phases and high solubility in polar mobile phases.[1] In traditional normal-phase chromatography, polar compounds can bind very strongly to the silica gel, leading to poor elution and peak tailing.[1][2] Conversely, in reversed-phase chromatography, which utilizes a nonpolar stationary phase, highly polar analytes have minimal retention and elute quickly, often with the solvent front, making separation difficult.[3][4]

Key challenges include:

  • Poor retention in Reversed-Phase (RP) Chromatography: Polar compounds have a higher affinity for the polar mobile phase than the nonpolar stationary phase (like C18), leading to little or no retention.[3]

  • Strong retention in Normal-Phase (NP) Chromatography: The high polarity of these compounds causes strong adsorption to polar stationary phases like silica, making them difficult to elute.[1][2]

  • Compound instability: Some polar compounds can decompose on acidic silica gel.[2]

  • Poor solubility: Highly polar compounds often have poor solubility in the organic solvents typically used in normal-phase chromatography.[1]

To address these challenges, specialized techniques and modifications to standard chromatographic methods are often necessary.

Q2: What are the primary chromatographic techniques used for purifying polar compounds?

Several chromatographic techniques are available, each with its own advantages for separating polar analytes. The choice of technique depends on the specific properties of the compound and the sample matrix. The main techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5][6][7] HILIC is excellent for retaining and separating very polar compounds that show little retention in reversed-phase mode.[6]

  • Reversed-Phase (RP) HPLC with modifications: While standard RP-HPLC is challenging for polar compounds, modifications such as using columns with embedded polar groups, ion-pairing agents, or operating with highly aqueous mobile phases can improve retention.[3]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent.[8][9] It is a form of normal-phase chromatography that offers fast and efficient separations and is considered a "green" alternative due to reduced organic solvent consumption.[10][11]

  • Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to extract and clean up polar compounds from complex mixtures before chromatographic analysis.[12][13] It can utilize normal phase, reversed-phase, or ion-exchange mechanisms.[12]

  • Ion-Exchange Chromatography (IEC): This technique is suitable for ionizable polar compounds and separates them based on their charge.

Q3: When should I choose HILIC over other techniques?

HILIC is a powerful choice when you encounter poor retention of your polar analyte on a C18 reversed-phase column.[6] It is particularly well-suited for the separation of polar and hydrophilic compounds such as sugars, metabolites, amino acids, and polar pesticides.[7] HILIC offers a different selectivity compared to reversed-phase chromatography and can provide better peak shapes for polar compounds. Additionally, the high organic content of the mobile phase in HILIC can lead to enhanced detection sensitivity when using mass spectrometry (MS).[5][7]

However, HILIC also has its own challenges, such as longer column equilibration times and potential solvent effects if the sample is not dissolved in a compatible diluent.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar organic compounds using various chromatographic techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar compound elutes at or near the solvent front on a C18 column. How can I increase its retention?

A: This is a classic problem with polar analytes in RP-HPLC.[3] Here are several strategies to improve retention:

  • Increase Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[3][14]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization and increase retention. For acidic compounds, a low pH mobile phase will make them neutral and more likely to be retained.[15]

  • Use a Different Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the alkyl chains, which helps to retain polar compounds.[3]

    • Phenyl-Hexyl Columns: These offer alternative selectivity for polar analytes.[3]

    • T3 Columns: These columns have a lower C18 ligand density and are compatible with 100% aqueous conditions, which enhances polar analyte retention.

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can form a neutral complex with an ionized polar analyte, increasing its retention on a reversed-phase column. However, be aware that ion-pairing agents can have long equilibration times and may not be compatible with mass spectrometry.[15]

  • Slow Down the Flow Rate: A slower flow rate increases the contact time of the analyte with the stationary phase, which can promote retention.[14]

Issue 2: Peak Tailing in Chromatography

Q: I am observing significant peak tailing for my polar compound. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[3] Here’s how to address it:

  • Optimize Mobile Phase pH: For basic compounds, operating at a higher pH (with a suitable column) can neutralize the analyte and reduce interactions with silanols. For acidic compounds, a lower pH is generally better.[3]

  • Use an End-Capped Column: High-quality, end-capped columns have fewer exposed silanol groups, minimizing secondary interactions.[3]

  • Add Mobile Phase Modifiers:

    • For basic compounds: Adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide can mask the active silanol sites.[16]

    • For acidic compounds: Adding a small amount of an acid like formic acid or acetic acid can improve peak shape.[15]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Ensure Proper Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to avoid peak shape issues.

Issue 3: Compound is Stuck on the Normal-Phase (Silica Gel) Column

Q: My polar compound will not elute from the silica gel column, even with a highly polar solvent system. What should I do?

A: This indicates a very strong interaction between your compound and the silica gel.[2] Here are some solutions:

  • Use a More Aggressive Solvent System:

    • A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can increase the percentage of methanol.[16]

    • For very polar basic compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be added to dichloromethane.[2]

  • Deactivate the Silica Gel: If your compound is sensitive to the acidity of silica gel, you can deactivate it by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before running your separation.[17]

  • Switch to a Different Stationary Phase:

    • Alumina or Florisil: These can be good alternatives for compounds that are unstable on silica.[2]

    • Reversed-Phase Silica: This may provide better elution for extremely polar compounds.[2]

    • HILIC Column: HILIC is specifically designed for the retention and elution of very polar compounds and can be an excellent alternative.[18][19]

Data Presentation

Table 1: Common Solvent Systems for Purifying Polar Compounds
Chromatography ModeStationary PhaseCommon Mobile Phase ComponentsNotes
Normal Phase Silica Gel, AluminaDichloromethane/Methanol, Ethyl Acetate/MethanolFor very polar compounds, additives like ammonium hydroxide or triethylamine (for bases) or acetic acid (for acids) may be needed.[2][16]
Reversed Phase C18, C8, Phenyl-HexylWater/Acetonitrile, Water/MethanolOften requires pH adjustment with buffers (e.g., formate, acetate) or acids (formic, acetic, TFA).[15] For highly polar compounds, a high percentage of the aqueous phase is used.[3]
HILIC Silica, Amide, DiolAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate, Ammonium Acetate)Typically uses a high percentage of acetonitrile (50-95%).[7] Water acts as the strong eluting solvent.[6]
SFC Various (similar to NP and RP)Supercritical CO₂ / Methanol (or other polar co-solvent)Additives may be used to improve peak shape and solubility.[8]
Table 2: Recommended Mobile Phase pH for Ionizable Polar Compounds
Analyte TypeRecommended pH RangeRationale
Acidic Compounds pH < pKa - 2Suppresses ionization, making the compound neutral and more retentive in reversed-phase.[15]
Basic Compounds pH > pKa + 2Neutralizes the compound, increasing retention in reversed-phase. Requires a pH-stable column.[3]
Basic Compounds (HILIC) pH that promotes ionizationAn ionized state can increase retention in HILIC mode.[6]

Experimental Protocols

Protocol 1: General Workflow for Method Selection for Polar Compound Purification

This protocol outlines a systematic approach to selecting an appropriate purification method for a polar compound.

  • Analyte Characterization:

    • Determine the polarity, solubility, and pKa of your target compound.

    • Assess the stability of the compound, especially on acidic media like silica gel.[2]

  • Initial Scouting with Thin-Layer Chromatography (TLC):

    • Normal Phase TLC: Spot your sample on a silica gel plate and test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). If the compound remains at the baseline (Rf ≈ 0) even with highly polar solvents, normal-phase chromatography may be challenging.[2]

    • Reversed-Phase TLC: Use a C18 TLC plate with mobile phases like Water/Methanol or Water/Acetonitrile. If the compound runs with the solvent front (Rf ≈ 1), standard reversed-phase will likely have poor retention.

  • Method Selection Based on TLC Results:

    • Good migration on NP-TLC (0.1 < Rf < 0.5): Proceed with normal-phase flash chromatography or HPLC.

    • Compound at baseline on NP-TLC and at solvent front on RP-TLC: This is a strong indicator that HILIC is a suitable technique.[4]

    • Some retention on RP-TLC: Optimize reversed-phase conditions (e.g., adjust mobile phase polarity, pH, or consider a more polar stationary phase).[3]

  • Small-Scale Analytical HPLC/SFC Run:

    • Before scaling up to preparative chromatography, perform an analytical run to confirm the chosen method provides adequate separation. This can also help in optimizing the gradient for a preparative run.[20]

  • Scale-up to Preparative Purification:

    • Based on the optimized analytical method, scale up to a preparative column, adjusting the flow rate and sample loading accordingly.

Visualizations

Method Selection Workflow

Caption: Workflow for selecting a purification method for polar compounds.

Troubleshooting Poor Retention in Reversed-Phase HPLC

Caption: Troubleshooting guide for poor retention in reversed-phase HPLC.

References

Technical Support Center: Improving the Aqueous Solubility of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of aminobenzoic acid solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it often difficult to dissolve aminobenzoic acids in water?

A1: Aminobenzoic acids possess both a weakly acidic carboxylic acid group and a weakly basic amino group, making them amphoteric.[1] Their solubility in water is often limited by the strong intermolecular forces in their crystalline structure and the hydrophobic nature of the benzene ring. At their isoelectric point (the pH at which the net charge is zero), their solubility is at its minimum.

Q2: What are the primary methods to improve the aqueous solubility of aminobenzoic acids?

A2: The most common and effective methods include:

  • pH Adjustment: By shifting the pH of the solution, you can ionize the aminobenzoic acid, significantly increasing its solubility.

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the solvent system, favoring the dissolution of the less polar aminobenzoic acid.[2]

  • Hydrotropy: This technique involves the addition of a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of the primary solute.[3]

  • Salt Formation: Converting the aminobenzoic acid into a salt can dramatically improve its solubility and dissolution rate.[4]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.[5]

Q3: How does pH affect the solubility of aminobenzoic acids?

A3: The solubility of aminobenzoic acids is highly pH-dependent.[6]

  • In acidic solutions (low pH) , the amino group becomes protonated (-NH3+), forming a more soluble cationic salt.

  • In alkaline solutions (high pH) , the carboxylic acid group deprotonates (-COO-), forming a more soluble anionic salt.[7]

Q4: My aminobenzoic acid precipitates out of solution when I cool it down. How can I prevent this?

A4: This is a common issue known as precipitation upon cooling, which occurs when a solution becomes supersaturated as the temperature decreases. To mitigate this, you can:

  • Use a co-solvent system: A mixture of a good solvent and a poorer solvent can sometimes maintain solubility over a wider temperature range.

  • Prepare a more dilute solution: If your experimental protocol allows, reducing the concentration may prevent precipitation.

  • Maintain a slightly elevated temperature: If feasible for your experiment, keeping the solution at a moderately elevated temperature can prevent the compound from precipitating.

Troubleshooting Guides

Issue 1: The aminobenzoic acid does not dissolve in water even after prolonged stirring.
Possible CauseSuggested Solution
Insufficient pH adjustment The pH of the solution may be near the isoelectric point of the aminobenzoic acid, where solubility is minimal. Adjust the pH further into the acidic or alkaline range.
Low Temperature The solubility of aminobenzoic acids generally increases with temperature. Gentle heating of the solution can aid dissolution. Be cautious, as some derivatives can be heat-sensitive.
Incorrect Solvent For some derivatives or downstream applications, water may not be a suitable solvent. Consider using a co-solvent system.
Issue 2: The solution is cloudy or forms a suspension.
Possible CauseSuggested Solution
Partial Dissolution The concentration of the aminobenzoic acid may be above its solubility limit in the current solvent system. Try adding more solvent or employing a solubility enhancement technique.
Insoluble Impurities The starting material may contain insoluble impurities. Filter the solution to remove any particulate matter.
Precipitation The compound may be precipitating out of solution due to a change in temperature or pH. Refer to the troubleshooting tips for precipitation.
Issue 3: The solution changes color upon dissolution or over time.
Possible CauseSuggested Solution
Degradation Aminobenzoic acids can be sensitive to light and air, which may cause degradation and a color change.[8] Prepare fresh solutions and store them protected from light.
Reaction with Solvent Ensure the chosen solvent is compatible with the aminobenzoic acid and will not cause a chemical reaction.

Data Presentation

Table 1: Aqueous Solubility of Aminobenzoic Acid Isomers

IsomerTemperature (°C)Solubility (g/L)Reference(s)
2-Aminobenzoic Acid255.72[9]
3-Aminobenzoic Acid155.9[10]
4-Aminobenzoic Acid204.7[8]
4-Aminobenzoic Acid255.39[7]
4-Aminobenzoic Acid306.1[11]

Table 2: Solubility of Aminobenzoic Acid Isomers in Various Solvents

IsomerSolventSolubilityReference(s)
2-Aminobenzoic AcidEthanolSoluble[7]
2-Aminobenzoic AcidEtherSoluble[7]
2-Aminobenzoic AcidChloroformVery Soluble[7]
3-Aminobenzoic AcidAcetoneSoluble[12]
3-Aminobenzoic AcidHot AlcoholSoluble[12]
3-Aminobenzoic AcidBoiling WaterSoluble[12]
4-Aminobenzoic AcidEthanol1 g in 8 mL[13]
4-Aminobenzoic AcidEther1 g in 60 mL[13]
4-Aminobenzoic AcidEthyl AcetateSoluble[13]
4-Aminobenzoic AcidGlacial Acetic AcidSoluble[13]
4-Aminobenzoic AcidBenzeneSlightly Soluble[13]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To dissolve an aminobenzoic acid in an aqueous solution by adjusting the pH.

Materials:

  • Aminobenzoic acid powder

  • Deionized water

  • 1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Beaker and graduated cylinder

Procedure:

  • Weigh the desired amount of aminobenzoic acid and add it to a beaker.

  • Add a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add drops of either 1 M HCl (to lower the pH) or 1 M NaOH (to raise the pH) while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding the acid or base until the aminobenzoic acid is fully dissolved.

  • Once dissolved, adjust the final volume with deionized water.

  • Record the final pH of the solution.

Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility

Objective: To determine the equilibrium solubility of an aminobenzoic acid in a specific solvent.

Materials:

  • Aminobenzoic acid powder

  • Chosen solvent (e.g., water, buffer, co-solvent mixture)

  • Sealable flasks (e.g., screw-cap vials)

  • Shaking incubator or orbital shaker at a constant temperature

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of aminobenzoic acid powder to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, let the flasks stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample as necessary and analyze the concentration of the dissolved aminobenzoic acid using a validated analytical method.

  • Calculate the solubility based on the measured concentration and any dilution factors.

Visualizations

experimental_workflow start Start: Undissolved Aminobenzoic Acid ph_adjust pH Adjustment start->ph_adjust cosolvency Co-solvency start->cosolvency hydrotropy Hydrotropy start->hydrotropy salt_formation Salt Formation start->salt_formation dissolved Dissolved Solution ph_adjust->dissolved cosolvency->dissolved hydrotropy->dissolved salt_formation->dissolved

Caption: Key methods for enhancing the solubility of aminobenzoic acids.

troubleshooting_workflow start Compound does not dissolve check_ph Is the pH at the isoelectric point? start->check_ph adjust_ph Adjust pH to acidic or alkaline range check_ph->adjust_ph Yes check_temp Is the solution at room temperature? check_ph->check_temp No dissolved Problem Resolved adjust_ph->dissolved heat Gently heat the solution check_temp->heat Yes consider_cosolvent Consider using a co-solvent check_temp->consider_cosolvent No heat->dissolved consider_cosolvent->dissolved

Caption: A troubleshooting decision tree for dissolution issues.

References

Technical Support Center: Stability and Storage of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Stability in Pyrimidine Research

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and molecular biology, forming the core of nucleic acids and a multitude of therapeutic agents.[1] The inherent chemical nature of the pyrimidine ring, with its electron-deficient positions, makes it susceptible to various degradation pathways that can compromise experimental integrity.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability and storage of pyrimidine compounds. By explaining the "why" behind best practices, we aim to empower you to generate more reliable and reproducible data.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Inconsistent Assay Results and Diminishing Potency Over Time

Question: My pyrimidine compound is showing variable activity in assays performed on different days. I've also noticed a general decrease in its potency with each experiment. What's going on?

Answer: The primary suspect is compound instability, particularly in your stock solutions. Many pyrimidine derivatives are prone to degradation under common laboratory conditions. The specific degradation pathway can vary depending on the compound's structure and the storage solvent. For instance, certain 5-aminopyrimidines are known to undergo oxidation and condensation reactions, especially when dissolved in dimethyl sulfoxide (DMSO).[3] The presence of even small amounts of water in DMSO can accelerate this degradation.[3]

Causality Explained: The electron-deficient nature of the pyrimidine ring at the 2-, 4-, and 6-positions makes it susceptible to nucleophilic attack.[2] In the presence of water or other nucleophiles, hydrolysis can occur, leading to ring-opening or modification of functional groups. Additionally, exposure to air can lead to oxidation, especially for derivatives with electron-donating substituents.

Protocol: Assessing Stock Solution Stability

This protocol will help you determine the stability of your pyrimidine compound in your chosen solvent under your typical storage conditions.

Materials:

  • Your pyrimidine compound

  • High-purity, anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate mobile phase and column for your compound

  • Microcentrifuge tubes

Procedure:

  • Prepare a Fresh Stock Solution: Dissolve your pyrimidine compound in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis. Record the peak area of the parent compound. This will serve as your baseline (100% stability).[3]

  • Storage: Aliquot the remaining stock solution into several microcentrifuge tubes to minimize freeze-thaw cycles.[3] Store these aliquots under your standard conditions (e.g., -20°C, 4°C, or room temperature). Protect from light if the compound is known to be photosensitive.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from storage.[3]

  • Analysis: Analyze the stored aliquot by HPLC or LC-MS, using the same method as the initial analysis.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Issue 2: Appearance of Color in Stock Solutions or Assay Plates

Question: My DMSO stock solution of a pyrimidine derivative has developed a yellow or brownish tint. What does this signify?

Answer: The development of color is a strong indicator of chemical degradation.[3] For many heterocyclic compounds, including pyrimidines, the formation of conjugated systems or oxidation products can lead to the absorption of visible light. This is a common observation for compounds that are unstable in DMSO.[3]

Troubleshooting Steps:

  • Discard the Solution: Do not use a discolored solution for your experiments. The presence of degradation products can lead to inaccurate results and potential off-target effects.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions immediately before use whenever possible.[3]

  • Solvent Selection: If DMSO is promoting degradation, consider alternative solvents. However, be mindful of the solvent's potential for its own biological effects.

  • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 3: Poor Solubility and Compound Precipitation in Aqueous Buffers

Question: My pyrimidine compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I address this?

Answer: Poor aqueous solubility is a common challenge for many organic compounds, including pyrimidine derivatives.[1][4] This can lead to inaccurate IC50/EC50 values and poor dose-response curves.[3]

Strategies to Enhance Solubility for In Vitro Assays:

  • pH Adjustment: For ionizable pyrimidine compounds, adjusting the pH of the assay buffer can significantly improve solubility.[4]

  • Co-solvents: While you are already using DMSO, you might need to optimize the final concentration. It's crucial to use the lowest effective concentration, as organic solvents can have intrinsic biological effects.[4]

  • Solubilizing Agents: Consider the use of excipients like cyclodextrins, which can form inclusion complexes with your compound to enhance its solubility.

  • Sonication: Gentle sonication can sometimes help to dissolve a compound, but be cautious as it can also introduce energy that might promote degradation.

Solubilization Strategy Mechanism of Action Considerations
pH Adjustment Increases the proportion of the ionized (more soluble) form of the compound.Ensure the pH is compatible with your biological assay.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium.High concentrations can be toxic to cells or interfere with enzyme activity.
Cyclodextrins Encapsulate the hydrophobic compound within their core.May alter the free concentration of your compound available for binding.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid pyrimidine compounds?

A1: For long-term storage, solid pyrimidine compounds should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] A desiccator can be used to minimize exposure to moisture. For many compounds, storage at -20°C or -80°C is recommended to slow down any potential degradation.[3] Always refer to the manufacturer's recommendations if available.

Q2: How susceptible are pyrimidine compounds to photodegradation?

A2: Pyrimidine compounds can be susceptible to photodegradation.[2] Ultraviolet (UV) light, in particular, can induce photochemical reactions. For example, uracil can be photolytically decomposed.[2] It is a best practice to protect pyrimidine compounds and their solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Photostability testing is a crucial part of drug development as outlined by the International Council for Harmonisation (ICH) guidelines.[7]

Q3: Can freeze-thaw cycles affect the stability of my pyrimidine compound in solution?

A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of your compound. This is why it is highly recommended to aliquot stock solutions into single-use volumes.[3] This practice minimizes the number of times the main stock is subjected to temperature fluctuations and reduces the chances of introducing atmospheric moisture and oxygen.

Q4: What are the common degradation pathways for pyrimidine nucleosides?

A4: Pyrimidine nucleosides can undergo several degradation reactions. Hydrolysis of the N-glycosidic bond can release the free pyrimidine base and the sugar moiety.[8][9] The pyrimidine ring itself can be catabolized through a series of enzymatic reactions, often initiated by reduction of the 5,6-double bond.[10][11][12] For example, uracil is degraded to β-alanine, CO2, and ammonia.[12]

Q5: Are there any specific structural motifs in pyrimidine derivatives that are particularly prone to instability?

A5: Yes, certain functional groups can increase the susceptibility of a pyrimidine compound to degradation. For example:

  • Exocyclic amino groups: These can be susceptible to deamination. For instance, cytosine can be deaminated to uracil.[10]

  • Electron-donating groups: Substituents that increase the electron density of the ring can make it more prone to oxidation.

  • Halogens: While often incorporated to enhance biological activity, some halogenated pyrimidines can be light-sensitive.

Visualizing Degradation and Experimental Workflows

Generalized Pyrimidine Catabolism

G cluster_cytosine Cytosine Degradation cluster_uracil Uracil Degradation cluster_thymine Thymine Degradation C Cytosine U Uracil C->U Deamination Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Reduction (DPD) Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Ring Cleavage (DHP) Beta_Alanine β-Alanine + CO2 + NH3 Beta_Ureidopropionate->Beta_Alanine Hydrolysis (UP) Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Reduction (DPD) Beta_Ureidoisobutyrate β-Ureidoisobutyrate Dihydrothymine->Beta_Ureidoisobutyrate Ring Cleavage (DHP) Beta_Aminoisobutyrate β-Aminoisobutyrate + CO2 + NH3 Beta_Ureidoisobutyrate->Beta_Aminoisobutyrate Hydrolysis (UP) G start Inconsistent Assay Results check_solution Inspect Stock Solution (Color, Precipitate) start->check_solution stability_test Perform Stock Solution Stability Test (HPLC/LC-MS) check_solution->stability_test degradation Degradation Confirmed? stability_test->degradation prepare_fresh Prepare Fresh Solutions Before Each Experiment degradation->prepare_fresh Yes no_degradation Compound is Stable. Investigate Other Assay Variables. degradation->no_degradation No optimize_storage Optimize Storage Conditions (-80°C, Inert Gas, Aliquot) prepare_fresh->optimize_storage alternative_solvent Consider Alternative Solvent optimize_storage->alternative_solvent end Reproducible Results alternative_solvent->end no_degradation->end

References

Technical Support Center: Navigating Multi-Component Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with multi-component chemical reactions (MCRs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.

I. Troubleshooting Guides & FAQs

This section is organized by common issues encountered during multi-component reactions.

Issue 1: Low Yield of the Desired Product

Q1: My multi-component reaction is resulting in a low yield. What are the common culprits and how can I address them?

A1: Low yields in MCRs can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yields

Below is a decision tree to guide you through troubleshooting low yields in your multi-component reactions.

low_yield_troubleshooting start Low Yield Observed reagent_check Assess Purity of Starting Materials & Solvents start->reagent_check condition_check Evaluate Reaction Conditions reagent_check->condition_check Reagents Pure? (Yes) purify_reagents Purify/Replace Reagents & Dry Solvents reagent_check->purify_reagents Reagents Pure? (No) side_reaction_check Analyze for Side Products (TLC, LC-MS, NMR) condition_check->side_reaction_check Conditions Optimal? (Yes) optimize_conditions Optimize Temperature, Concentration, Catalyst, & Reaction Time condition_check->optimize_conditions Conditions Optimal? (No) workup_check Review Workup & Purification Procedure product_loss Refine Extraction, Crystallization, or Chromatography Technique workup_check->product_loss Product Loss During Workup/Purification? (Yes) end Problem Resolved workup_check->end Product Loss During Workup/Purification? (No) side_reaction_check->workup_check Side Products? (No) address_side_reactions Identify Side Products & Modify Conditions to Suppress Formation side_reaction_check->address_side_reactions Side Products? (Yes) purify_reagents->start Re-run Reaction optimize_conditions->start Re-run Reaction address_side_reactions->start Re-run Reaction product_loss->start Re-run Reaction

A decision tree for troubleshooting low yields in multi-component reactions.

Key Optimization Parameters:

  • Catalyst: The choice of catalyst is critical. For instance, in the Biginelli reaction, Lewis acids like FeCl₃ or ZnCl₂ can be effective alternatives to strong Brønsted acids, which may promote side reactions.[1] The catalyst's activity and loading should be optimized for your specific substrates.

  • Solvent: The solvent polarity can significantly influence reaction rates and selectivity. For example, the Passerini reaction is often favored in aprotic, non-polar solvents, while the Ugi reaction typically proceeds more efficiently in polar, protic solvents like methanol.[2][3]

  • Temperature: Elevated temperatures can increase reaction rates but may also promote the formation of side products.[4] Conversely, lower temperatures can enhance selectivity at the cost of longer reaction times.

Data Presentation: Effect of Reaction Parameters on Yield

Table 1: Influence of Lewis Acid Catalyst on Biginelli Reaction Yield [5]

Catalyst (20 mol%)SolventTemperature (°C)Time (h)Yield (%)
NiCl₂·6H₂OEthanolReflux850.3
CuCl₂·2H₂OEthanolReflux86.2
CoCl₂·6H₂OEthanolReflux80.7
TsOHEthanolReflux835.2

Table 2: Solvent Effect on the Passerini Reaction Yield [6]

SolventTemperature (°C)Time (h)Yield (%)
AcetonitrileRoom Temp.24Inefficient
TolueneRoom Temp.2451
DichloromethaneRoom Temp.2482
MethanolRoom Temp.2475
EthanolRoom Temp.24Inefficient
Issue 2: Formation of Unexpected Side Products

Q2: I am observing unexpected spots on my TLC and peaks in my analytical data. What are the common side reactions in MCRs and how can I prevent them?

A2: The formation of byproducts is a frequent challenge in MCRs due to multiple competing reaction pathways. Identifying the structure of the side product is the first step in devising a strategy to suppress its formation.

Common Side Reactions and Prevention Strategies:

  • Biginelli Reaction: A common side product is the Hantzsch-type dihydropyridine, which can form through a competing reaction pathway, especially when using urea.[1]

    • Prevention: Carefully select your catalyst and reaction conditions. Screening different Lewis acids and optimizing the temperature can favor the desired dihydropyrimidinone formation.

  • Mannich Reaction: A potential side reaction is the Michael addition of an enolate to the α,β-unsaturated carbonyl compound that can form from the Mannich base product.[4]

    • Prevention: Control the reaction temperature (lower temperatures are generally favored) and the stoichiometry of the reactants. Using a milder base can also reduce the rate of the competing Michael addition.[7][8]

  • Hantzsch Pyridine Synthesis: The primary product is a dihydropyridine, which requires a subsequent oxidation step to form the final pyridine product. Incomplete oxidation or over-oxidation can lead to a mixture of products.[9]

    • Prevention: Choose a suitable oxidizing agent. While strong oxidants like KMnO₄ and HNO₃ are used, they can lead to side products. Milder reagents or catalytic aerobic oxidation can provide a cleaner reaction profile.[9][10]

Logical Diagram for Addressing Unexpected Products

A logical workflow for addressing the formation of unexpected products.
Issue 3: Poor Selectivity

Q3: My reaction is producing a mixture of isomers or multiple products. How can I improve the selectivity?

A3: Poor selectivity can often be addressed by fine-tuning the reaction conditions or by employing protecting groups.

  • Protecting Groups: Temporarily blocking a reactive functional group with a protecting group is a powerful strategy to prevent unwanted side reactions.[3] The choice of protecting group depends on the functional group to be protected and the stability required for subsequent reaction steps.

Decision Tree for Selecting a Protecting Group

protecting_group_selection start Need to Protect Functional Group identify_fg Identify Functional Group (e.g., -OH, -NH2) start->identify_fg identify_conditions Identify Subsequent Reaction Conditions (Acidic, Basic, etc.) identify_fg->identify_conditions select_pg Select a Stable Protecting Group identify_conditions->select_pg check_orthogonality Orthogonal to Other Protecting Groups? select_pg->check_orthogonality check_orthogonality->select_pg No, Choose Another plan_synthesis Incorporate Protection/ Deprotection Steps check_orthogonality->plan_synthesis Yes end Proceed with Synthesis plan_synthesis->end

A decision tree to guide the selection of an appropriate protecting group.

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to avoiding side reactions in multi-component synthesis.

Protocol 1: Boc Protection of an Amine

This protocol describes a standard and widely applicable method for the Boc protection of a broad range of amines using di-tert-butyl dicarbonate ((Boc)₂O).[11]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, but often beneficial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Experimental Workflow for Boc Protection

boc_protection_workflow start Start dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base (Optional) dissolve->add_base add_boc Add (Boc)2O add_base->add_boc stir Stir at Room Temperature (Monitor by TLC) add_boc->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Optional) dry_concentrate->purify end End purify->end

A general experimental workflow for the Boc protection of amines.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes a typical procedure for the removal of the Fmoc protecting group from a resin-bound peptide using piperidine.[12]

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the resin in DMF.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the slurry for 1-3 minutes at room temperature.

  • Drain the solution.

  • Add a second portion of the 20% piperidine/DMF solution.

  • Agitate the slurry for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Experimental Workflow for Fmoc Deprotection

fmoc_deprotection_workflow start Start swell_resin Swell Resin in DMF start->swell_resin drain1 Drain DMF swell_resin->drain1 add_piperidine1 Add 20% Piperidine/DMF (1-3 min) drain1->add_piperidine1 drain2 Drain Solution add_piperidine1->drain2 add_piperidine2 Add 20% Piperidine/DMF (5-10 min) drain2->add_piperidine2 drain3 Drain Solution add_piperidine2->drain3 wash_dmf Wash with DMF (x5) drain3->wash_dmf end Ready for Next Coupling wash_dmf->end

A general experimental workflow for Fmoc deprotection.

References

Technical Support Center: Scaling Up Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing N-aryl-2-aminopyrimidines like this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine.[1][2][3] In this case, it would involve coupling 2-amino-4,6-dimethylpyrimidine with a 4-halobenzoic acid derivative.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.[4][5] For this synthesis, it could involve the reaction of 4-aminobenzoic acid with a 2-halo-4,6-dimethylpyrimidine. The pyrimidine ring is electron-deficient, which facilitates this type of reaction.

  • Guanidination followed by Cyclization: This involves reacting 4-aminobenzoic acid with a guanidinylating agent to form a guanidine intermediate, which is then cyclized with a 1,3-dicarbonyl compound (like acetylacetone) to form the pyrimidine ring.

Q2: Which synthetic route is most suitable for scale-up?

A2: Both Buchwald-Hartwig amination and SNAr are amenable to scale-up, but the choice often depends on factors like cost of starting materials and catalysts, reaction conditions, and ease of purification. The guanidination/cyclization route can also be effective for large-scale production.

Q3: What are the critical process parameters to monitor during a Buchwald-Hartwig amination for this synthesis?

A3: For a successful and scalable Buchwald-Hartwig amination, the following parameters are crucial:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for achieving high yield and selectivity.

  • Base Selection: The choice of base is important and can influence the reaction rate and the occurrence of side reactions. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without significant decomposition of reactants or products.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to protect the palladium catalyst from oxidation.

Q4: How can I purify the final product?

A4: Purification of this compound, which is a solid, is typically achieved through recrystallization.[6][7] The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. Common solvent systems for similar compounds include ethanol/water or DMF/water mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using a Buchwald-Hartwig amination approach.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are of high quality and have been stored properly under an inert atmosphere. - Use a pre-formed palladium catalyst to ensure consistent activity. - Degas the solvent thoroughly before use to remove dissolved oxygen.
Inappropriate Ligand - The choice of phosphine ligand is crucial. For coupling with an electron-rich amine like 2-amino-4,6-dimethylpyrimidine, a bulky, electron-rich ligand such as XPhos or SPhos may be required.
Incorrect Base - The strength and nature of the base can significantly impact the reaction. If a weaker base like K₂CO₃ or Cs₂CO₃ is used, a higher reaction temperature or longer reaction time may be necessary. For more robust substrates, a stronger base like NaOtBu can be effective.
Low Reaction Temperature - If the reaction is sluggish, consider increasing the temperature. Monitor for potential decomposition of starting materials or product at higher temperatures.
Poor Quality Starting Materials - Ensure the purity of both the 2-amino-4,6-dimethylpyrimidine and the 4-halobenzoic acid derivative. Impurities can interfere with the catalytic cycle.
Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Side Reactions - Hydrodehalogenation of the aryl halide: This can occur if there is a source of protons in the reaction mixture. Ensure anhydrous conditions. - Homocoupling of the aryl halide: This can be minimized by optimizing the catalyst and ligand system.
Decomposition - If the product is unstable at the reaction temperature, consider using a more active catalyst that allows for lower reaction temperatures. - Minimize the reaction time once the starting materials have been consumed (monitor by TLC or HPLC).
Incomplete Reaction - If starting materials are still present, consider increasing the catalyst loading, reaction time, or temperature.
Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Oiling out during recrystallization - This occurs when the compound is not fully dissolving or is precipitating too quickly. Try a different solvent system or a mixture of solvents. Ensure the solution is fully dissolved before cooling.
Poor crystal formation - Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Product loss in mother liquor - Ensure you are using the minimum amount of hot solvent necessary for dissolution. After filtration, the mother liquor can be concentrated and cooled again to recover more product.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

  • Reactants:

    • 2-Amino-4,6-dimethylpyrimidine

    • 4-Bromobenzoic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4,6-dimethylpyrimidine (1.2 equivalents), 4-bromobenzoic acid (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

    • Add anhydrous, degassed 1,4-dioxane to the flask.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and acidify with dilute HCl to a pH of ~6-7 to precipitate the product.

    • Filter the solid, wash with water, and then a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of N-aryl-2-aminopyrimidines via Buchwald-Hartwig amination. The values are illustrative and may require optimization for the specific synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue
Reactant Ratio 1.2 : 1 (Amine : Aryl Halide)
Catalyst Loading 1-5 mol%
Ligand Loading 2-10 mol%
Base 2.0 equivalents
Temperature 80-120 °C
Reaction Time 8-24 hours

Table 2: Typical Yields and Purity

ParameterValue
Crude Yield 70-90%
Purified Yield 60-80%
Purity (after recrystallization) >98% (by HPLC)

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: - 2-Amino-4,6-dimethylpyrimidine - 4-Bromobenzoic acid - Pd(OAc)2 / Xantphos - Cs2CO3 - Dioxane start->reactants reaction Heat and Stir (100-110 °C, 12-24h) reactants->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool - Add Water - Acidify (HCl) monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize filtration->purification analysis Analyze Final Product (NMR, HPLC, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of this compound.

Buchwald-Hartwig Catalytic Cycle

buchner_hartwig_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex [Ar-Pd(II)-X]L2 oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + R'R''NH pd_amine_complex [Ar-Pd(II)-NHR'R'']L2+ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-NR'R'']L2 deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Troubleshooting Low Product Yield in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in organic synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the most common areas to investigate?

A1: A low product yield is a common challenge in organic synthesis that can be attributed to a variety of factors.[1] A systematic approach is the most effective way to identify the root cause. The three primary areas to investigate are:

  • Reagent and Solvent Quality: The purity, reactivity, and proper handling of your starting materials, reagents, and solvents are fundamental to the success of a reaction.[2]

  • Reaction Conditions: The temperature, concentration, stoichiometry, and reaction time must be optimized to favor the formation of the desired product over side reactions.[3][4]

  • Work-up and Purification Procedures: Significant product loss can occur during post-reaction manipulations such as extractions, chromatography, and recrystallization.[5][6]

A logical troubleshooting workflow can help systematically address the problem.

Low_Yield_Troubleshooting start Low Product Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents conditions Step 2: Re-evaluate Reaction Conditions reagents->conditions Reagents OK outcome Identify Cause & Implement Solution reagents->outcome Impure/Degraded Reagents Found monitoring Step 3: Monitor Reaction Progress (e.g., TLC, LC-MS) conditions->monitoring Conditions Appear Correct conditions->outcome Suboptimal Conditions Identified workup Step 4: Evaluate Work-up & Purification Procedures monitoring->workup Reaction Proceeds as Expected side_reactions Step 5: Investigate Potential Side Reactions monitoring->side_reactions Reaction Stalls or Forms Multiple Products workup->side_reactions Significant Product Loss During Purification workup->outcome Mechanical Loss Identified side_reactions->outcome Purification_Loss crude Crude Product Mixture transfer Physical Transfer crude->transfer Residue left in flask extraction Aqueous Extraction transfer->extraction Incomplete phase separation drying Drying w/ Agent extraction->drying Adsorption onto drying agent filtration Filtration drying->filtration Loss on filter chromatography Column Chromatography filtration->chromatography Broad peaks / co-elution recrystallization Recrystallization chromatography->recrystallization Solubility in mother liquor pure Pure Product recrystallization->pure

References

Technical Support Center: Purification of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of synthetic compounds.

Issue 1: An unknown peak is observed in the analytical chromatogram (e.g., HPLC, GC).

Possible Cause & Solution Workflow

Caption: Workflow for identifying an unknown chromatographic peak.

Issue 2: The purified compound shows the presence of residual solvent.

Possible Cause & Solution Workflow

G A Residual Solvent Detected (e.g., by GC-MS, NMR) B Identify the Solvent(s) A->B C Select Appropriate Removal Technique B->C D High Vacuum Drying C->D E Lyophilization (for suitable compounds) C->E F Recrystallization from a Different Solvent System C->F G Trituration C->G H Re-evaluate Purification if Solvent is Trapped C->H I Analyze for Solvent Absence D->I E->I F->I G->I H->I

Caption: Decision tree for removing residual solvents.

Frequently Asked Questions (FAQs)

Identification of Impurities

  • Q1: What are the common sources of impurities in synthetic compounds?

    • Impurities in synthetic compounds can be broadly categorized as organic, inorganic, and residual solvents.[1]

      • Organic Impurities: These can arise from starting materials, by-products of the reaction, intermediates, degradation products, and reagents.[1][]

      • Inorganic Impurities: These can include reagents, heavy metals from reactors or water, ligands, and catalysts.[3]

      • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[3]

      • Extractables and Leachables: These impurities migrate from container closure systems or manufacturing equipment into the product.[1]

  • Q2: Which analytical techniques are most effective for identifying impurities?

    • A combination of chromatographic and spectroscopic techniques is often employed for comprehensive impurity profiling.[4] The most common methods include:

      • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for separating trace impurities.[1]

      • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents.[1]

      • Mass Spectrometry (MS): Provides molecular weight information and structural details, often coupled with LC or GC (LC-MS, GC-MS).[1][3]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detailed structural elucidation of unknown impurities.[1][3]

      • Infrared (IR) Spectroscopy: Used for identifying functional groups present in the impurity.[]

Impurity Identification Techniques: A Comparison

TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Quantifying known impurities, initial purity assessment.Robust, reproducible, widely available.Requires chromophore, may not detect all impurities.
LC-MS HPLC separation followed by mass analysis.Identifying unknown impurities, confirming molecular weights.[5]High sensitivity and specificity, provides molecular weight.[5]Ionization efficiency can vary, complex spectra.
GC-MS Separation of volatile compounds followed by mass analysis.[3]Analysis of residual solvents, volatile by-products.[6]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin alignment in a magnetic field.Definitive structure elucidation of isolated impurities.Provides detailed structural information.Lower sensitivity compared to MS, requires pure sample.

Removal of Impurities

  • Q3: What are the primary methods for removing impurities from a solid compound?

    • The choice of purification method depends on the properties of the compound and the impurities. Common techniques include:

      • Recrystallization: This technique is effective if the impurity has a different solubility profile than the desired compound.[7] It works by dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving the more soluble impurities in the mother liquor.[7]

      • Trituration: This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.[8]

      • Preparative Chromatography: This method separates compounds based on their differential partitioning between a stationary and mobile phase and is used to isolate pure compounds.[]

      • Filtration: A mechanical method to separate insoluble solids from a liquid.[9]

  • Q4: How can I remove highly polar impurities?

    • For highly polar impurities, several strategies can be employed:

      • Liquid-Liquid Extraction: If your compound of interest is less polar, you can dissolve the mixture in an organic solvent and wash with an aqueous solution to remove the polar impurities.

      • Normal-Phase Chromatography: Use a polar stationary phase (like silica gel) and a non-polar mobile phase. The polar impurities will be strongly retained on the column.[10]

      • Reverse-Phase Chromatography: If your compound is sufficiently retained, highly polar impurities will elute very early in the run.[11]

Experimental Protocols

Protocol 1: General Recrystallization for Purification of a Solid Compound

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble at all temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Protocol 2: Liquid-Liquid Extraction for Removal of Water-Soluble Impurities

  • Dissolution: Dissolve the impure compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and add an equal volume of water. Shake the funnel vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step with fresh water two more times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Optimizing the Purification of 4-Amino-2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges encountered during the purification of 4-Amino-2-(methylthio)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying 4-Amino-2-(methylthio)benzoic acid?

The most common and effective purification methods are recrystallization and column chromatography.[1] For crude material with significant impurities, an initial acid-base extraction can be highly beneficial to remove gross contaminants and crystallization inhibitors.[1] The choice of method ultimately depends on the nature and quantity of the impurities present.[1]

Q2: What level of purity can I realistically achieve?

Commercially available 4-Amino-2-(methylthio)benzoic acid is often supplied at a purity of 98% or higher.[1] With careful application of the purification techniques outlined in this guide, achieving a purity of >99% is feasible.[1]

Q3: How can I assess the purity of my sample?

Several analytical techniques can be used to assess the purity of your 4-Amino-2-(methylthio)benzoic acid sample:[1]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the product.[1]

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point. Impurities typically lead to a broadening and depression of the melting point range.[1]

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to determine the number of components in your sample.[1]

Q4: How does the zwitterionic nature of 4-Amino-2-(methylthio)benzoic acid affect its purification?

The presence of both a basic amino group and an acidic carboxylic acid group allows the molecule to exist as a zwitterion.[2] This zwitterionic form is highly polar and may have low solubility in many organic solvents, which can complicate purification.[2] It is crucial to control the pH to manage its charge state and solubility.[2] The compound's lowest aqueous solubility is at its isoelectric point, with solubility increasing in acidic and basic conditions due to salt formation.[3]

Q5: Is the methylthio group stable during purification?

The methylthio (-SCH₃) group is susceptible to oxidation, which can convert it to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[2][4] This is a critical consideration, as harsh conditions, prolonged exposure to air, or certain solvents can lead to the formation of these oxidized impurities, which may be difficult to separate.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Oiling out instead of crystallizing The compound's solubility in the chosen solvent is too high, even at low temperatures.[1]1. Add a small amount of a miscible co-solvent in which the compound is less soluble to the hot solution.[1]2. Ensure the solution is fully dissolved at the boiling point of the solvent.[1]3. Slow down the cooling rate, for instance, by insulating the flask.[1]4. Try scratching the inside of the flask with a glass rod to induce crystallization.[1]5. Add a seed crystal of pure 4-Amino-2-(methylthio)benzoic acid.[1]6. If insoluble impurities are present, perform a hot filtration before cooling.[1]
The cooling rate is too fast.[1]
Insoluble impurities are present.[1]
Low recovery of purified product Too much solvent was used.[1]1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]2. Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration.[1]3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]4. Ensure complete transfer of the crystals to the filter funnel.[1]
The compound has significant solubility in the cold solvent.[1]
The crystals were not completely collected during filtration.[1]
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.1. Experiment with different solvent systems. A combination of solvents (e.g., ethanol/water, ethyl acetate/hexanes) often provides better selectivity.[5]2. Consider a preliminary purification step, such as acid-base extraction, to remove impurities with different acidic/basic properties.
The product is discolored (yellow or brown).1. Discoloration often indicates the presence of oxidized impurities.[6]2. Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon to adsorb colored impurities, followed by filtration.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities The eluent system is not optimal.[1]1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution may be necessary.[1]2. Ensure the column is packed uniformly without any cracks or bubbles.[1]3. Use an appropriate amount of sample for the column size (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).[1]
The column was not packed properly.[1]
The column was overloaded with the sample.[1]
Product elutes too quickly (high Rf) The eluent is too polar.[1]1. Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Product does not elute from the column (low Rf) The eluent is not polar enough.[1]1. Increase the proportion of the more polar solvent in your eluent system.[1]2. Consider adding a small amount of a modifier, such as acetic acid, to the eluent to reduce tailing and improve the elution of an acidic compound.[1]
The compound may be interacting strongly with the stationary phase.[1]

Data Presentation

Table 1: Solvent Properties for Purification of 4-Amino-2-(methylthio)benzoic acid
SolventPredicted SolubilityApplication Notes
Water Low to slight.[3]Solubility is pH-dependent; it increases in acidic and basic solutions due to salt formation.[3]
Methanol, Ethanol Moderate.[3]Good for recrystallization, often in combination with water.[5]
DMSO, DMF Good.[3]Useful for dissolving the compound for reactions or analysis, but their high boiling points make them difficult to remove.
Ethyl Acetate ModerateA common solvent for extraction and chromatography.[6]
Hexanes, Heptane LowOften used as an anti-solvent in recrystallization or as the non-polar component in chromatography eluents.[5]
Dichloromethane ModerateCan be used for extractions and as a solvent for column chromatography.
Table 2: Typical Parameters for HPLC Purity Analysis
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B Acetonitrile.
Gradient 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm and 280 nm.
Injection Volume 10 µL.
Table 3: Common Impurities and Their Origin
ImpurityPotential Origin
2-(Methylthio)-4-nitrobenzoic acid Unreacted starting material from the reduction of the nitro group.[2]
4-Amino-2-chlorobenzoic acid Unreacted starting material from nucleophilic aromatic substitution.
Oxidized species (sulfoxide, sulfone) Oxidation of the methylthio group during synthesis or purification.[4][6]
Residual solvents Incomplete removal of solvents used in the synthesis or workup.

Experimental Protocols

Recrystallization Protocol (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude 4-Amino-2-(methylthio)benzoic acid in a minimal amount of hot ethanol at its boiling point.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.[1]

  • Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Column Chromatography Protocol
  • Sample Preparation: Dissolve the crude 4-Amino-2-(methylthio)benzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., a mixture of hexane and ethyl acetate).[1]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity to elute the desired compound. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove basic impurities.

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Note that the desired product may partition into the aqueous basic layer as its carboxylate salt.

  • Isolation of Product: If the product is in the aqueous basic layer, acidify the aqueous layer to a pH of ~3.5-4.0 to precipitate the product.[5] Collect the solid by filtration.

  • Final Steps: Wash the isolated solid with water and dry thoroughly.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-Amino-2- (methylthio)benzoic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Optional Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If still impure Purity_Check Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Meets specs

Caption: General purification workflow for 4-Amino-2-(methylthio)benzoic acid.

G start Recrystallization Attempt oiling_out Product 'oils out'? start->oiling_out slow_cooling Slow down cooling rate Add anti-solvent oiling_out->slow_cooling Yes low_recovery Low recovery? oiling_out->low_recovery No seed_crystal Add seed crystal Scratch flask slow_cooling->seed_crystal seed_crystal->low_recovery minimize_solvent Use minimum hot solvent Cool thoroughly low_recovery->minimize_solvent Yes still_impure Still impure? low_recovery->still_impure No minimize_solvent->still_impure change_solvent Change solvent system Consider chromatography still_impure->change_solvent Yes success Successful Purification still_impure->success No failure Re-evaluate Purification Strategy change_solvent->failure

Caption: Troubleshooting decision tree for recrystallization.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Methods Starting_Materials Starting Materials (e.g., 2-chloro-4-nitrobenzoic acid) Reaction Synthetic Steps (Substitution, Reduction) Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Byproducts Reaction Byproducts Reaction->Byproducts Oxidized_Species Oxidized Species (Sulfoxide/Sulfone) Reaction->Oxidized_Species Extraction Acid-Base Extraction Unreacted_SM->Extraction Recrystallization Recrystallization Unreacted_SM->Recrystallization Chromatography Column Chromatography Unreacted_SM->Chromatography Byproducts->Extraction Byproducts->Recrystallization Byproducts->Chromatography Oxidized_Species->Extraction Oxidized_Species->Recrystallization Oxidized_Species->Chromatography

Caption: Relationship between synthesis, impurities, and purification.

References

Validation & Comparative

A Head-to-Head Comparison of BCR-Abl Tyrosine Kinase Inhibitors: Imatinib vs. Second and Third-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Potency, Selectivity, and Resistance

In the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) for Chronic Myeloid Leukemia (CML) stands as a paradigm of success. This guide provides a detailed comparison of the first-in-class TKI, Imatinib, with its successors—the second-generation inhibitors Dasatinib and Nilotinib, and the third-generation inhibitor Ponatinib. We will delve into their mechanisms of action, comparative potency against wild-type and mutated BCR-Abl, and the experimental methodologies used to generate this critical data.

Introduction: The Molecular Target - BCR-Abl

Chronic Myeloid Leukemia is driven by a specific genetic abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[1][2] This event creates the BCR-Abl fusion gene, encoding a constitutively active tyrosine kinase.[2][3][4] This rogue kinase continuously phosphorylates downstream substrates, activating multiple signaling pathways like RAS/MAPK and PI3K/AKT, which drive uncontrolled cell proliferation and inhibit apoptosis, the hallmarks of CML.[4][5][6] The primary therapeutic strategy is to directly inhibit the ATP-binding site of the BCR-Abl kinase, shutting down its activity.[4][7]

The Inhibitors: A Generational Showdown

1. Imatinib (First Generation): The Pioneer

Imatinib was a revolutionary drug that transformed CML from a fatal leukemia into a manageable chronic condition.[1] It functions as an ATP-competitive inhibitor, specifically binding to the inactive conformation (DFG-out) of the Abl kinase domain.[7][8][9] By occupying the ATP-binding site, it blocks the transfer of phosphate to downstream substrates, thereby inhibiting proliferation and inducing apoptosis in BCR-Abl positive cells.[3][7][10] While highly effective, its utility can be limited by the development of resistance, most often through point mutations in the kinase domain.[11]

2. Dasatinib & Nilotinib (Second Generation): Overcoming Resistance

To address Imatinib resistance, second-generation TKIs were developed with increased potency and activity against a broader range of BCR-Abl mutations.[12][13][14]

  • Dasatinib: Structurally distinct from Imatinib, Dasatinib is a highly potent inhibitor that uniquely binds to both the active and inactive conformations of the Abl kinase.[15][16] This dual-binding capability contributes to its high potency, which is approximately 325 times greater than Imatinib against unmutated BCR-Abl in vitro.[14][16] It also inhibits other kinase families, including the SRC family kinases.[15][16]

  • Nilotinib: Designed based on the Imatinib structure, Nilotinib was optimized for a better topographical fit into the Abl kinase pocket, resulting in a 20 to 30-fold increase in potency compared to Imatinib.[12][14][17] Like Imatinib, it selectively binds to the inactive conformation of the kinase.[9] Its kinase inhibition profile is more selective than Dasatinib's, primarily targeting BCR-Abl, c-KIT, and PDGFR.[17][18]

3. Ponatinib (Third Generation): The Pan-Inhibitor

The development of second-generation TKIs revealed a major clinical challenge: the T315I "gatekeeper" mutation. This mutation prevents the binding of Imatinib, Dasatinib, and Nilotinib.[13][19] Ponatinib was specifically engineered using a structure-based drug design to overcome this hurdle.[20][21] It is a pan-BCR-Abl inhibitor, effective against native BCR-Abl and all tested single-point mutations, including T315I.[20][21][22] Its mechanism involves binding to the ATP-binding site, forming robust interactions that can withstand the conformational changes caused by mutations.[12][20]

Quantitative Comparison: Potency Against BCR-Abl Mutants

The true measure of a TKI's utility, particularly in a resistance setting, is its inhibitory concentration (IC50) against various BCR-Abl mutants. The IC50 value represents the concentration of the inhibitor required to reduce kinase activity or cell proliferation by 50%.

MutationImatinib IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)Ponatinib IC50 (nM)
Unmutated 25 - 10013 - 301 - 50.4
G250E 2104031.5
E255K/V >5000200 - 4505 - 152.0
Y253H >5000450802.0
F317L/V 2505010 - 202.0
M351T 4003030.5
T315I >10000>2000>5002.0 - 10

Data compiled from multiple sources. Absolute values may vary between studies, but relative potencies are consistent.[23][24][25][26][27]

Key Insights from the Data:

  • Increased Potency: Dasatinib and Nilotinib show significantly lower IC50 values against unmutated BCR-Abl compared to Imatinib, confirming their higher potency.[14]

  • Overcoming Resistance: For common Imatinib-resistant mutations like E255K/V and Y253H, both Dasatinib and Nilotinib demonstrate much greater activity, although some mutations show preferential sensitivity to one agent over the other.[13][25]

  • The T315I Challenge: The data starkly illustrates the inability of first and second-generation inhibitors to effectively target the T315I mutation, with IC50 values soaring into micromolar ranges.

  • Ponatinib's Pan-Inhibition: Ponatinib maintains potent, low nanomolar IC50 values across all tested mutations, including the formidable T315I, validating its design as a pan-BCR-Abl inhibitor.[20]

Visualizing the Science

Signaling Pathway and Inhibition

The BCR-Abl protein acts as a central node, activating numerous downstream pathways that promote leukemic cell survival and proliferation. TKIs act by blocking this initial signaling event.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm BCR_ABL BCR-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival TKI TKI (Imatinib, Dasatinib, Nilotinib, Ponatinib) TKI->BCR_ABL Inhibits ATP Binding Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Plate 1. Plate Inhibitors Serial dilutions of TKIs (e.g., Imatinib) in assay plate Enzyme 2. Add Kinase Add purified BCR-Abl enzyme Plate->Enzyme Incubate1 3. Pre-incubation Allow inhibitor-enzyme binding Enzyme->Incubate1 ATP_Sub 4. Initiate Reaction Add ATP and substrate peptide Incubate1->ATP_Sub Incubate2 5. Incubate Allow phosphorylation to occur ATP_Sub->Incubate2 Detect 6. Quantify Activity Add detection reagent (e.g., ADP-Glo) Measures ADP produced Incubate2->Detect Read 7. Read Plate Measure signal (e.g., Luminescence) Detect->Read Plot 8. Plot Data Signal vs. Inhibitor Concentration Read->Plot IC50 9. Calculate IC50 Determine concentration for 50% inhibition Plot->IC50

References

A Comparative Analysis of the Biological Activity of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of several key pyrimidine analogs and related compounds. The information is intended to assist researchers, scientists, and drug development professionals in understanding the efficacy and mechanisms of these compounds across different therapeutic areas. This document summarizes quantitative biological activity data, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways and experimental workflows.

I. Comparative Biological Activity of Selected Compounds

The following tables summarize the in vitro activity of selected pyrimidine analogs and other relevant compounds against various cancer cell lines, viruses, and fungal pathogens. The data presented are IC50, EC50, and MIC values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, 50% maximal effective concentration, and the minimum inhibitory concentration, respectively.

Disclaimer: The data presented in these tables are compiled from various studies. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

Table 1: Anticancer Activity of Pyrimidine Analogs
CompoundTarget Cell LineIC50 (µM)Reference
5-Fluorouracil HCT-116 (Colon Cancer)11.3 (after 3 days)[1]
HT-29 (Colon Cancer)11.25 (after 5 days)[2]
Gemcitabine HCT-116 (Colon Cancer)0.04[3]
HT-29 (Colon Cancer)0.03[3]
Cytarabine HL-60 (Leukemia)~2.5[4]
THP-1 (Leukemia)1.9 ± 0.5 µg/mL (~7.8 µM)[5]
Table 2: Antiviral Activity of Pyrimidine Analogs
CompoundTarget VirusTarget CellsEC50Reference
Zidovudine (AZT) HIV-1Jurkat0.03 µM (by p24 assay at day 7)[6]
Idoxuridine HSV-1--[7]
Trifluridine HSV-1 (McKrae)Vero8.47 µg/mL (~28.6 µM)[8]
Table 3: Antifungal Activity of Echinocandins (for comparison)
CompoundTarget OrganismMIC90 (µg/mL)Reference
Anidulafungin Candida albicans0.03[9]
Candida glabrata0.06[10]
Candida parapsilosis4[9]
Caspofungin Candida albicans0.06[11]
Candida glabrata0.06[11]
Candida parapsilosis1[11]
Micafungin Candida albicans0.03[11]
Candida glabrata0.015[11]
Candida parapsilosis2[11]

II. Signaling Pathways and Mechanisms of Action

The biological activity of these compounds stems from their ability to interfere with critical cellular processes. The following diagrams illustrate the key signaling pathways and mechanisms of action for each class of compound.

anticancer_pathways cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Gemcitabine Gemcitabine Pathway cluster_Cytarabine Cytarabine (Ara-C) Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits dTMP dTMP Thymidylate Synthase->dTMP Catalyzes DNA Synthesis DNA Synthesis dTMP->DNA Synthesis dUMP dUMP dUMP->Thymidylate Synthase Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP Phosphorylation DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Inhibits (Chain Termination) DNA Polymerase->DNA Synthesis Catalyzes DNA_Synth_Gem DNA Synthesis DNA Polymerase->DNA_Synth_Gem Cytarabine Cytarabine Ara-CTP Ara-CTP Cytarabine->Ara-CTP Phosphorylation DNA_Polymerase_AraC DNA Polymerase Ara-CTP->DNA_Polymerase_AraC Inhibits (Chain Termination) DNA_Synth_AraC DNA Synthesis DNA_Polymerase_AraC->DNA_Synth_AraC

Mechanisms of action for anticancer pyrimidine analogs.

antiviral_pathway cluster_Zidovudine Zidovudine (AZT) Pathway in HIV Zidovudine Zidovudine AZT-TP AZT-TP Zidovudine->AZT-TP Phosphorylation Reverse Transcriptase Reverse Transcriptase AZT-TP->Reverse Transcriptase Inhibits (Chain Termination) Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Viral RNA Viral RNA Viral RNA->Viral DNA Reverse Transcription

Mechanism of action for the antiviral pyrimidine analog Zidovudine.

antifungal_pathway cluster_Echinocandins Echinocandin Pathway (Antifungal) Echinocandins Echinocandins Beta-1,3-glucan synthase Beta-1,3-glucan synthase Echinocandins->Beta-1,3-glucan synthase Inhibits Beta-1,3-glucan Beta-1,3-glucan Beta-1,3-glucan synthase->Beta-1,3-glucan Synthesizes Fungal Cell Wall Fungal Cell Wall Beta-1,3-glucan->Fungal Cell Wall Component of Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Weakening leads to

Mechanism of action for echinocandin antifungal agents.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][11][12]

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and plot a dose-response curve to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of an antiviral agent.

Procedure:

  • Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the pyrimidine analog.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control and determine the EC50 value.

Broth Microdilution MIC Testing for Antifungal Activity

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the antifungal agent in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

IV. Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro biological activity assays described in this guide.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis start Start prep_cells Prepare Target Cells/ Microorganisms start->prep_cells prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds seed_plate Seed 96-well Plate prep_cells->seed_plate add_compounds Add Compounds to Plate seed_plate->add_compounds prep_compounds->add_compounds incubate Incubate (Time & Temp Assay Dependent) add_compounds->incubate add_reagent Add Detection Reagent (e.g., MTT, Crystal Violet) incubate->add_reagent read_plate Read Plate (Absorbance/Plaque Count) add_reagent->read_plate analyze_data Calculate % Inhibition & Determine IC50/EC50/MIC read_plate->analyze_data end End analyze_data->end

Generalized experimental workflow for in vitro biological activity assays.

References

Unlocking the Therapeutic Potential of 4-Aminobenzoic Acid: A Comparative Guide to its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminobenzoic acid (PABA) derivatives, exploring their diverse applications as both antibacterial agents and local anesthetics. Through a detailed examination of experimental data and mechanistic pathways, this document serves as a valuable resource for the rational design of novel therapeutic agents.

4-Aminobenzoic acid, a versatile scaffold in medicinal chemistry, has given rise to a multitude of derivatives with significant therapeutic value.[1][2] By strategically modifying its core structure, researchers have successfully developed compounds with potent antibacterial and local anesthetic properties. This guide delves into the critical structural features that govern the biological activity of these derivatives, offering a side-by-side comparison of their performance based on available experimental data.

Antibacterial Activity: Targeting Folate Synthesis

The antibacterial prowess of PABA derivatives, particularly the sulfonamides, lies in their ability to disrupt a crucial metabolic pathway in bacteria: folate synthesis.[3][4] Bacteria rely on the synthesis of tetrahydrofolate, a vital cofactor for DNA and protein synthesis, for their survival. PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes an essential step in this pathway.

Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS.[4][5] This inhibition halts the production of dihydropteroic acid, a precursor to folic acid, ultimately leading to a bacteriostatic effect.[3][5]

Structure-Activity Relationship for Antibacterial Action

The effectiveness of sulfonamide drugs is intricately linked to specific structural modifications:

  • The Sulfonamide Group: The SO2NH group is essential for activity. The nitrogen atom can be primary, secondary, or tertiary, influencing the compound's acidity and pharmacokinetic properties.

  • The Amino Group: The para-amino group is crucial for mimicking PABA and binding to the active site of DHPS. Any substitution on this amino group generally leads to a loss of activity.

  • The Aromatic Ring: Substitution on the benzene ring can modulate the electronic properties and overall shape of the molecule, thereby affecting its binding affinity to the enzyme. Electron-withdrawing groups can enhance activity.

Comparative Antibacterial Activity of PABA Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various PABA derivatives against different bacterial strains, providing a quantitative comparison of their antibacterial potency.

Compound TypeDerivativeBacterial StrainMIC (µM)Reference
Schiff Bases 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acidStaphylococcus aureus15.62[6][7]
4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acidMethicillin-resistant Staphylococcus aureus15.62[6][7]
4-[(2-hydroxy-5-iodobenzylidene)amino]benzoic acidStaphylococcus aureus31.25[6]
Thienopyrimidinylamino-N-phenylbenzamide Derivatives N-(4-chlorophenyl)-substitutedP. aeruginosa, S. aureus, B. subtilis, E. coli2–10 µg/mL[2]
Benzimidazole Derivatives Benzimidazole derivative of PABAL. monocytogenes15.62 µg/mL[2]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.

Local Anesthetic Activity: Blocking Nerve Impulses

PABA derivatives, particularly the ester-type local anesthetics like procaine, function by reversibly blocking nerve impulse conduction.[8][9] This effect is achieved by inhibiting the voltage-gated sodium channels in the neuronal membrane, which are responsible for the rapid influx of sodium ions that initiates an action potential.[10]

The typical structure of a local anesthetic consists of three components: a lipophilic aromatic ring (derived from PABA), an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[8][11] This amphipathic nature is crucial for their mechanism of action. The uncharged form of the molecule penetrates the lipid-rich nerve membrane, while the charged, protonated form binds to the intracellular side of the sodium channel, stabilizing it in an inactive state.[10]

Structure-Activity Relationship for Local Anesthetic Action

The potency, onset, and duration of action of local anesthetics are governed by modifications to their three core components:

  • Lipophilic Aromatic Ring: Electron-donating groups (e.g., amino, alkoxy) at the ortho or para positions of the benzoic acid ring generally increase anesthetic potency.[12][13]

  • Intermediate Chain: The nature of the intermediate chain (ester or amide) influences the drug's stability and metabolism. Amide-linked anesthetics are generally more stable and have a longer duration of action. The length of the alkyl chain can also affect potency and toxicity.[11]

  • Hydrophilic Amine: A tertiary amine is generally optimal for forming a water-soluble salt and for the molecule to exist in both charged and uncharged forms at physiological pH.[12]

Comparative Local Anesthetic Activity of PABA Derivatives

The following table presents data on the duration of action of various PABA derivatives, offering a comparison of their efficacy as local anesthetics.

CompoundModificationAnesthesia ModelDuration of ActionReference
Procaine Standard PABA esterInfiltration anesthesiaShorter duration[14]
Chloroprocaine Chloro-substituted procaineInfiltration anesthesia (mouse)30-55 min (dose-dependent)[15]
Tetracaine Butyl group on the amino nitrogenSurface and spinal anesthesiaLonger duration than procaine[14]
Compound 5a 4-(2-chloroacetamido)benzoic acid derivativeSciatic nerve block (rat)Better than lidocaine (53 min vs 27 min)[8]

Note: The data is sourced from different studies and direct comparisons should be considered in the context of the specific experimental models used.

Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of structure-activity relationship studies. Below are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method: [5]

  • Preparation of Reagents: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Dilution Method: [5]

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the test compounds.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to obtain a final concentration of approximately 10^4 CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

In Vivo Evaluation of Local Anesthetic Activity

Mouse Vocalization Test for Infiltration Anesthesia: [15][16]

  • Animal Preparation: Use mice and determine the pre-drug vocalization threshold by applying a gradually increasing electrical stimulus to the abdomen.

  • Drug Administration: Inject the local anesthetic solution subcutaneously into the abdominal region.

  • Assessment of Anesthesia: At predetermined time intervals, apply the electrical stimulus and monitor for a vocalization response. The absence of vocalization at a previously determined threshold indicates effective anesthesia.

  • Data Analysis: The duration of anesthesia is recorded as the time from injection until the return of the vocalization response.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis PABA 4-Aminobenzoic Acid (Scaffold) Derivatives Synthesis of Derivatives PABA->Derivatives Modification Antibacterial Antibacterial Assays (MIC) Derivatives->Antibacterial Anesthetic Local Anesthetic Assays (In Vivo) Derivatives->Anesthetic SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Anesthetic->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for structure-activity relationship (SAR) studies of PABA derivatives.

Antibacterial_Mechanism PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide Sulfonamide (PABA Derivative) Sulfonamide->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Caption: Mechanism of action of sulfonamides as competitive inhibitors of DHPS.

Local_Anesthetic_Mechanism Na_Channel Voltage-gated Na+ Channel Na_influx Na+ Influx PABA_LA_ext PABA Derivative (LA) (Uncharged) PABA_LA_int PABA Derivative (LA) (Charged) PABA_LA_ext->PABA_LA_int Penetrates membrane & protonates PABA_LA_int->Na_Channel Binds to channel Block Blockade Action_Potential Action Potential (Nerve Impulse)

Caption: Mechanism of action of PABA-derived local anesthetics via sodium channel blockade.

References

A Comparative Guide to Pyrimidine Synthesis: Efficacy, Protocols, and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a cornerstone of discovery. As a foundational heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds, the method chosen for its synthesis can significantly impact yield, purity, reaction time, and overall efficiency.[1][2] This guide provides a comparative analysis of three prominent synthesis routes for pyrimidine derivatives, offering quantitative data, detailed experimental protocols, and a workflow to guide researchers in selecting the optimal strategy for their needs.

The routes under comparison are the classical Biginelli reaction under conventional heating, the modern microwave-assisted Biginelli reaction, and the Pinner synthesis, a fundamental method for creating the pyrimidine core.

Performance Comparison of Synthesis Routes

The efficacy of a synthesis route is determined by several key metrics, including reaction yield, reaction time, and the conditions required. The following table summarizes the performance of the selected synthesis routes for producing pyrimidine derivatives, highlighting the significant advantages of modern techniques over classical methods.

Synthesis RouteTypical ReactantsCatalyst/ConditionsReaction TimeReported Yield (%)Reference
Classical Biginelli Reaction Aromatic Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis Acid (e.g., HCl) in Ethanol3 - 48 hours20 - 60% (can be low)[1][3][4]
Microwave-Assisted Biginelli Reaction Aromatic Aldehyde, β-Ketoester, Urea/GuanidineVarious catalysts (e.g., Yb(OTf)₃, Sulfamic Acid)5 - 25 minutes89 - 98%[5][6][7][8]
Pinner Synthesis 1,3-Dicarbonyl Compound, Amidine HydrochlorideReflux in EthanolSeveral hoursGenerally Good to High[2]

Experimental Protocols

Detailed methodologies for the three key synthesis routes are provided below. These protocols are illustrative and may require optimization based on specific substrates and laboratory equipment.

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

This traditional one-pot, three-component reaction remains a fundamental method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][9]

  • Reactants:

    • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

    • β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol

    • Urea or Thiourea: 1.5 mmol

  • Catalyst: Concentrated Hydrochloric Acid (catalytic amount, e.g., 3-4 drops)

  • Solvent: Ethanol (10-15 mL)

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and ethanol in a round-bottom flask.

    • Add the catalytic amount of concentrated HCl to the mixture.

    • Heat the mixture to reflux (approximately 60-80°C) for 3 to 5 hours.[1][10]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

    • Collect the resulting solid precipitate by filtration.

    • Wash the solid with cold water and dry it.

    • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.[2]

Protocol 2: Microwave-Assisted Biginelli Reaction

This modern approach significantly accelerates the Biginelli reaction, often leading to higher yields in a fraction of the time.[6][7]

  • Reactants:

    • Aromatic or Heterocyclic Aldehyde: 1 mmol

    • β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate): 1 mmol

    • Urea or Guanidine Hydrochloride: 1.2 - 1.5 mmol

  • Catalyst: Acid catalyst (e.g., Sulfamic Acid, 10 mol%)

  • Conditions: Solvent-free or in a minimal amount of a high-boiling solvent like ethanol.

  • Procedure:

    • In a microwave-safe reaction vessel, mix the aldehyde, β-dicarbonyl compound, urea/guanidine, and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-120°C) and power (e.g., 50-250 W) for 10 to 20 minutes.[5][7]

    • After irradiation, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Recrystallize the product from ethanol to afford the pure compound.[6]

Protocol 3: Pinner Synthesis

The Pinner synthesis is a versatile method for preparing 4-hydroxypyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Reactants:

    • 1,3-Dicarbonyl Compound (e.g., Acetylacetone): 1.0 eq

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.2 eq

  • Solvent: Ethanol

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in ethanol in a round-bottom flask.

    • Heat the solution to reflux and maintain for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from an appropriate solvent or by column chromatography.[2]

Synthesis Route Comparison Workflow

Choosing the optimal synthesis route requires a structured evaluation process. The following workflow outlines the key stages, from initial planning to final analysis, providing a logical framework for comparing the efficacy of different synthetic methods.

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Comparison cluster_3 Phase 4: Optimization & Conclusion A Define Target Pyrimidine Derivative B Literature Review of Potential Synthesis Routes (e.g., Biginelli, Pinner) A->B C Select Routes for Experimental Comparison (e.g., Classical vs. Microwave) B->C D Execute Synthesis Route 1 (e.g., Conventional Heating) C->D E Execute Synthesis Route 2 (e.g., Microwave-Assisted) C->E F Execute Synthesis Route 3 (e.g., Pinner Synthesis) C->F G Reaction Monitoring (TLC, LC-MS) D->G E->G F->G H Product Isolation & Purification G->H I Characterization (NMR, MS, m.p.) H->I J Calculate Yield & Assess Purity I->J K Compare Key Metrics: - Yield - Reaction Time - Purity - Green Chemistry Aspects J->K L Identify Optimal Synthesis Route K->L M Further Optimization (if necessary) L->M

Caption: Workflow for comparing pyrimidine synthesis routes.

Biginelli Reaction Mechanism

The Biginelli reaction is a cornerstone of pyrimidine synthesis, and understanding its mechanism is crucial for optimization.[11] The reaction proceeds through a series of bimolecular steps. While several pathways have been proposed, significant evidence points to a mechanism involving an N-acyliminium ion intermediate.[12] This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.[12][13][14]

G cluster_reactants Reactants cluster_pathway Reaction Pathway Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct (Ureide) Ketoester->Adduct Iminium->Adduct Nucleophilic Attack Cyclization Intramolecular Cyclization Adduct->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM Dehydration Catalyst H⁺ (Acid Catalyst) Catalyst->Iminium Condensation

Caption: Proposed mechanism for the Biginelli reaction.

References

In vivo validation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of pyrimidine-based kinase inhibitors, using the well-established compounds Pazopanib and Nilotinib as illustrative examples. Due to the limited publicly available in vivo data for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, this document focuses on comparing the methodologies and outcomes of similar, clinically relevant molecules to provide a framework for preclinical validation.

Comparative In Vivo Efficacy of Pazopanib and Nilotinib

The following tables summarize the anti-tumor efficacy of Pazopanib and Nilotinib in various xenograft models, providing a snapshot of their performance at different dosages and against different cancer cell lines.

Table 1: In Vivo Antitumor Activity of Pazopanib in Xenograft Models

Tumor TypeCell LineMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Colon CarcinomaHT29Immunocompromised Mice10, 30, 100 mg/kg p.o. twice daily for 21 daysDose-dependent[1]
MelanomaA375PImmunocompromised Mice10, 30, 100 mg/kg p.o. twice daily for 21 daysDose-dependent[1]
Prostate CarcinomaPC3Immunocompromised Mice10, 30, 100 mg/kg p.o. twice daily for 21 daysDose-dependent[1]
Renal CarcinomaCaki-2Immunocompromised Mice10, 30, 100 mg/kg p.o. once daily for 21 daysDose-dependent, highly sensitive[1][2]
Breast CarcinomaBT474Immunocompromised Mice10, 30, 100 mg/kg p.o. once daily for 21 daysDose-dependent[1]
Non-Small Cell Lung CarcinomaNCI-H322Immunocompromised Mice10, 30, 100 mg/kg p.o. once daily for 21 daysDose-dependent[1]
Dedifferentiated LiposarcomaSW872Nude Mice40 mg/kg p.o. twice daily for 2 weeksSignificant tumor growth suppression[3]
Colon CancerHCT-116Nude Mice30 mg/kg p.o. daily for 15 daysHighly suppressed tumor growth[4]

Table 2: In Vivo Antitumor Activity of Nilotinib in Xenograft Models

Tumor TypeCell Line/ModelMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Chronic Myeloid LeukemiaK562Nude Mice75 mg/kg dailySignificant inhibition of tumor growth[5]
Gastrointestinal Stromal TumorGK1X, GK2XBALB/cSlc-nu/nu Mice40 mg/kg/day p.o. for 28 days69.6% (GK1X), 85.3% (GK2X)[6]
Oral Epidermoid CarcinomaKB-C2 (ABCB1 overexpressing)Athymic Nude MiceIn combination with paclitaxelSignificant reduction of tumor growth[7]
Large Cell Lung CancerH460/MX-20 (ABCG2 overexpressing)Athymic Nude MiceIn combination with doxorubicinSignificant reduction in tumor size and weight[7]
MedulloblastomaMB-PDXXenograft Model40 mg/kg/daySignificant reduction in tumor volume[8]
Eosinophil LeukemiaEOL-1SCID MiceNot specifiedDrastic reduction in tumor volume[9]

Experimental Protocols: Subcutaneous Xenograft Mouse Model

The following is a generalized protocol for evaluating the in vivo anti-tumor activity of a pyrimidine-based compound using a subcutaneous xenograft model. This protocol is based on methodologies reported for Pazopanib and Nilotinib studies.[3][4][7][10][11]

1. Cell Culture and Preparation:

  • Select a relevant human cancer cell line.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

  • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration for injection.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude, SCID, or NOD-SCID mice).

  • House the animals in a sterile, controlled environment.

  • Anesthetize the mice using an appropriate anesthetic.

  • Inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

4. Treatment Administration:

  • Control Group: Administer the vehicle (the solvent in which the test compound is dissolved) following the same schedule and route as the treatment group.

  • Treatment Group(s): Administer the test compound (e.g., this compound) and comparator compounds (e.g., Pazopanib, Nilotinib) at various predetermined doses and schedules (e.g., once or twice daily oral gavage).

5. Efficacy Evaluation:

  • Continue to monitor and measure tumor volumes throughout the study.

  • Monitor the body weight and overall health of the mice.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Secondary endpoints may include survival analysis and collection of tumors at the end of the study for further analysis (e.g., histology, biomarker analysis).

6. Data Analysis:

  • Analyze the data using appropriate statistical methods to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by pyrimidine-based kinase inhibitors like Pazopanib and Nilotinib, as well as a typical experimental workflow for their in vivo validation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Pazopanib inhibits the VEGFR signaling pathway.

BCR_ABL_Signaling_Pathway cluster_intracellular Intracellular Space BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Ras Ras Grb2_SOS->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Uncontrolled Cell Proliferation Raf_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_Akt->Survival JAK_STAT->Survival

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

Experimental_Workflow A 1. Cell Culture & Preparation C 3. Tumor Cell Implantation (Subcutaneous) A->C B 2. Animal Model (Immunodeficient Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment & Control Groups D->E F 6. Compound Administration (e.g., Oral Gavage) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (TGI, Survival, Biomarkers) G->H

Caption: In vivo validation experimental workflow.

References

A Comparative Guide to New Kinase Inhibitors Versus Pazopanib for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging tyrosine kinase inhibitors (TKIs) against the established therapeutic, pazopanib. This document synthesizes preclinical data to evaluate the performance of these novel agents, offering insights into their potential advantages and specific applications.

Pazopanib is a multi-targeted TKI primarily known for its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1] Its anti-angiogenic and anti-proliferative effects have established it as a treatment for renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[2][3] This guide benchmarks newer TKIs against pazopanib, focusing on their in vitro potency, cellular effects, and in vivo efficacy.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of pazopanib and a selection of newer TKIs against key kinases implicated in tumorigenesis. Lower IC50 values indicate greater potency.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)Regorafenib IC50 (nM)Lenvatinib IC50 (nM)Cabozantinib IC50 (nM)
VEGFR110[4][5]0.1[4]13[6]221.3
VEGFR230[4][5]0.2[4]4.2[6]40.035
VEGFR347[4][5]0.1-0.3[4]46[6]5.26.0
PDGFRα73[7]--5146
PDGFRβ84[4]1.6[4]22[6]555.7
c-Kit74[4]1.7[4]7[6]684.6
FGFR147[4]--227.6
FGFR3140[4]--4014
RET--28[6]404.4
MET---811.3
RAF-1--2.5[6]--
B-RAF--19[6]--
B-RAF(V600E)--28[6]--

Cellular and In Vivo Performance

Preclinical studies in various cancer models provide insights into the comparative efficacy of these inhibitors.

Renal Cell Carcinoma (RCC)

In preclinical RCC models, both pazopanib and sunitinib have demonstrated anti-proliferative effects. However, sunitinib tends to induce a cytotoxic (cell-killing) effect, while pazopanib's action is primarily cytostatic (inhibiting cell proliferation).[4] Axitinib, being a more selective VEGFR inhibitor, may offer a more focused anti-angiogenic effect with potentially fewer off-target toxicities compared to the broader-spectrum activity of pazopanib.[4]

Soft Tissue Sarcoma (STS)

In a preclinical xenograft model of dedifferentiated solitary fibrous tumor, regorafenib was found to be the most active agent, showing significantly higher tumor volume inhibition compared to pazopanib.[1] Another study in non-adipocytic STS patients who had been previously treated with chemotherapy and pazopanib showed that regorafenib provided a significant progression-free survival benefit.[8]

Other Solid Tumors

Preclinical data suggests that lenvatinib may also be effective in patients who have developed resistance to other TKIs, including pazopanib.[9] Cabozantinib has shown promise in medullary thyroid cancer, with a phase III trial demonstrating improved progression-free survival compared to a placebo.[10][11] In a zebrafish xenograft model, a variety of VEGFR-TKIs, including pazopanib, axitinib, lenvatinib, and cabozantinib, all exhibited anti-angiogenic properties.[12]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methodologies used to generate the comparative data, the following diagrams illustrate the key signaling pathways and experimental workflows.

pazopanib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Pazopanib Signaling Pathway

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Kinase Activity Assay (Biochemical) ic50 Determine IC50 Values kinase_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) cell_viability->ic50 xenograft Establish Xenograft Model (e.g., RCC, STS in mice) treatment Treat with TKI (e.g., Pazopanib vs. New Inhibitor) xenograft->treatment tumor_measurement Monitor Tumor Growth and Animal Health treatment->tumor_measurement efficacy Evaluate Efficacy (e.g., Tumor Volume Inhibition) tumor_measurement->efficacy

General Experimental Workflow

Experimental Protocols

In Vitro Kinase Activity Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro potency of a kinase inhibitor.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the recombinant target kinase and its specific substrate (peptide or protein) in the kinase buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., pazopanib and new TKI) and a positive control inhibitor.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the level of substrate phosphorylation using a suitable method (e.g., radiometric assay, ELISA, or luminescence-based assay like ADP-Glo™).[13]

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Cell Viability Assay (MTT Assay Protocol)

This protocol is used to assess the effect of kinase inhibitors on the viability of cancer cell lines.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the kinase inhibitors for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert MTT into a purple formazan product.[14][15]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14][15]

  • Absorbance Reading:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.

In Vivo Xenograft Model Protocol

This protocol describes a general workflow for evaluating the in vivo efficacy of kinase inhibitors.

  • Xenograft Establishment:

    • Subcutaneously inject a suspension of human cancer cells (e.g., RCC or STS cell lines) into the flank of immunocompromised mice.[16]

    • Monitor the mice for tumor formation and growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, pazopanib, new TKI).[16]

    • Administer the inhibitors orally or via another appropriate route at predetermined doses and schedules.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers 2-3 times per week.[16]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth curves and final tumor volumes between the treatment groups to determine the anti-tumor efficacy of the inhibitors.

Conclusion

This guide provides a comparative overview of new kinase inhibitors benchmarked against pazopanib, supported by preclinical data and detailed experimental methodologies. The presented data indicates that while pazopanib remains a potent multi-targeted TKI, newer agents such as axitinib, regorafenib, lenvatinib, and cabozantinib exhibit distinct selectivity profiles and, in some contexts, superior preclinical activity. Researchers are encouraged to use this guide as a starting point for their own investigations into the next generation of kinase inhibitors for cancer therapy.

References

A Researcher's Guide to Profiling the Cross-Reactivity of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-reactivity studies of the novel compound 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, a molecule sharing structural motifs with known tyrosine kinase inhibitors (TKIs). Due to the absence of publicly available cross-reactivity data for this specific compound, this document outlines a recommended study design, including a comparison with established TKIs, detailed experimental protocols, and data presentation templates. The objective is to offer a robust methodology for characterizing the selectivity of this and other novel kinase inhibitors.

The core structure of this compound features an aminopyrimidine scaffold, which is known to mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of various protein kinases.[1][2] Given this structural alert, a thorough investigation of its kinase selectivity profile is essential to predict potential therapeutic applications and off-target effects.

Comparison with Alternative Kinase Inhibitors

To contextualize the cross-reactivity profile of this compound (referred to as "Compound of Interest"), a comparison with well-characterized TKIs sharing similar structural features or targeting related pathways is recommended. The following compounds are selected as comparators due to their clinical relevance and known interactions with a broad range of kinases:

  • Imatinib: A first-generation TKI primarily targeting BCR-ABL, c-KIT, and PDGFR.[3][4]

  • Dasatinib: A second-generation TKI with broader activity, inhibiting BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[5][6]

  • Nilotinib: Another second-generation TKI, more potent and selective than imatinib against BCR-ABL, but also inhibiting c-KIT and PDGFR.[7][8][9]

The cross-reactivity study should involve screening the Compound of Interest and these alternatives against a panel of kinases to determine their half-maximal inhibitory concentrations (IC50).

Data Presentation: Kinase Inhibition Profile

The quantitative results of the kinase inhibition assays should be summarized in a clear, tabular format to facilitate direct comparison. The table should include the IC50 values of each compound against a panel of representative tyrosine and serine/threonine kinases. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound of InterestImatinibDasatinibNilotinib
Primary Target Family
ABL1Hypothetical Data280[9]<1[5]15[9]
SRCHypothetical Data>100000.5[10]190
c-KITHypothetical Data100[4]<30[10]108[7]
PDGFRαHypothetical Data100[4]<30[10]71[7]
Selected Off-Targets
LCKHypothetical Data>100000.5210
EGFRHypothetical Data>1000030>10000
VEGFR2Hypothetical Data>3000161290
DDR1Hypothetical Data373.12.5
p38αHypothetical Data>1000068>10000

Note: IC50 values are illustrative and based on published data for comparator compounds. Actual values for the Compound of Interest would be determined experimentally. Values for Nilotinib off-targets are from various kinase profiling studies.

Experimental Protocols

To ensure reproducibility and accuracy, detailed protocols for the key experimental assays are provided below.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a panel of kinases in the presence of the test compounds. It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate.

Protocol:

  • Reaction Setup: Prepare a reaction cocktail in a 96-well filter plate containing assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT), [γ-³³P]-ATP, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the test compounds (Compound of Interest, Imatinib, Dasatinib, Nilotinib) at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 5 nM). Include a DMSO-only control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme/substrate mix to the wells. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate and measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 for BCR-ABL) to approximately 80% confluency. Treat the cells with the test compounds at a fixed high concentration (e.g., 10 µM) or a vehicle control (DMSO) and incubate at 37°C for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (and a non-target control protein) in the supernatant using a standard protein quantification method like Western Blot or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble target protein to the amount at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against the temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement and stabilization.

Mandatory Visualizations

Signaling Pathway: BCR-ABL and Downstream Effectors

The following diagram illustrates the BCR-ABL signaling pathway, which is constitutively activated in Chronic Myeloid Leukemia (CML) and is the primary target of the comparator drugs Imatinib, Dasatinib, and Nilotinib.[11][12][13][14] Understanding this pathway is crucial for interpreting the on-target effects of inhibitors designed with similar scaffolds.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5

Caption: The BCR-ABL signaling cascade leading to increased cell proliferation and survival.

Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling

The diagram below outlines the logical flow of the proposed experimental plan to characterize the cross-reactivity of a novel kinase inhibitor.

Experimental_Workflow Start Start: Novel Compound Synthesis (e.g., this compound) Step1 Primary Target Identification (Hypothesis-driven or Initial Screen) Start->Step1 Step2 In Vitro Kinase Panel Screen (IC50 Determination vs >100 Kinases) Step1->Step2 Step3 Data Analysis: Selectivity Profiling Step2->Step3 Step4 Cellular Target Engagement Assay (e.g., CETSA on selected targets) Step3->Step4 End End: Define Cross-Reactivity Profile & Lead Optimization Step3->End Prioritize Hits Step5 Functional Cellular Assays (Proliferation, Apoptosis on relevant cell lines) Step4->Step5 Step5->End

Caption: A streamlined workflow for assessing the cross-reactivity of a novel kinase inhibitor.

References

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel kinase inhibitor binds to its intended target within a biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating kinase inhibitor target engagement, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and experimental design.

The efficacy of a kinase inhibitor is fundamentally linked to its ability to engage with its target kinase.[1] Validating this engagement provides direct evidence of the inhibitor's mechanism of action and is crucial for interpreting cellular and in vivo activity.[2] A variety of techniques, spanning from biophysical assays with purified proteins to complex in vivo models, are available to researchers. The choice of method depends on the stage of drug discovery, the specific research question, and the available resources.

Comparative Analysis of Target Engagement Methodologies

The following tables provide a quantitative comparison of common techniques used to validate kinase inhibitor target engagement. These methods can be broadly categorized into biophysical, cell-based, and in vivo approaches.

Table 1: Comparison of Biophysical Methods for Target Engagement

TechniquePrinciplePrimary OutputThroughputKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[3]kₐ, kₔ, Kₔ (Kinetics & Affinity)[4]HighReal-time kinetic data, label-free.[5][6]Requires protein immobilization which may affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[7]Kₔ, ΔH, ΔS, Stoichiometry (Thermodynamics)[8]Low to MediumProvides a complete thermodynamic profile, label-free.[9]Requires large amounts of pure protein and can be low throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye.[10]ΔTm (Change in melting temperature)HighHigh throughput, low protein consumption.Indirect measure of binding, may not be suitable for all proteins.

Table 2: Comparison of Cell-Based Methods for Target Engagement

TechniquePrinciplePrimary OutputThroughputKey AdvantagesKey Limitations
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[11]Apparent cellular affinity (IC₅₀), Residence Time[12]HighLive-cell assay, quantitative measurement of intracellular engagement.[13]Requires genetic modification of the target protein.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in intact cells or lysates.[14]Thermal shift (ΔTm)Medium to HighLabel-free, applicable to native proteins in a cellular context.[15]Requires specific antibodies for detection, may not be suitable for all targets.[16]
Kinobeads (Affinity Chromatography) Immobilized broad-spectrum kinase inhibitors capture a large portion of the kinome from cell lysates.[17]Target identification and selectivity profiling (IC₅₀)MediumProfiles inhibitor selectivity against hundreds of native kinases simultaneously.[18]Lysate-based, may not fully reflect the intracellular environment.[19]
Phosphoproteomics Quantifies changes in the phosphorylation status of downstream substrates of the target kinase using mass spectrometry.[20]Changes in phosphorylation levelsLow to MediumProvides a functional readout of kinase inhibition in a cellular context.[21]Indirect measure of target engagement, complex data analysis.[22]

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below, along with visual representations of the workflows.

Surface Plasmon Resonance (SPR) for Kinase-Inhibitor Binding Analysis

SPR is a powerful technique for obtaining real-time kinetic data on the interaction between a kinase and an inhibitor.[5]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) for the inhibitor-kinase interaction.[3]

Experimental Protocol:

  • Immobilization of Kinase:

    • Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.

    • Inject the purified kinase solution over the activated surface to achieve the desired immobilization level. Mild immobilization conditions are crucial for maintaining kinase activity.[23]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the kinase inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the immobilized kinase surface, starting with the lowest concentration.

    • Monitor the binding response (association phase).

    • Inject running buffer to monitor the dissociation of the inhibitor from the kinase (dissociation phase).

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor.[3]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and the affinity (Kₔ).[24]

cluster_SPR SPR Experimental Workflow A Kinase Immobilization on Sensor Chip B Inhibitor Injection (Association) A->B C Buffer Flow (Dissociation) B->C D Surface Regeneration C->D E Data Analysis (ka, kd, KD) D->E

SPR Experimental Workflow Diagram.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantitative measurement of inhibitor binding to a target kinase in living cells.[11]

Objective: To determine the apparent cellular affinity (IC₅₀) of a kinase inhibitor.

Experimental Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector encoding the kinase of interest fused to NanoLuc® luciferase.[25]

    • Culture the cells for 18-24 hours to allow for protein expression.[25]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in an appropriate assay medium.

    • Add the cells to a multi-well plate.

    • Add the kinase inhibitor at various concentrations to the wells.

  • Tracer and Substrate Addition:

    • Add a cell-permeable fluorescent tracer that binds to the target kinase.

    • Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.[25]

  • Signal Detection:

    • Incubate the plate for a defined period.

    • Measure the BRET signal (emission at two wavelengths) using a plate reader.[25]

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

cluster_NanoBRET NanoBRET™ Target Engagement Principle cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Kinase_NoInhibitor Kinase-NanoLuc® Tracer_NoInhibitor Fluorescent Tracer Kinase_NoInhibitor->Tracer_NoInhibitor BRET Signal Kinase_WithInhibitor Kinase-NanoLuc® Inhibitor Inhibitor Kinase_WithInhibitor->Inhibitor Binding Tracer_WithInhibitor Fluorescent Tracer label_no_bret No BRET Signal

Principle of the NanoBRET™ Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.[26]

Objective: To demonstrate target engagement by observing a shift in the melting temperature (Tm) of the target kinase.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with the kinase inhibitor or a vehicle control.

  • Thermal Denaturation:

    • Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[27]

cluster_CETSA CETSA Workflow A Treat Cells with Inhibitor or Vehicle B Heat Cells at Different Temperatures A->B C Lyse Cells and Separate Soluble Fraction B->C D Detect Soluble Target Protein (e.g., Western Blot) C->D E Generate Melting Curve and Determine ΔTm D->E

CETSA Experimental Workflow.

Signaling Pathway Context: A Generic Kinase Cascade

Understanding the position of the target kinase within its signaling pathway is crucial for interpreting the functional consequences of inhibitor engagement. The diagram below illustrates a generic kinase signaling cascade.

cluster_Pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 (Target of Inhibitor) Kinase1->Kinase2 P Substrate Substrate Protein Kinase2->Substrate P Response Cellular Response Substrate->Response

A simplified kinase signaling cascade.

By employing a combination of these techniques, researchers can build a comprehensive understanding of a novel kinase inhibitor's target engagement profile, from its direct binding kinetics to its functional effects within a cellular context. This multi-faceted approach is essential for making informed decisions in the progression of drug discovery projects.

References

A Comparative Analysis of EP4 Antagonists in Preclinical Pain and Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several prominent EP4 receptor antagonists in preclinical models of pain and inflammation. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in mediating nociceptive and inflammatory signaling.[1] This guide will delve into the in vitro and in vivo data of selective EP4 antagonists, comparing their potency, efficacy, and methodologies used in key studies. A non-steroidal anti-inflammatory drug (NSAID), Rofecoxib, is included as a comparator to provide context.

The PGE2-EP4 Signaling Pathway in Inflammation

Prostaglandin E2 (PGE2) binding to the EP4 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP).[2][3][4][5][6] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][5][6] Phosphorylated CREB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, leading to the cardinal signs of inflammation and pain.

PGE2_EP4_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Pro-inflammatory Gene Transcription pCREB->Gene

PGE2-EP4 Receptor Signaling Pathway.

Comparative In Vitro Potency of EP4 Antagonists

The in vitro potency of EP4 antagonists is a key indicator of their potential therapeutic efficacy. The following table summarizes the binding affinities (Ki) and/or functional inhibitory concentrations (IC50) of several EP4 antagonists against the human EP4 receptor.

CompoundAlternative NamesPotency (Ki)Potency (IC50)
Grapiprant CJ-023,423, AAT-00713 ± 4 nM35 nM (dog EP4)
ONO-AE3-208 -1.3 nM-
LY3127760 --IC50 of 123 nM in human whole blood assay
Rofecoxib VioxxN/A (COX-2 inhibitor)N/A (COX-2 inhibitor)

Note: Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy in Preclinical Models of Pain and Inflammation

The anti-inflammatory and analgesic effects of EP4 antagonists have been evaluated in various rodent models. This section compares the in vivo efficacy of selected compounds in two standard models: carrageenan-induced paw edema and Freund's complete adjuvant (FCA)-induced arthritis.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation. An injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline treatment Administer Test Compound (e.g., EP4 Antagonist) or Vehicle baseline->treatment induce Induce Inflammation: Inject Carrageenan into Hind Paw treatment->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5, 6h) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Workflow for Carrageenan-Induced Paw Edema Model.

Comparative Efficacy in Carrageenan-Induced Inflammation

CompoundSpeciesRouteDose% Inhibition of Paw Edema
Grapiprant Ratp.o.10 mg/kgDose-dependent inhibition
Rofecoxib Ratp.o.10 mg/kg21%

Note: Direct comparative studies are limited. The efficacy of Grapiprant was reported to be comparable to Rofecoxib in some studies.[1] Data for Rofecoxib is from a study where it was administered 1 hour before carrageenan.[7]

Freund's Complete Adjuvant (FCA)-Induced Arthritis

This model is used to study chronic inflammation and resembles aspects of rheumatoid arthritis. Injection of FCA induces a sustained inflammatory response in the joints.

Comparative Efficacy in FCA-Induced Arthritis

CompoundSpeciesRouteDoseEffect
Grapiprant (CJ-023,423) Ratp.o.10 mg/kg/daySignificant inhibition of paw swelling
Rofecoxib Ratp.o.1 mg/kg/dayComparable inhibition of paw swelling to CJ-023,423

Note: Data is based on studies where the compounds were administered therapeutically after the onset of arthritis.[8]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.[7][9]

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Rats are acclimatized to the experimental environment for at least one week before the study.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.[9][10]

  • Drug Administration: Test compounds (EP4 antagonists) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.[7]

  • Induction of Edema: A 1% w/v solution of lambda-carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[11][12]

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[10][12]

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
  • Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.[13][14]

  • Housing and Acclimatization: Standard housing and acclimatization procedures are followed.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of FCA (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.[13][14][15]

  • Arthritis Development: The signs of arthritis, such as paw swelling, typically appear around 10-14 days after FCA injection.

  • Drug Administration: Therapeutic administration of test compounds or vehicle is initiated after the onset of arthritis (e.g., from day 11 or 12 post-FCA injection) and continued for a specified duration.[8]

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume or diameter at regular intervals. Other parameters like body weight, and nociceptive thresholds can also be monitored.

  • Data Analysis: The change in paw volume or arthritis score is compared between the treated and vehicle control groups.

Conclusion

The available preclinical data demonstrate that selective EP4 receptor antagonists, such as Grapiprant, ONO-AE3-208, and LY3127760, are effective in reducing pain and inflammation in various animal models. Their targeted mechanism of action, which specifically blocks the pro-inflammatory signaling of PGE2 through the EP4 receptor, offers a potential advantage over traditional NSAIDs and COX-2 inhibitors by potentially avoiding some of their associated side effects. The in vivo studies show that the efficacy of EP4 antagonists is often comparable to that of established anti-inflammatory drugs like Rofecoxib. Further head-to-head comparative studies will be crucial to fully elucidate the relative therapeutic potential of these promising compounds.

References

Safety Operating Guide

Proper Disposal of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid as hazardous waste. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled with care, assuming it possesses hazards similar to its isomers and parent compounds. Based on available data for the compound and its isomer, it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1][2].

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn and engineering controls are in place.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Engineering Controls:

    • All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The proper disposal of this compound must follow hazardous waste regulations. Do not discharge this chemical into drains or the environment.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or unwanted this compound in its solid form.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and paper towels, must also be treated as hazardous waste.

  • Solutions: If the compound is in a solution, it should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Waste Collection and Container Management

  • Container Type: Use a designated, leak-proof, and chemically compatible container for solid waste. The original manufacturer's container is often a suitable choice. For liquid waste, use a sealable container designed for chemical waste.

  • Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation Start Date

    • Associated Hazards (e.g., "Harmful," "Irritant")[1][2]

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

Step 3: Spill and Decontamination Procedures

In the event of a spill, immediate action is required to contain the area and prevent exposure.

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.

  • Collection: Use an absorbent material or carefully sweep up the spilled solid, avoiding dust generation. Place all collected material and cleaning supplies into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 4: Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in the SAA, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request: Once the container is full or is ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: The recommended method for final disposal is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber[3].

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for managing hazardous chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste or 1 quart of acutely toxic wasteUniversity of Pennsylvania EHRS
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.General Laboratory Practice
Maximum Accumulation Time Hazardous waste containers may be stored in an SAA for up to one year from the accumulation start date, provided volume limits are not exceeded.Central Washington University
Spill Isolation Distance (Solids) At least 25 meters (75 feet) in all directions for a solid spill.BenchChem

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. Users should refer to their specific experimental protocols for handling and use of the chemical, and then follow the disposal procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Contaminated Material assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Pure compound, contaminated solids) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid select_container Select Appropriate Waste Container solid_waste->select_container liquid_waste->select_container label_container Label with 'Hazardous Waste', Chemical Name, Date, Hazards select_container->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa full_or_time Container Full or Time Limit Reached? store_saa->full_or_time full_or_time->add_waste No request_pickup Request Pickup by EHS or Licensed Disposal Contractor full_or_time->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a compound requiring careful management due to its potential hazards. The following procedures are based on the known risks associated with its structural components, including aromatic carboxylic acids and aminopyrimidines. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.

Hazard Summary
  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Similar compounds exhibit toxicity upon ingestion or dermal absorption.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards.[3] A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[3][4]To protect eyes from dust particles and potential splashes, which can cause serious irritation.[1][4]
Skin Protection Chemical-resistant lab coat, fully buttoned.[3] Disposable nitrile gloves should be inspected before use and changed immediately upon contamination.[3][5] Fully enclosed shoes made of a chemical-resistant material are required.[3][6]To prevent skin contact, which can lead to irritation.[1][3] Nitrile gloves offer good resistance to a variety of chemicals.[4][7]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3][8] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is necessary.[3][4]To avoid inhalation of dust, which may cause respiratory irritation.[1][2][3]
Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.[3]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of any defects before use.[3]

3. Handling the Compound:

  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside a chemical fume hood to contain any dust.[3]

  • Avoid Dust Formation: Handle the solid material gently to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Incompatible Materials: Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[11]

2. Container Management:

  • Use leak-proof and chemically compatible containers for waste collection.[11]

  • Keep waste containers closed except when adding waste.

3. Final Disposal:

  • Dispose of all waste in accordance with federal, state, and local environmental regulations.[9][11]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

  • Do not dispose of this chemical down the drain or in the regular trash.[8][10][11]

Disclaimer: This guidance is based on the known hazards of structurally similar compounds. It is imperative to consult a compound-specific Safety Data Sheet (SDS) from the supplier before handling and to conduct a thorough risk assessment for your specific laboratory conditions.

Logical Relationship Diagram

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Post_Handling Post-Handling cluster_Disposal Disposal Prep Designated Area & Engineering Controls Gather_Materials Assemble Equipment & Waste Containers Prep->Gather_Materials then Don_PPE Don Personal Protective Equipment Gather_Materials->Don_PPE before Handle_Compound Weighing & Handling in Fume Hood Don_PPE->Handle_Compound enables Decontaminate Clean Work Area & Equipment Handle_Compound->Decontaminate followed by Segregate_Waste Segregate Solid & Liquid Waste Handle_Compound->Segregate_Waste generates Doff_PPE Remove PPE Correctly Decontaminate->Doff_PPE then Wash_Hands Thorough Hand Washing Doff_PPE->Wash_Hands finally Store_Waste Store in Labeled, Sealed Containers Segregate_Waste->Store_Waste leads to Dispose_Waste Arrange Professional Disposal (EHS) Store_Waste->Dispose_Waste for

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.